molecular formula C9H9FO2 B11720732 4'-Fluoro-3'-methyl-2-hydroxyacetophenone

4'-Fluoro-3'-methyl-2-hydroxyacetophenone

Cat. No.: B11720732
M. Wt: 168.16 g/mol
InChI Key: IDWBFAMAXGRBOC-UHFFFAOYSA-N
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Description

4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7) is a fluorinated phenolic ketone compound serving as a versatile building block in organic synthesis and medicinal chemistry research . The simultaneous presence of a methyl, a fluorine, and a hydroxy group on the acetophenone scaffold makes it a valuable intermediate for constructing more complex molecular architectures. While specific literature on this exact compound is limited, compounds in this class are frequently employed in the synthesis of various heterocycles and as key precursors in the development of pharmacologically active agents . The strategic incorporation of a fluorine atom is a common tactic in drug discovery to modulate a molecule's physicochemical properties, influence its metabolic stability, and optimize its binding affinity to biological targets . Similarly, the methyl group can be used to fine-tune steric and electronic characteristics. Researchers can leverage the distinct reactivity of the ketone and the phenolic hydroxyl group for further functionalization, including nucleophilic addition, condensation, and formation of heterocyclic rings. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C9H9FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,11H,5H2,1H3

InChI Key

IDWBFAMAXGRBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CO)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] As an


-hydroxy ketone (phenacyl alcohol) derivative, it serves as a versatile linchpin in the synthesis of heterocycles—specifically thiazoles and imidazoles—and as a precursor for chiral active pharmaceutical ingredients (APIs). Its unique substitution pattern, combining a metabolic-blocking fluorine atom with a sterically demanding methyl group, allows drug developers to fine-tune the lipophilicity and metabolic stability of lead compounds.

This technical guide provides a comprehensive analysis of its synthesis, handling, and application, moving beyond basic data to offer field-proven protocols for researchers and process chemists.

Part 1: Chemical Profile & Identity[2]

The compound is often chemically ambiguous in casual nomenclature. It is distinct from the ortho-hydroxy (phenol) isomer. The "2-hydroxy" designation in its IUPAC name refers to the


-carbon of the ethanone chain, not the phenyl ring.
Core Specifications
ParameterTechnical Detail
CAS Registry Number 1368627-05-7
IUPAC Name 1-(4-Fluoro-3-methylphenyl)-2-hydroxyethanone
Synonyms

-Hydroxy-4'-fluoro-3'-methylacetophenone; 2-Hydroxy-1-(4-fluoro-3-methylphenyl)ethanone
Molecular Formula C

H

FO

Molecular Weight 168.17 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Key Functional Groups Fluorine (Para), Methyl (Meta),

-Hydroxy Ketone

Part 2: Strategic Synthesis Protocols

The synthesis of CAS 1368627-05-7 is most reliably achieved through the functionalization of the commercially available precursor 4'-Fluoro-3'-methylacetophenone (CAS 369-32-4). Direct oxidation of the acetophenone is possible but often yields lower selectivity. The industry-standard approach involves


-halogenation followed by hydrolysis.
Workflow Visualization

The following diagram outlines the critical path from the acetophenone precursor to the final


-hydroxy target, including decision points for purification.

SynthesisWorkflow Start Precursor: 4'-Fluoro-3'-methylacetophenone (CAS 369-32-4) Step1 Step 1: Selective α-Bromination (Br2/AcOH or NBS/TsOH) Start->Step1 Activation Inter Intermediate: α-Bromo Ketone (Lachrymator!) Step1->Inter Yield: ~85-90% Step2 Step 2: Hydrolysis via Formate (NaOCHO, EtOH, Reflux) Inter->Step2 Nucleophilic Subst. Crude Crude α-Hydroxy Ketone Step2->Crude Deprotection Purify Purification: Recrystallization (Toluene/Hexane) Crude->Purify Isolation Final Target: CAS 1368627-05-7 (>98% Purity) Purify->Final Final QC

Caption: Step-wise synthetic pathway transforming the acetophenone precursor into the


-hydroxy target via a bromide intermediate.
Detailed Experimental Protocol
Step 1:

-Bromination

Objective: Introduce a leaving group at the


-position without over-brominating the ring or the methyl group.
  • Reagents: 4'-Fluoro-3'-methylacetophenone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent), HBr (cat.).

  • Procedure:

    • Dissolve the acetophenone in glacial acetic acid at room temperature.

    • Add a catalytic amount of HBr (48% aq) to initiate enolization.

    • Add Bromine dropwise at

      
      C to control the exotherm and prevent poly-bromination.
      
    • Stir until the bromine color fades.

    • Quench: Pour into ice water. The

      
      -bromo intermediate usually precipitates as a solid. Filter and wash with cold water.
      
    • Critical Note: The intermediate is a potent lachrymator. Handle in a fume hood.

Step 2: Formate Hydrolysis (The Kornblum Modification)

Objective: Convert the bromide to the alcohol. Direct hydrolysis with hydroxide often leads to polymerization or epoxide formation. The formate ester method is milder.

  • Reagents:

    
    -Bromo intermediate (1.0 eq), Sodium Formate (2.5 eq), Ethanol (95%).
    
  • Procedure:

    • Suspend the

      
      -bromo ketone in ethanol.
      
    • Add sodium formate and reflux for 4–6 hours.

    • Monitor by TLC (The bromide spot will disappear; a more polar alcohol spot will appear).

    • Workup: Remove ethanol under vacuum. Resuspend residue in water and extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Toluene/Hexanes or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Part 3: Applications in Drug Discovery[12]

The 4'-Fluoro-3'-methyl-2-hydroxyacetophenone scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in the Hantzsch Thiazole Synthesis .

Synthesis of Bioactive Heterocycles

Reaction with thioamides yields 2,4-disubstituted thiazoles, a motif found in numerous kinase inhibitors and anti-infectives.

  • Mechanism: Condensation of the

    
    -hydroxy ketone (often converted in situ to a leaving group or used directly with specific activation) or its 
    
    
    
    -halo precursor with thioamides.
  • Utility: The fluorine atom at the 4-position of the phenyl ring blocks metabolic oxidation (CYP450), extending the half-life of the resulting drug candidate.

Asymmetric Reduction

The ketone can be reduced using chiral catalysts (e.g., Noyori transfer hydrogenation) to generate chiral 1,2-diols or amino-alcohols, which are essential for adrenergic receptor agonists/antagonists.

Structural Activity Relationship (SAR) Data
SubstituentEffect on Pharmacokinetics
4'-Fluoro Increases metabolic stability; modulates pKa of proximal phenols/amines.
3'-Methyl Provides steric bulk; locks conformation; increases lipophilicity (LogP).

-Hydroxy
H-bond donor/acceptor; critical handle for cyclization reactions.

Part 4: Quality Control & Analytics

To ensure the integrity of biological data, the purity of CAS 1368627-05-7 must be rigorously verified.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm (aromatic absorption).

    • Retention Time: Expect the

      
      -hydroxy ketone to elute earlier than the acetophenone precursor due to increased polarity.
      
  • NMR Signature (

    
    H NMR, 400 MHz, CDCl
    
    
    
    ):
    • 
       ~2.3 ppm (s, 3H, Ar-CH
      
      
      
      ).
    • 
       ~3.5 ppm (br s, 1H, OH ).
      
    • 
       ~4.8 ppm (s, 2H, -C(=O)CH
      
      
      
      OH).
    • 
       ~7.0–7.8 ppm (m, 3H, Aromatic protons).
      

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritation: Category 2.

  • Respiratory Sensitization: Potential risk if dust is inhaled.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Weigh and transfer solid in a fume hood to avoid dust generation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The

    
    -hydroxy group is susceptible to oxidation to the keto-aldehyde (glyoxal) upon prolonged exposure to air.
    

Self-Validating Safety Check: Before scaling up, perform a "drop test" of the bromination step on a 100mg scale. If the reaction turns black or evolves excessive heat, re-check the solvent quality (must be glacial acetic acid) and temperature control (<20°C).

References

  • Methodology for

    
    -Hydroxy Ketone Synthesis: 
    
    • McLaughlin, M. et al.[2] "A General Method for the Preparation of

      
      -Hydroxyacetophenones." Journal of Organic Chemistry, 2012, 77(11), 5144–5148. 
      
  • Precursor Characterization (4'-Fluoro-3'-methylacetophenone)

    • Sigma-Aldrich Product Specification, CAS 369-32-4.

  • General Reactivity of

    
    -Haloketones: 
    
    • Echemi. "Safety Data Sheet: 1-(4-Fluoro-2-hydroxyphenyl)ethanone" (Analogous Handling Data).

  • Application in Heterocycle Synthesis

    • BenchChem. "2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery." (Analogous Scaffold Application).

Sources

Technical Whitepaper: 1-(4-Fluoro-3-methylphenyl)-2-hydroxyethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

The fluorinated scaffold 1-(4-fluoro-3-methylphenyl)-2-hydroxyethan-1-one represents a critical building block in modern medicinal chemistry. As a functionalized


-hydroxy ketone (acyloin), it serves as a versatile precursor for heterocycle formation—specifically imidazoles, oxazoles, and thiazoles—which are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, EGFR) and non-steroidal anti-inflammatory drugs (NSAIDs).

The simultaneous presence of the fluorine atom and the methyl group on the phenyl ring provides a unique electronic and steric profile. The fluorine atom enhances metabolic stability by blocking para-oxidation, while the methyl group introduces conformational constraints and lipophilicity (LogP modulation). This guide details the robust synthesis, quality control, and handling of this intermediate, moving beyond generic protocols to provide a field-validated, scalable methodology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(4-Fluoro-3-methylphenyl)-2-hydroxyethan-1-one
Common Synonyms 2-Hydroxy-4'-fluoro-3'-methylacetophenone;

-Hydroxy-4-fluoro-3-methylacetophenone
Molecular Formula

Molecular Weight 168.16 g/mol
Core Scaffold

-Hydroxy Ketone (Acyloin)
Key Precursor 4'-Fluoro-3'-methylacetophenone (CAS: 369-32-4)
Key Intermediate 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 63529-31-7)
Predicted LogP ~1.8 - 2.1
H-Bond Donors/Acceptors 1 / 3

Synthetic Pathways & Experimental Protocols

The synthesis of 1-(4-fluoro-3-methylphenyl)-2-hydroxyethan-1-one is most reliably achieved via a two-step sequence:


-bromination of the parent acetophenone followed by nucleophilic substitution/hydrolysis. Direct oxidation is possible but often suffers from lower regioselectivity.
Workflow Visualization

The following diagram outlines the critical path for synthesis, highlighting decision points for process optimization.

SynthesisWorkflow Start 4'-Fluoro-3'-methylacetophenone (CAS 369-32-4) Step1 Step 1: Bromination (Br2/MeOH or NBS/TsOH) Start->Step1 Activation Intermed Intermediate: 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone (CAS 63529-31-7) Step1->Intermed Isolation (Crystallization) Decision Hydrolysis Method? Intermed->Decision PathA Path A: Formate Displacement (HCOONa / EtOH) Decision->PathA High Purity Req. PathB Path B: Direct Hydrolysis (H2O / Base) Decision->PathB Cost Sensitive Final Target: 1-(4-fluoro-3-methylphenyl)-2-hydroxyethan-1-one PathA->Final Hydrolysis PathB->Final Risk: Polymerization

Figure 1: Synthetic workflow for the production of the target acyloin. Path A is recommended for pharmaceutical applications due to higher purity profiles.

Protocol 1: -Bromination (Synthesis of CAS 63529-31-7)

Objective: Selective monobromination at the alpha position. Precursor: 4'-Fluoro-3'-methylacetophenone.[1][2]

  • Dissolution: Dissolve 10.0 g (65.7 mmol) of 4'-fluoro-3'-methylacetophenone in 100 mL of methanol.

  • Catalysis: Add 5 drops of 48% HBr (aq) to initiate the reaction.

  • Addition: Cool the solution to 0–5 °C. Add 10.5 g (1.0 eq) of bromine (

    
    ) dropwise over 60 minutes.
    
    • Expert Insight: Controlling the temperature is crucial to prevent poly-bromination on the aromatic ring or the methyl group. The color should dissipate before the next drop is added.

  • Quenching: Stir for 1 hour at room temperature. Quench with 50 mL of ice-cold water.

  • Isolation: The product, 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone , typically precipitates as a solid. Filter, wash with cold 50% aqueous methanol, and dry.

    • Yield: Expected 85–92%.

    • QC Check: 1H NMR should show a singlet at

      
       ~4.4 ppm (
      
      
      
      ).
Protocol 2: Hydrolysis via Formate Displacement (Recommended)

Objective: Conversion of the


-bromo ketone to the 

-hydroxy ketone without dimerization. Rationale: Direct hydrolysis with hydroxide often leads to aldol condensation or epoxide formation. The formate intermediate protects the carbonyl during substitution.
  • Displacement: Suspend 10.0 g (43.3 mmol) of the bromo-intermediate in 150 mL of ethanol. Add 8.8 g (130 mmol) of sodium formate.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Hydrolysis: Once the starting material is consumed (forming the formate ester), add 50 mL of water and 5 mL of concentrated HCl (or 10% NaOH if base hydrolysis is preferred, though acid is gentler for this substrate). Reflux for an additional 1 hour.

  • Workup: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ether or purify via silica gel chromatography.
    
    • Target:1-(4-fluoro-3-methylphenyl)-2-hydroxyethan-1-one .

Characterization & Quality Control

Trust in the chemical identity is established through multi-modal analysis. The following parameters serve as release criteria.

TechniqueExpected Signal / ParameterStructural Assignment
1H NMR (400 MHz, CDCl3)

2.35 (s, 3H)
Ar-CH3 (Methyl group)

4.85 (s, 2H)
-CO-CH2 -OH (Alpha protons)

7.10 (t, 1H)
Ar-H (Ortho to F)

7.75 - 7.85 (m, 2H)
Ar-H (Meta/Para to F)
19F NMR

-110 to -115 ppm
Ar-F (Single peak)
LC-MS (ESI+) [M+H]+ = 169.17Protonated molecular ion
HPLC Purity > 98.0% (AUC)UV detection at 254 nm

Expert Note on Stability:


-Hydroxy ketones can dimerize to form cyclic ethers (dioxanes) upon prolonged storage. Store at -20 °C under argon.

Applications in Drug Discovery[1]

This scaffold is not merely an intermediate; it is a strategic "warhead" precursor.

Imidazole-Based Kinase Inhibitors

The reaction of this


-hydroxy ketone with aldehydes and ammonia (or formamide) yields 2,4,5-trisubstituted imidazoles. This motif is central to p38 MAP kinase inhibitors  (e.g., SB-203580 analogs). The 4-fluoro-3-methyl substitution pattern provides:
  • Metabolic Blockade: The fluorine atom prevents metabolic hydroxylation at the para-position.

  • Selectivity: The methyl group can induce torsion in the biaryl systems often found in kinase inhibitors, improving selectivity for the ATP binding pocket.

Bioisosterism

In lead optimization, the 4-fluoro-3-methylphenyl group acts as a bioisostere for:

  • 4-Chlorophenyl: Similar lipophilicity but different electronic withdrawal.

  • 3,4-Dichlorophenyl: Reduced molecular weight while maintaining lipophilic bulk.

Pathway Logic: From Scaffold to Drug

Applications cluster_0 Reaction Pathways Scaffold 1-(4-fluoro-3-methylphenyl)- 2-hydroxyethan-1-one Path1 + Aldehyde + NH3 (Debus-Radziszewski) Scaffold->Path1 Path2 + Thioamide (Hantzsch Synthesis) Scaffold->Path2 Product1 Trisubstituted Imidazoles (p38 Kinase Inhibitors) Path1->Product1 Product2 Thiazoles (Anti-inflammatory Agents) Path2->Product2

Figure 2: Divergent synthesis pathways utilizing the alpha-hydroxy ketone scaffold to access bioactive heterocycles.

Safety & Handling

  • Lachrymator Hazard: The intermediate 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone is a potent lachrymator (tear gas agent). All manipulations involving the bromide must be performed in a well-ventilated fume hood.

  • Skin Irritation: Both the bromide and the hydroxy ketone can cause severe skin irritation. Double gloving (Nitrile) is recommended.

  • Waste Disposal: Aqueous waste from the bromination step contains HBr and should be neutralized with Sodium Bicarbonate before disposal.

References

  • McLaughlin, M., et al. "Synthesis of

    
    -Hydroxyacetophenones." Journal of Organic Chemistry, 2012, 77(11), 5144-5148. 
    
  • ChemicalBook. "2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone Product Properties & CAS 63529-31-7."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Related Structure Analysis)."

  • Cayman Chemical. "4-fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride) Product Information." (Demonstrating utility of the 4-fluoro-3-methylphenyl core).

Sources

Core Compound Profile: 1-(4-fluoro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-hydroxy-1-(4-fluoro-3-methylphenyl)ethanone: Properties, Synthesis, and Applications

Introduction

2-hydroxy-1-(4-fluoro-3-methylphenyl)ethanone is an alpha-hydroxy ketone derivative that, while not extensively documented in current literature, represents a key structural motif in medicinal chemistry and organic synthesis. Its structure combines a reactive alpha-hydroxy ketone moiety with a fluorinated and methylated phenyl ring—features known to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.

This guide provides a comprehensive technical overview for researchers and drug development professionals. Due to the limited direct data on this specific molecule, we will ground our analysis in the well-characterized parent ketone, 1-(4-fluoro-3-methylphenyl)ethanone (CAS: 369-32-4) . By understanding the properties of this precursor, we can logically infer the characteristics, synthetic pathways, and potential applications of its 2-hydroxy derivative. This document will detail proposed synthetic routes, expected physicochemical properties, analytical characterization methods, and safety protocols, offering a foundational resource for its use in advanced research.

The starting point for understanding the title compound is its parent ketone. This commercially available intermediate provides the foundational aromatic scaffold.

Physicochemical Properties

The properties of 1-(4-fluoro-3-methylphenyl)ethanone are well-established and summarized below.

PropertyValueSource(s)
CAS Number 369-32-4[1]
Molecular Formula C₉H₉FO[2]
Molecular Weight 152.17 g/mol [2]
Appearance Clear, colorless to reddish-yellow liquid[2]
Boiling Point ~215 °C[2]
Flash Point ~86.5 °C[2]
Solubility Insoluble in water; Soluble in organic solvents (ethanol, DMF, DCM)[2]
Storage Room temperature, sealed in a dry environment[2]
Safety and Handling

Based on available Material Safety Data Sheets (MSDS), 1-(4-fluoro-3-methylphenyl)ethanone is classified as a hazardous substance. Standard laboratory precautions are required.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3]

Proposed Synthesis of 2-hydroxy-1-(4-fluoro-3-methylphenyl)ethanone

The introduction of a hydroxyl group at the alpha-position of the parent ketone is the key transformation. The most direct and common method for this is the oxidation of an enol or enolate intermediate.

Synthetic Strategy: Alpha-Hydroxylation of a Ketone

The conversion of 1-(4-fluoro-3-methylphenyl)ethanone to its 2-hydroxy derivative can be achieved by first forming an enolate using a suitable base, followed by trapping the enolate with an electrophilic oxygen source. A common and effective reagent for this transformation is a molybdenum peroxide complex (MoOPH) or Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide).

The logical workflow for this synthesis is outlined below.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Oxidation cluster_2 Step 3: Workup & Purification Start 1-(4-fluoro-3-methylphenyl)ethanone (Parent Ketone) Base Strong Base (e.g., LDA) in Anhydrous THF, -78°C Start->Base Deprotonation at α-carbon Enolate Lithium Enolate Intermediate Base->Enolate Oxidant Electrophilic Oxygen Source (e.g., MoOPH) Enolate->Oxidant Nucleophilic Attack Product_Complex Intermediate Complex Oxidant->Product_Complex Quench Aqueous Quench (e.g., sat. NH₄Cl) Product_Complex->Quench Aqueous Workup Purification Column Chromatography Quench->Purification Extraction Final_Product 2-hydroxy-1-(4-fluoro-3-methylphenyl)ethanone Purification->Final_Product G cluster_0 Potential Synthetic Transformations cluster_1 Resulting Scaffolds Start 2-hydroxy-1-(4-fluoro-3-methylphenyl)ethanone Reduction Reduction (e.g., NaBH₄) Start->Reduction Oxidation Oxidation (e.g., Dess-Martin) Start->Oxidation Condensation Condensation (e.g., with an Amine) Start->Condensation Diol 1,2-Diol Derivatives Reduction->Diol Dicarbonyl α-Dicarbonyl Intermediates Oxidation->Dicarbonyl Heterocycle Heterocyclic Compounds (e.g., Imidazoles) Condensation->Heterocycle

Sources

An In-depth Technical Guide to 4'-Fluoro-3'-methyl-α-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-fluoro-3'-methyl-α-hydroxyacetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, potential synthetic pathways, and prospective applications, offering a valuable resource for professionals in drug discovery and development.

Introduction: The Significance of Fluorinated Aromatic Ketones

Fluorine-containing organic molecules have become increasingly vital in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4'-Fluoro-3'-methyl-α-hydroxyacetophenone belongs to the class of α-hydroxy ketones, a structural motif present in various biologically active compounds. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the α-hydroxy ketone functionality, makes this compound a promising scaffold for the synthesis of novel therapeutic agents.

Chemical Identity and Synonyms

A clear understanding of the chemical identity of 4'-fluoro-3'-methyl-α-hydroxyacetophenone is crucial for its synthesis and application. Due to its relatively specialized nature, it may be referred to by several names.

The systematic IUPAC name for this compound is 1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone .

Table 1: Synonyms and Identifiers for 4'-Fluoro-3'-methyl-α-hydroxyacetophenone

Name Type Name
Common Name4'-Fluoro-3'-methyl-α-hydroxyacetophenone
IUPAC Name1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone
Alternate Name2-Hydroxy-1-(4-fluoro-3-methylphenyl)ethan-1-one

Physicochemical Properties (Predicted)

Given the limited availability of experimental data for 4'-fluoro-3'-methyl-α-hydroxyacetophenone, its physicochemical properties are predicted based on the known properties of its precursor, 4'-fluoro-3'-methylacetophenone, and general chemical principles.

Table 2: Predicted Physicochemical Properties

Property Value Reference/Basis
Molecular FormulaC₉H₉FO₂-
Molecular Weight168.17 g/mol -
AppearancePredicted to be a white to off-white solidBased on similar α-hydroxy ketones
Melting PointExpected to be higher than the precursorIntroduction of a hydroxyl group increases intermolecular hydrogen bonding
Boiling PointExpected to be significantly higher than the precursorDue to hydrogen bonding capabilities
SolubilityLikely soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)Based on the polarity of the hydroxyl and carbonyl groups

Proposed Synthetic Pathways

The synthesis of 4'-fluoro-3'-methyl-α-hydroxyacetophenone can be logically approached from its readily available precursor, 4'-fluoro-3'-methylacetophenone. The key transformation is the introduction of a hydroxyl group at the α-position to the carbonyl group. Several methods are established for the α-hydroxylation of ketones.

Synthesis of the Precursor: 4'-Fluoro-3'-methylacetophenone

The precursor can be synthesized via a Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

G 2-Fluorotoluene 2-Fluorotoluene 4F3MA 4'-Fluoro-3'-methylacetophenone 2-Fluorotoluene->4F3MA Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->4F3MA

Caption: Synthesis of the precursor, 4'-fluoro-3'-methylacetophenone.

Proposed α-Hydroxylation of 4'-Fluoro-3'-methylacetophenone

Two plausible and widely used methods for the α-hydroxylation of ketones are proposed below.

This method involves the reaction of the ketone with m-CPBA, which is a common reagent for epoxidation and other oxidation reactions. The reaction likely proceeds through an enol or enolate intermediate.[1]

Experimental Protocol:

  • Dissolution: Dissolve 4'-fluoro-3'-methylacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of m-CPBA: Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess peroxide. Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4'-fluoro-3'-methyl-α-hydroxyacetophenone.

G Precursor 4'-Fluoro-3'-methylacetophenone Product 4'-Fluoro-3'-methyl- α-hydroxyacetophenone Precursor->Product α-Hydroxylation mCPBA m-CPBA mCPBA->Product

Caption: Proposed α-hydroxylation using m-CPBA.

Oxone, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is another effective and environmentally benign oxidizing agent for the α-hydroxylation of ketones.

Experimental Protocol:

  • Dissolution: Dissolve 4'-fluoro-3'-methylacetophenone (1 equivalent) in a mixture of methanol and water.

  • Addition of Oxone: Add a solution of Oxone (2-3 equivalents) in water to the ketone solution.

  • pH Adjustment: Maintain the pH of the reaction mixture between 7 and 8 by the periodic addition of a base, such as potassium carbonate.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC.

  • Work-up: After the reaction is complete, quench with sodium bisulfite. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Potential Applications in Drug Discovery and Development

While direct biological activity data for 4'-fluoro-3'-methyl-α-hydroxyacetophenone is not extensively published, its structural features suggest several promising areas of application, primarily as a key intermediate in the synthesis of more complex molecules.

Building Block for Novel Heterocyclic Compounds

The α-hydroxy ketone moiety is a versatile functional group that can participate in various cyclization reactions to form a wide range of heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals. For instance, it can be a precursor for the synthesis of substituted oxazoles, imidazoles, and other nitrogen- and oxygen-containing ring systems.

Precursor for Chiral Alcohols

The ketone functionality can be stereoselectively reduced to produce chiral 1,2-diols. Chiral diols are valuable building blocks in asymmetric synthesis and are present in many natural products and drugs.

Role of Fluorine in Modulating Bioactivity

The presence of the fluorine atom at the 4'-position is particularly significant. Fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic oxidation at that position, thereby increasing the half-life of a drug.

  • Increase Binding Affinity: Fluorine can participate in favorable electrostatic interactions with enzyme active sites.

  • Improve Membrane Permeability: The lipophilicity introduced by the fluorine atom can enhance the ability of a molecule to cross biological membranes.

The 3'-methyl group can also influence the molecule's conformation and interaction with biological targets.

Potential as a Precursor for Anti-inflammatory and Analgesic Agents

Many acetophenone derivatives have been investigated for their anti-inflammatory and analgesic properties.[2] The structural features of 4'-fluoro-3'-methyl-α-hydroxyacetophenone make it an interesting candidate for derivatization to explore these activities.

G TargetMolecule 4'-Fluoro-3'-methyl- α-hydroxyacetophenone Applications Potential Applications TargetMolecule->Applications Heterocycles Synthesis of Heterocycles Applications->Heterocycles ChiralAlcohols Precursor for Chiral Alcohols Applications->ChiralAlcohols Bioactivity Modulation of Bioactivity Applications->Bioactivity Therapeutics Anti-inflammatory/ Analgesic Agents Applications->Therapeutics

Caption: Potential applications of the target molecule.

Conclusion

4'-Fluoro-3'-methyl-α-hydroxyacetophenone is a promising, albeit not widely commercialized, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis from the corresponding acetophenone precursor is achievable through established oxidation methodologies. The strategic placement of fluorine and a methyl group on the aromatic ring, coupled with the versatile α-hydroxy ketone functionality, makes it a valuable target for the synthesis of novel compounds with potentially enhanced biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]

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An In-depth Technical Guide to Fluorinated Alpha-Hydroxy Ketone Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Alpha-Hydroxy Ketone Scaffolds

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] When integrated into the alpha-position of a hydroxy ketone scaffold, fluorine imparts a unique combination of steric and electronic properties that can profoundly influence molecular conformation, metabolic stability, and biological activity.[2][3][4] This guide provides an in-depth exploration of fluorinated alpha-hydroxy ketone building blocks, from their synthesis and characterization to their application in drug discovery and beyond. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthesis of Fluorinated Alpha-Hydroxy Ketones: Strategies and Mechanistic Considerations

The synthesis of fluorinated alpha-hydroxy ketones requires a nuanced approach, balancing the introduction of the fluorine atom with the preservation of the delicate alpha-hydroxy ketone moiety. Two primary strategies have emerged as robust and versatile: electrophilic fluorination of a pre-formed hydroxy ketone or a related precursor, and asymmetric aldol-type reactions that construct the carbon skeleton while installing the fluorine and hydroxyl groups with stereocontrol.

Electrophilic Fluorination of β-Hydroxy Ketones and Their Precursors

Electrophilic fluorination has become a widely adopted method for the introduction of fluorine alpha to a carbonyl group.[5] Reagents such as Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are favored for their stability, ease of handling, and high reactivity.[1][6] The choice of substrate and reaction conditions is critical to achieving high yields and selectivities.

The mechanism of electrophilic fluorination with N-F reagents has been a subject of considerable debate, with evidence supporting both SN2-type and single-electron transfer (SET) pathways, depending on the specific substrate and conditions.[1][7] For enolates, the generally accepted mechanism involves the nucleophilic attack of the electron-rich enolate on the electrophilic fluorine atom of the N-F reagent.

Experimental Protocol: Electrophilic Fluorination of a Tertiary Propargyl Alcohol using Selectfluor™

This protocol describes a catalyst-free method for the synthesis of an α-fluoro-β-hydroxy ketone from a tertiary propargyl alcohol.[6]

Materials:

  • Tertiary propargyl alcohol (1.0 equiv)

  • Selectfluor™ (F-TEDA-BF4) (1.2 equiv)

  • Acetonitrile (solvent)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the tertiary propargyl alcohol in acetonitrile, add Selectfluor™ in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired α-fluoro-β-hydroxy ketone.

Self-Validation: The success of this protocol is validated by the clean conversion of the starting material to the desired product, as monitored by TLC, and the isolation of a pure compound after chromatography, confirmed by spectroscopic analysis. The catalyst-free nature of this reaction simplifies the workup and purification process.

Asymmetric Aldol-Type Reactions for Chiral Fluorinated Alpha-Hydroxy Ketones

The synthesis of enantiomerically enriched fluorinated alpha-hydroxy ketones is of paramount importance for the development of chiral drugs.[2] Asymmetric aldol reactions, particularly those employing chiral auxiliaries or organocatalysts, provide a powerful means to control the stereochemistry of the newly formed C-C bond and the adjacent stereocenters.[8]

One notable approach is the asymmetric detrifluoroacetylative aldol reaction, which generates a fluorinated enolate in situ that then reacts with an aldehyde. This method allows for the construction of the α-fluoro-β-hydroxy ketone framework with high diastereoselectivity and enantioselectivity.

Logical Relationship of Asymmetric Aldol Reaction

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Formation Fluorinated Ketone Precursor Fluorinated Ketone Precursor Fluorinated Enolate Fluorinated Enolate Fluorinated Ketone Precursor->Fluorinated Enolate Base/Catalyst Aldehyde Aldehyde Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct Chiral Catalyst Chiral Catalyst Chiral Catalyst->Fluorinated Enolate Forms Chiral Complex Fluorinated Enolate->Aldol Adduct Attacks Aldehyde Aldol Adduct->Chiral Catalyst Regenerates Catalyst Chiral alpha-Fluoro-beta-Hydroxy Ketone Chiral alpha-Fluoro-beta-Hydroxy Ketone Aldol Adduct->Chiral alpha-Fluoro-beta-Hydroxy Ketone Workup

Caption: Asymmetric Aldol Reaction Workflow.

II. Physicochemical Properties and Spectroscopic Characterization

The presence of fluorine significantly impacts the physicochemical properties of alpha-hydroxy ketones. The strong electron-withdrawing nature of fluorine can influence the acidity of the hydroxyl proton and the reactivity of the carbonyl group. Furthermore, fluorine's unique steric and electronic profile can dictate the preferred molecular conformation, which in turn can affect biological activity.

Spectroscopic characterization is essential for confirming the structure and purity of these building blocks. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, with 19F NMR providing a direct and sensitive handle for observing the fluorinated center.

Spectroscopic Data Summary
Compound Type1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)IR (ν, cm-1)
Aryl α-fluoro-β-hydroxy ketoneAromatic protons (7.0-8.0), Methine proton adjacent to OH (4.5-5.5, d), OH proton (variable)Carbonyl (190-205, d), Carbon bearing F (90-100, d, 1JCF ≈ 180-200 Hz), Carbon bearing OH (70-80), Aromatic carbons (120-140)-180 to -200 (d, 2JHF ≈ 45-50 Hz)OH stretch (3400-3500), C=O stretch (1690-1710)
Aliphatic α-fluoro-β-hydroxy ketoneMethine proton adjacent to OH (4.0-5.0, m), Aliphatic protons (0.8-2.5)Carbonyl (200-215, d), Carbon bearing F (95-105, d, 1JCF ≈ 180-200 Hz), Carbon bearing OH (65-75)-190 to -210 (m)OH stretch (3400-3550), C=O stretch (1715-1730)

Note: Chemical shifts and coupling constants are approximate and can vary depending on the specific structure and solvent.[9][10][11]

Experimental Workflow for Synthesis and Characterization

G Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS Final Product Final Product Characterization->Final Product

Caption: General experimental workflow.

III. Applications in Drug Discovery and Development

Fluorinated alpha-hydroxy ketones are valuable building blocks in drug discovery due to their ability to modulate key pharmacokinetic and pharmacodynamic properties.[4] The alpha-fluoroketone moiety can act as a bioisostere for other functional groups, enhancing metabolic stability and improving cell membrane permeability.

One of the most significant applications of α-fluoroketones is as covalent inhibitors of cysteine proteases. The electrophilic ketone is attacked by the cysteine thiol in the enzyme's active site, forming a stable hemithioketal adduct. The adjacent fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating this covalent interaction.

Mechanism of Cysteine Protease Inhibition

G Enzyme Active Site Enzyme Active Site Cysteine Residue Cysteine Residue Enzyme Active Site->Cysteine Residue Hemithioketal Adduct Hemithioketal Adduct Cysteine Residue->Hemithioketal Adduct Nucleophilic Attack Fluorinated alpha-Hydroxy Ketone Fluorinated alpha-Hydroxy Ketone Fluorinated alpha-Hydroxy Ketone->Hemithioketal Adduct Inhibited Enzyme Inhibited Enzyme Hemithioketal Adduct->Inhibited Enzyme

Caption: Covalent inhibition of a cysteine protease.

Conclusion

Fluorinated alpha-hydroxy ketone building blocks represent a powerful tool in the arsenal of medicinal chemists and materials scientists. Their synthesis, while requiring careful consideration of reaction conditions and stereocontrol, is achievable through robust and well-established methodologies. The unique physicochemical properties imparted by the fluorine atom provide a means to fine-tune molecular properties, leading to the development of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of the core principles and practical considerations for working with these valuable building blocks, empowering researchers to leverage their full potential in their scientific endeavors.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Unknown. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]

  • Barbas, C. F., Heine, A., Zhong, G., Hoffmann, T., Gramatikova, S., & List, B. (2000). The prolinol-catalyzed direct, asymmetric aldol reaction.
  • Naveen, N., & Balamurugan, R. (2017). Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). Organic & Biomolecular Chemistry, 15(9), 2036-2045. [Link]

  • Shvartsberg, M. S., & Vasilevsky, S. F. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(11), 1435-1440.
  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Vapourtec. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Kitamura, T., & Muta, K. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(9), 2134. [Link]

  • Unknown. (2024). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. PubMed. [Link]

  • Domínguez de María, P., & Gotor, V. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of chemical research, 43(4), 563–572. [Link]

  • Unknown. (2025). Amino Alcohol Catalyzed Direct Asymmetric Aldol Reactions. Enantioselective Synthesis of anti-α-Fluoro-β-hydroxy Ketones. ResearchGate. [Link]

  • AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. AZoM. [Link]

  • Unknown. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journals. [Link]

  • Stephens, C. E., de la Fuente, M. C., & Foley, K. M. (2016). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 93(3), 565-569. [Link]

  • Unknown. (n.d.). Ultrafast 19F MAS NMR. Unknown. [Link]

  • Abad, A., Agulló, C., Cuñat, A. C., & Vilanova, C. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic resonance in chemistry : MRC, 43(5), 389–397. [Link]

  • Shakir, R., Deakin, G., & Salou, P. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(26), 3352-3362. [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of 1-(4-fluoro-3-methylphenyl)ethanol. This secondary benzylic alcohol is a valuable intermediate in medicinal chemistry and materials science, owing to the presence of the fluorine atom and methyl group which modulate its electronic and steric properties. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and in-depth data analysis to support further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

1-(4-Fluoro-3-methylphenyl)ethanol is a chiral aromatic alcohol. The strategic placement of a fluorine atom para to the ethanol substituent and a methyl group in the meta position makes it an attractive building block for creating structurally diverse molecules with potential biological activity.

Nomenclature and Chemical Identifiers
IdentifierValue
IUPAC Name 1-(4-Fluoro-3-methylphenyl)ethanol
CAS Number 1178067-48-5[1]
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
InChI Key N/A
SMILES CC(O)c1ccc(F)c(C)c1
Physicochemical Data

The experimental physical properties of 1-(4-fluoro-3-methylphenyl)ethanol are not widely reported. The data below are estimated based on closely related structural analogs, such as 1-(4-fluorophenyl)ethanol and 1-(4-methylphenyl)ethanol.

PropertyPredicted Value
Appearance Colorless to light yellow liquid
Boiling Point ~215-220 °C
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate)
Density ~1.0-1.1 g/cm³

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 1-(4-fluoro-3-methylphenyl)ethanol is achieved through the reduction of its corresponding ketone precursor, 4'-fluoro-3'-methylacetophenone. This transformation is reliably accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Synthesis Workflow Diagram

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Work-up & Purification Precursor 4'-Fluoro-3'-methylacetophenone (CAS: 369-32-4) Reagents Sodium Borohydride (NaBH4) Methanol or Ethanol Reaction Reduction Reaction (Stir at 0°C to RT) Reagents->Reaction Add ketone to NaBH4 solution Quench Acidic Quench (e.g., 1M HCl) Reaction->Quench After reaction completion (TLC) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product 1-(4-Fluoro-3-methylphenyl)ethanol (Final Product) Purification->Product Evaporate solvent

Caption: Workflow for the synthesis and purification of 1-(4-fluoro-3-methylphenyl)ethanol.

Experimental Protocol: Reduction of 4'-Fluoro-3'-methylacetophenone

Causality: This protocol utilizes sodium borohydride, a selective and mild reducing agent that efficiently reduces ketones to secondary alcohols without affecting the aromatic ring or the carbon-fluorine bond. Methanol serves as a protic solvent to activate the borohydride and to protonate the resulting alkoxide intermediate. The reaction is initiated at 0°C to control the initial exothermic reaction rate, ensuring safety and minimizing side reactions.

Materials:

  • 4'-Fluoro-3'-methylacetophenone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium borohydride (1.5 eq) in methanol (approx. 10 mL per gram of ketone) and cool the solution to 0°C in an ice bath.

  • Addition of Ketone : Dissolve 4'-fluoro-3'-methylacetophenone (1.0 eq) in a minimal amount of methanol and add it dropwise to the stirred NaBH₄ solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Quenching : Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the solution becomes acidic (pH ~2-3). This step neutralizes excess borohydride and protonates the alkoxide.

  • Solvent Removal : Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction : To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

  • Drying and Filtration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude alcohol using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford the pure 1-(4-fluoro-3-methylphenyl)ethanol.

Spectroscopic Analysis and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the hydroxyl proton, and the two methyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
CH₃ (Ethanol)~1.50Doublet (d)~6.53HCoupled to the single benzylic proton (CH-OH).
OH~1.9-2.5Singlet (s, broad)N/A1HChemical shift is variable and depends on concentration and solvent. Broad due to hydrogen bonding and exchange.
CH₃ (Aromatic)~2.28Singlet (s)N/A3HAromatic methyl group with no adjacent protons for coupling.
CH-OH~4.90Quartet (q)~6.51HBenzylic proton coupled to the three protons of the adjacent methyl group.
Ar-H5~6.95Doublet of doublets (dd)J(H-F) ≈ 9.0, J(H-H) ≈ 8.51HAromatic proton ortho to fluorine, showing coupling to both fluorine and the adjacent Ar-H6.
Ar-H6~7.10Doublet of doublets (dd)J(H-H) ≈ 8.5, J(H-H) ≈ 2.01HAromatic proton meta to fluorine and ortho to the methyl group.
Ar-H2~7.20Doublet (d)J(H-F) ≈ 5.01HAromatic proton ortho to the ethanol group and meta to fluorine.
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

The proton-decoupled ¹³C NMR spectrum is expected to display 9 distinct signals corresponding to the 9 non-equivalent carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (Aromatic)~16.0Typical range for an aromatic methyl carbon.
CH₃ (Ethanol)~25.0Aliphatic methyl group attached to the chiral center.
C H-OH~70.0Benzylic carbon bearing the hydroxyl group, shifted downfield by the electronegative oxygen.
C -2 (Ar)~124.0 (d, J(C-F) ≈ 3 Hz)Aromatic CH carbon, showing small coupling to the meta fluorine.
C -6 (Ar)~128.0 (d, J(C-F) ≈ 8 Hz)Aromatic CH carbon ortho to the methyl group, showing ortho C-F coupling.
C -5 (Ar)~115.0 (d, J(C-F) ≈ 21 Hz)Aromatic CH carbon ortho to the fluorine atom, exhibiting a large one-bond C-F coupling constant.
C -3 (Ar)~132.0 (d, J(C-F) ≈ 6 Hz)Quaternary aromatic carbon bearing the methyl group, showing meta C-F coupling.
C -1 (Ar)~142.0 (d, J(C-F) ≈ 3 Hz)Quaternary aromatic carbon attached to the ethanol group, showing meta C-F coupling.
C -4 (Ar)~162.0 (d, J(C-F) ≈ 245 Hz)Quaternary aromatic carbon directly bonded to fluorine, exhibiting a very large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by characteristic absorptions for the hydroxyl group and the substituted aromatic ring.

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H Stretch3200 - 3550Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Medium, Multiple Bands
C-F Stretch1150 - 1250Strong
C-O Stretch1050 - 1150Strong
Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry of secondary benzylic alcohols typically shows characteristic fragmentation patterns.

m/z ValueProposed FragmentFragmentation Pathway
154[C₉H₁₁FO]⁺Molecular Ion (M⁺)
139[M - CH₃]⁺Alpha-cleavage: loss of the methyl group from the ethanol side chain. This fragment is resonance-stabilized.
136[M - H₂O]⁺Dehydration: loss of a water molecule, a common fragmentation for alcohols.
123[M - OCH₃]⁺ or [C₈H₈F]⁺Loss of a methoxy radical or complex rearrangement.
109[C₇H₆F]⁺Benzylic cleavage with rearrangement.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-(4-fluoro-3-methylphenyl)ethanol is primarily dictated by the secondary alcohol functional group. It can undergo a variety of transformations common to benzylic alcohols.

Representative Reaction Diagram

G cluster_0 Key Reactions cluster_1 Products start 1-(4-Fluoro-3-methylphenyl)ethanol Oxidation Oxidation start->Oxidation [O] (e.g., PCC, DMP) Esterification Esterification start->Esterification RCOCl, Pyridine Fluorination Nucleophilic Substitution (Fluorination) start->Fluorination DAST or Deoxo-Fluor Ketone 4'-Fluoro-3'-methylacetophenone Oxidation->Ketone Ester Corresponding Ester Esterification->Ester Fluoride 1-(1,4-Difluoro-3-methylphenyl)ethane Fluorination->Fluoride

Caption: Common transformations of 1-(4-fluoro-3-methylphenyl)ethanol.

  • Oxidation : The secondary alcohol can be readily oxidized back to the parent ketone, 4'-fluoro-3'-methylacetophenone, using standard oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Esterification : Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine) will yield the corresponding esters, which are often explored as prodrugs or for modifying physical properties.

  • Nucleophilic Substitution : The hydroxyl group can be converted into a good leaving group and substituted. For example, treatment with diethylaminosulfur trifluoride (DAST) can replace the hydroxyl group with another fluorine atom, yielding a gem-difluoro compound.

Applications in Research and Development

This molecule serves as a key intermediate in the synthesis of more complex structures. Its utility is prominent in:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents. The fluoromethylphenyl moiety is present in a range of biologically active compounds, and the chiral alcohol provides a handle for further stereospecific modifications.

  • Agrochemicals : The fluorinated aromatic structure is a common motif in modern pesticides and herbicides.

  • Materials Science : Used in the synthesis of chiral ligands for asymmetric catalysis or as a component in liquid crystals and polymers.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(4-fluoro-3-methylphenyl)ethanol is not widely available. The following handling precautions are based on data for the precursor ketone and similar secondary benzylic alcohols[4][5].

  • Hazard Statements : Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood.

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid :

    • If on skin : Wash with plenty of soap and water.

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • If inhaled : Remove person to fresh air and keep comfortable for breathing.

References

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Supporting information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]

  • PrepChem. (2023). Synthesis of 3-methyl-4-fluoroacetophenone. Retrieved February 15, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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molecular weight of C9H9FO2 acetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of C9H9FO2 Acetophenone Derivatives

Introduction

In the landscape of medicinal chemistry and materials science, acetophenone derivatives serve as foundational scaffolds for a vast array of functional molecules.[1][2] The introduction of heteroatoms, such as fluorine and oxygen, into the acetophenone framework can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses specifically on derivatives with the molecular formula C9H9FO2, a class of compounds that presents unique challenges and opportunities for researchers.

While the molecular weight for any compound with this formula is a fixed value, the true scientific endeavor lies in confirming this identity and, more critically, elucidating the precise isomeric structure. The arrangement of the nine carbon, nine hydrogen, one fluorine, and two oxygen atoms defines the compound's identity and, consequently, its function. This document provides a comprehensive exploration of the theoretical molecular weight of C9H9FO2 isomers, the advanced analytical techniques required for their unambiguous identification, and the underlying scientific principles that guide these experimental choices. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize these and similar molecules with confidence and precision.

Chapter 1: The Isomeric Landscape of C9H9FO2

The molecular formula C9H9FO2 corresponds to a fixed elemental composition, but it does not describe a single, unique molecule. Instead, it represents numerous constitutional isomers—compounds with the same formula but different atomic connectivity.[3] For researchers, distinguishing between these isomers is paramount, as a slight change in structure can lead to vastly different chemical and biological activities.

While many C9H9FO2 isomers exist, this guide is concerned with those that are derivatives of acetophenone (1-phenylethan-1-one). An acetophenone derivative must retain the core structure of a phenyl ring attached to an acetyl group. Other isomers, such as ethyl 4-fluorobenzoate[4][5] or 2-(4-fluoro-2-methylphenyl)acetic acid[6], share the same molecular weight but are functionally and structurally distinct.

Potential acetophenone derivatives of C9H9FO2 would likely involve substitutions that add one carbon, one hydrogen, one fluorine, and one oxygen atom to the base acetophenone (C8H8O) structure. This is commonly achieved through the addition of functional groups like methoxy (-OCH3) and fluoro (-F) groups at various positions on the phenyl ring.

Table 1: Potential Acetophenone Derivatives with Molecular Formula C9H9FO2

Compound NamePositional Isomerism
2-Fluoro-3-methoxyacetophenoneOrtho-fluoro, Meta-methoxy
2-Fluoro-4-methoxyacetophenoneOrtho-fluoro, Para-methoxy
3-Fluoro-4-methoxyacetophenoneMeta-fluoro, Para-methoxy
4-Fluoro-2-methoxyacetophenonePara-fluoro, Ortho-methoxy
4-Fluoro-3-methoxyacetophenonePara-fluoro, Meta-methoxy

Note: This list is illustrative and not exhaustive of all possible structural isomers.

Chapter 2: Theoretical Molecular Weight of C9H9FO2

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (often used for bulk materials and stoichiometry) and the monoisotopic mass (essential for high-resolution mass spectrometry).

  • Average Molecular Weight (Mw): This is calculated using the weighted average of the natural abundances of all isotopes for each element.

    • Carbon (C): 9 × 12.011 u = 108.099 u

    • Hydrogen (H): 9 × 1.008 u = 9.072 u

    • Fluorine (F): 1 × 18.998 u = 18.998 u

    • Oxygen (O): 2 × 15.999 u = 31.998 u

    • Total Average Molecular Weight = 168.167 u

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁹F, ¹⁶O). This value is critical for accurate mass determination in techniques like High-Resolution Mass Spectrometry (HRMS).

    • Carbon (¹²C): 9 × 12.000000 u = 108.000000 u

    • Hydrogen (¹H): 9 × 1.007825 u = 9.070425 u

    • Fluorine (¹⁹F): 1 × 18.998403 u = 18.998403 u

    • Oxygen (¹⁶O): 2 × 15.994915 u = 31.989830 u

    • Total Monoisotopic Mass = 168.058658 u (Da)

This precise theoretical mass is the benchmark against which experimental data are compared to confirm the elemental composition of a synthesized compound.

Table 2: Summary of Theoretical Mass Data for C9H9FO2

ParameterValuePrimary Application
Average Molecular Weight168.17 g/mol Stoichiometric calculations, reagent preparation
Monoisotopic Mass168.058658 DaHigh-Resolution Mass Spectrometry (HRMS) for formula confirmation

Chapter 3: A Multi-Technique Approach to Identification and Structural Elucidation

Confirming that a sample is a C9H9FO2 acetophenone derivative requires more than a single measurement. It necessitates a logical, multi-step analytical workflow that first confirms the molecular formula and then precisely maps the atomic connectivity to identify the specific isomer.

cluster_workflow Analytical Workflow for C9H9FO2 Derivative Characterization synthesis Synthesized Compound (Purity Assessed by HPLC/GC) ms Mass Spectrometry (MS) (e.g., ESI-QTOF, GC-MS) synthesis->ms Step 1 ir Infrared (IR) Spectroscopy (e.g., FT-IR) synthesis->ir confirm_formula Molecular Formula Confirmed? (C9H9FO2) ms->confirm_formula Provides m/z nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) confirm_structure Isomeric Structure Determined? nmr->confirm_structure Provides Connectivity ir->confirm_structure Confirms Functional Groups confirm_formula->nmr Yes re_evaluate Re-evaluate Synthesis or Purification confirm_formula->re_evaluate No final_id Unambiguous Compound ID confirm_structure->final_id Yes confirm_structure->re_evaluate No

Caption: A logical workflow for the definitive characterization of a C9H9FO2 acetophenone derivative.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound.[7] It works by ionizing molecules and then measuring their mass-to-charge ratio (m/z).

  • Expertise & Causality: For confirming a molecular formula, low-resolution MS is insufficient. High-Resolution Mass Spectrometry (HRMS) is essential because it provides a highly accurate mass measurement (typically to within 5 ppm). This precision allows researchers to distinguish C9H9FO2 (168.0586 Da) from other elemental compositions that might have a similar nominal mass. For instance, a C10H12O2 compound has a monoisotopic mass of 164.0837 Da, which is easily differentiated by HRMS but could be ambiguous in a lower-resolution instrument.

Protocol: Sample Analysis via Electrospray Ionization-Time of Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use positive ion mode to detect the protonated molecule [M+H]⁺ (expected m/z = 169.0665) or negative ion mode for the deprotonated molecule [M-H]⁻ (expected m/z = 167.0508).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity.

  • Data Analysis: Compare the experimentally measured m/z of the molecular ion to the theoretical value. A mass error of <5 ppm provides high confidence in the assigned molecular formula of C9H9FO2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating Isomers

Once MS confirms the molecular formula, NMR spectroscopy is employed to determine the exact arrangement of atoms.[8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

  • Expertise & Causality: For a fluoro-methoxy-acetophenone isomer, a combination of NMR experiments is required for unambiguous assignment.

    • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and splitting patterns (J-coupling), which indicates adjacent protons. The substitution pattern on the aromatic ring creates a unique "fingerprint" region.

    • ¹³C NMR: Shows the number of unique carbon environments. The chemical shift of the carbonyl carbon (~190-200 ppm) confirms the ketone, while others reveal the substituted aromatic ring.

    • ¹⁹F NMR: Directly observes the fluorine atom. Its chemical shift and couplings to nearby protons (¹H-¹⁹F coupling) are highly informative for pinpointing its location on the phenyl ring.[9][10]

cluster_logic Isomer Differentiation Logic formula Formula Confirmed: C9H9FO2 h_nmr ¹H NMR Spectrum formula->h_nmr f_nmr ¹⁹F NMR Spectrum formula->f_nmr c_nmr ¹³C NMR Spectrum formula->c_nmr aromatic_pattern Aromatic Splitting Pattern? h_nmr->aromatic_pattern hf_coupling ¹H-¹⁹F Coupling Observed? f_nmr->hf_coupling methoxy_shift Methoxy & Carbonyl Chemical Shifts? c_nmr->methoxy_shift isomer_A Isomer A ID aromatic_pattern->isomer_A Pattern X isomer_B Isomer B ID aromatic_pattern->isomer_B Pattern Y hf_coupling->isomer_A Coupling Z methoxy_shift->isomer_A Shifts Consistent ambiguous Ambiguous Result (Requires 2D NMR)

Sources

Solubility Guide: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in DMSO

[1]

Executive Summary

4'-Fluoro-3'-methyl-2-hydroxyacetophenone is a functionalized

1

In DMSO, this compound exhibits high solubility , typically exceeding 100 mM (approx. 16.8 mg/mL) and often reaching 500 mM with mild warming. However, its

1
Critical Nomenclature Clarification

Before proceeding, verify the chemical structure to distinguish between two common isomers:

  • Target Compound (This Guide): 2-hydroxy (on the acetyl chain). Structure:

    
    .[1] (CAS 1368627-05-7).[1][2]
    
  • Isomer (Phenol): 2'-hydroxy (on the phenyl ring).[1] Structure:

    
    .[1]
    
  • Note: This guide focuses on the chain-substituted

    
    -hydroxy ketone as designated by the standard commercial name "4'-Fluoro-3'-methyl-2-hydroxyacetophenone".[1]
    

Physicochemical Profile

PropertyValueNotes
CAS Number 1368627-05-7Unique identifier for the

-hydroxy ketone.[1][2]
Molecular Weight 168.17 g/mol Useful for molarity calculations.
Molecular Formula

Physical State Solid (Powder)Typically off-white to pale yellow.[1]
Predicted LogP ~1.4 - 1.8Moderate lipophilicity; good organic solubility.[1]
H-Bond Donors 1 (Alcohol -OH)Interacts strongly with DMSO oxygen.[1]
H-Bond Acceptors 3 (C=O, -OH, F)Facilitates solvation in polar aprotic solvents.[1]

Solubility Mechanism in DMSO

DMSO (Dimethyl Sulfoxide) is the optimal solvent for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonds in the solid lattice.

  • Solvation Dynamics: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, binding to the hydroxyl proton of the 4'-Fluoro-3'-methyl-2-hydroxyacetophenone.[1] Simultaneously, the methyl groups of DMSO interact with the aromatic ring and the methyl substituent via van der Waals forces.

  • Thermodynamics: The dissolution is generally endothermic (requires energy to break the crystal lattice) but is driven by the favorable entropy of mixing and strong solute-solvent interactions.[1]

Predicted Solubility Limits
SolventSolubility RatingEstimated Max Conc.
DMSO Freely Soluble > 100 mg/mL (> 590 mM)
Ethanol Soluble~ 50 mg/mL
Water Poorly Soluble< 1 mg/mL

Experimental Protocol: Stock Solution Preparation

Materials Required[1][2][4][5]
  • Compound: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (>97% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or Cell Culture,

    
     99.9%).[1]
    
    • Critical: Water content in DMSO should be <0.1% to prevent hydrolytic degradation.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Workflow
  • Calculation: Determine the mass required for the target concentration.

    • Example: To prepare 1 mL of a 100 mM stock:

      
      
      
      
      [1]
  • Weighing: Weigh approx. 17 mg of the solid into the amber vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Add solvent directly to the solid; do not wash down the sides yet.

  • Dissolution:

    • Vortex: Vortex at medium speed for 30-60 seconds.

    • Sonication (If needed): If particles persist, sonicate in a water bath at ambient temperature (20-25°C) for 2 minutes.[1] Avoid heating above 40°C to prevent degradation.[1]

  • Inspection: Hold the vial against a light source. The solution should be clear and particulate-free.[1]

  • Storage: Flush the headspace with inert gas (Nitrogen or Argon), cap tightly, and store at -20°C.

Visual Workflow (DOT Diagram)

SolubilityWorkflowStartStart: Solid CompoundWeighWeigh into Amber VialStart->WeighAddDMSOAdd Anhydrous DMSO(Target: 100 mM)Weigh->AddDMSOVortexVortex (30-60s)AddDMSO->VortexCheckVisual InspectionVortex->CheckSonicateSonicate (2 min, <40°C)Check->SonicateParticulatesSuccessClear Solution(Ready for Use)Check->SuccessClearSonicate->CheckStorageFlush with N2/ArStore at -20°CSuccess->Storage

Caption: Decision tree for the preparation of a homogenous stock solution in DMSO.

Stability & Handling

Chemical Stability Risks

The

1
  • Oxidation: In the presence of oxygen and light, the

    
    -hydroxyl group can oxidize to an 
    
    
    -keto aldehyde or carboxylic acid.[1]
  • Dimerization: Prolonged storage in solution can lead to aldol-type condensations.

Storage Recommendations
  • Temperature: Store stock solutions at -20°C or -80°C .

  • Freeze-Thaw: Limit to <3 cycles. Aliquot the stock solution (e.g., 50 µL vials) to avoid repeated thawing.

  • Hygroscopicity: DMSO is hygroscopic. Accumulation of water shifts the polarity and may precipitate the compound or accelerate hydrolysis. Always warm the refrigerated vial to room temperature before opening to prevent condensation.

Stability Logic Diagram

StabilityLogicStockDMSO Stock SolutionRisk1Moisture AbsorptionStock->Risk1Risk2Oxidation (Air/Light)Stock->Risk2Result1Precipitation / HydrolysisRisk1->Result1Result2Formation of Keto-AldehydesRisk2->Result2MitigationMitigation Strategy:1. Use Anhydrous DMSO2. Flush with N2/Ar3. Aliquot & FreezeMitigation->StockEnsures Integrity

Caption: Cause-and-effect relationship of environmental factors on compound stability.

Applications in Biological Assays

When using the DMSO stock in cell culture or enzymatic assays:

  • DMSO Tolerance: Ensure the final DMSO concentration in the assay buffer is <1% (usually <0.1% for sensitive cells) to avoid solvent toxicity.

  • Precipitation Check: Upon dilution into aqueous media (e.g., PBS or media), the compound may precipitate if the concentration exceeds its aqueous solubility limit (likely <100 µM).

    • Validation: Measure absorbance at 600 nm immediately after dilution; an increase in OD indicates precipitation.

References

  • Sigma-Aldrich. Product Specification: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7).[2] Retrieved from [1]

  • PubChem. Compound Summary: 1-(4-Fluoro-3-methylphenyl)-2-hydroxyethanone.[1][3] National Library of Medicine. Retrieved from [1]

  • Fluorochem. Product Data Sheet: 4-Fluoro-3-methyl-2-hydroxyacetophenone.[1][2] Retrieved from [1]

  • Balakin, K. V., et al. "Solubility of Drug-like Molecules in DMSO." Current Drug Discovery Technologies, 2006.

4'-Fluoro-3'-methyl-2-hydroxyacetophenone safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, moving beyond standard compliance data to provide actionable, mechanism-based safety and handling protocols.

CAS Registry Number: 1368627-05-7 Molecular Formula: C₉H₉FO₂ Molecular Weight: 168.16 g/mol Synonyms: 2-Hydroxy-1-(4-fluoro-3-methylphenyl)ethan-1-one;


-Hydroxy-4'-fluoro-3'-methylacetophenone.

Part 1: Chemical Identity & Strategic Significance

4'-Fluoro-3'-methyl-2-hydroxyacetophenone is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds. Its structure combines an


-hydroxy ketone moiety  (highly reactive for condensation reactions) with a fluorinated aromatic core  (critical for modulating metabolic stability and lipophilicity in drug candidates).
Core Applications in Drug Discovery
  • Heterocycle Formation: The

    
    -hydroxy ketone group serves as a precursor for imidazoles, oxazoles, and thiazoles via condensation with amidines or thioamides.
    
  • Bioisostere Development: The fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism), extending the half-life of the final API.

  • Chiral Pool Synthesis: Can be enzymatically reduced to chiral diols, serving as a scaffold for asymmetric synthesis.

Part 2: Hazard Identification & Mechanistic Toxicology

Classification based on GHS Standards and Structure-Activity Relationships (SAR) for


-hydroxy acetophenones.
GHS Classification (Predicted/Analogous)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat.[1] 2Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Cat. 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[1]H335
Mechanistic Safety Insights
  • Reactivity Alert (

    
    -Hydroxy Ketone):  Unlike simple ketones, the 
    
    
    
    -hydroxyl group activates the carbonyl, making it susceptible to nucleophilic attack. This increases its potential as a contact sensitizer (skin allergen) compared to non-hydroxylated analogs.
  • Fluorine Effect: The 4-fluoro substituent increases the acidity of the phenolic ring system (if metabolized to a phenol) and alters the lipophilicity, potentially enhancing dermal absorption rates compared to the non-fluorinated parent.

  • Chemical Instability:

    
    -Hydroxy ketones are prone to dimerization  and oxidation  (to 
    
    
    
    -diketones) upon prolonged exposure to air and light. Degradation products may possess higher toxicity profiles than the parent compound.

Part 3: Handling, Storage, & Stability Protocol

Standard SDS advice is often generic. The following protocols are specific to preserving the integrity of fluorinated


-hydroxy ketones.
Environmental Control
  • Atmosphere: Handle under inert gas (Nitrogen or Argon). The

    
    -hydroxy moiety is susceptible to autoxidation.
    
  • Temperature: Store at 2–8°C . Room temperature storage often leads to yellowing (indication of diketone formation).

  • Light: Store in amber vials. UV light can trigger radical formation at the benzylic position.

Solubilization & Reaction Setup
  • Solvent Compatibility: Soluble in DMSO, Methanol, and Dichloromethane.

  • Avoid: Strong bases (NaOH, KOH) during initial dissolution, as they can trigger rapid aldol-type polymerization or degradation (Cannizzaro-type disproportionation).

  • Protic Solvents: When using in protic solvents (MeOH), ensure the solution is fresh; hemiacetal formation can complicate NMR interpretation.

Waste Disposal Logic
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides).

  • Quenching: Small spills can be treated with aqueous sodium bisulfite to reduce potential oxidation byproducts before disposal into organic waste streams.

Part 4: Emergency Response & Toxicology

Self-validating response protocols for laboratory incidents.

Exposure Response Matrix
RouteImmediate ActionMechanistic Rationale
Eye Contact Flush for 15+ mins with lifting eyelids.The compound is lipophilic; extended flushing is required to remove residues trapped in the lipid layer of the cornea.
Skin Contact Wash with soap and water , not alcohol.Alcohol enhances dermal penetration of fluorinated aromatics. Soap emulsifies the compound safely.
Inhalation Move to fresh air; observe for delayed pulmonary edema .Fluorinated ketones can be severe respiratory irritants; symptoms may not be immediate.
Analytical Verification (Purity Check)

Before use in critical assays, verify identity to rule out degradation.

  • ¹H NMR (DMSO-d₆): Look for the methylene singlet (

    
    4.5-4.8 ppm) and the exchangeable OH proton. Disappearance of the methylene signal suggests oxidation.
    
  • ¹⁹F NMR: Essential for confirming the integrity of the C-F bond. Expect a singlet around -100 to -120 ppm (relative to CFCl₃), distinct from free fluoride ion impurities.

Part 5: Visualized Workflows

Diagram 1: Safety Decision Logic for Research Handling

This workflow guides the researcher through the decision process for handling unknown or research-grade quantities of this compound.

SafetyLogic Start Start: Handling 4'-Fluoro-3'-methyl-2-hydroxyacetophenone CheckState Check Physical State (Solid vs. Liquid) Start->CheckState SolidState Solid (Crystalline) CheckState->SolidState White Powder LiquidState Liquid/Oily (Possible Degradation) CheckState->LiquidState Yellow Oil PPE Required PPE: Nitrile Gloves (Double), Safety Goggles, Fume Hood SolidState->PPE PurityCheck Run 1H NMR & TLC Check for yellowing (Diketone) LiquidState->PurityCheck High Risk SafeToUse Purity >95% Proceed with Synthesis PurityCheck->SafeToUse Pass Purify Purity <95% Recrystallize (EtOH/Hexane) PurityCheck->Purify Fail Purify->PurityCheck Retest PPE->PurityCheck

Caption: Decision matrix for assessing compound integrity and safety prior to experimental use.

Diagram 2: Synthetic Utility & Pathway

Visualizing where this building block fits into a drug development pipeline.

SynthesisPath Precursor Precursor: 4'-Fluoro-3'-methylacetophenone Reaction1 Bromination & Hydrolysis Precursor->Reaction1 Target Target: 4'-Fluoro-3'-methyl- 2-hydroxyacetophenone Reaction2 Condensation (w/ Amidine) Target->Reaction2 Reaction3 Enzymatic Reduction Target->Reaction3 ProductA Product A: 2-Aryl-4-substituted-imidazole (p38 MAP Kinase Inhibitor Analog) ProductB Product B: Chiral 1,2-Diol (Asymmetric Reduction) Reaction1->Target Reaction2->ProductA Reaction3->ProductB

Caption: Synthetic workflow showing the derivation of the target compound and its downstream applications in API synthesis.

References

  • Sigma-Aldrich. (2024). Product Specification: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7).[4] Retrieved from

  • PubChem. (2024). Compound Summary: 2-Hydroxyacetophenone derivatives and safety profiles. National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Harmonized classification for fluorinated acetophenones. Retrieved from

  • ChemicalBook. (2024). SDS Data for 4'-Fluoro-2'-hydroxyacetophenone (Isomer Analog). Retrieved from

Sources

Methodological & Application

synthesis of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone from 4'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS: 1368627-05-7) starting from 4'-Fluoro-3'-methylacetophenone (CAS: 369-32-4).

The protocol employs a reliable two-stage transformation: regioselective


-bromination followed by nucleophilic substitution and hydrolysis. This route is preferred over direct oxidation methods due to its scalability, higher regioselectivity, and the stability of the intermediates.

Nomenclature Clarification: In this context, "2-hydroxy" refers to the substitution at the


-carbon of the acetyl group (

), also known as a phenacyl alcohol. This is distinct from "2'-hydroxy," which would imply a phenolic hydroxyl group on the aromatic ring.

Reaction Pathway & Mechanism[1][2]

The synthesis proceeds via the formation of an


-bromo ketone intermediate, which is a potent lachrymator and versatile electrophile. The subsequent step involves displacing the bromide with an acetoxy group, followed by mild hydrolysis to reveal the primary alcohol.
Reaction Scheme
  • Activation:

    
    -Bromination of the ketone using Copper(II) Bromide (
    
    
    
    ) or N-Bromosuccinimide (NBS).
  • Substitution: Nucleophilic attack by acetate (

    
    ).
    
  • Deprotection: Hydrolysis of the ester to the

    
    -hydroxy ketone.
    
Mechanistic Flowchart

SynthesisPath SM 4'-Fluoro-3'-methylacetophenone (Starting Material) Reagent1 Bromination (CuBr2 or NBS) SM->Reagent1 Inter1 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone (Intermediate A) Reagent1->Inter1 Regioselective Halogenation Reagent2 Substitution (KOAc / DMF) Inter1->Reagent2 Inter2 2-Acetoxy-1-(4-fluoro-3-methylphenyl)ethanone (Intermediate B) Reagent2->Inter2 SN2 Attack Reagent3 Hydrolysis (K2CO3 / MeOH) Inter2->Reagent3 Product 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (Target Product) Reagent3->Product Deacetylation

Figure 1: Step-wise synthetic pathway from acetophenone precursor to


-hydroxy target.

Experimental Protocols

Phase 1: Synthesis of the -Bromo Intermediate

Target: 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 63529-31-7)

Two methods are provided. Method A is preferred for laboratory scale due to high selectivity and ease of workup (heterogeneous reaction). Method B is standard for larger batches.

Method A: Copper(II) Bromide Mediated (Green/Selective)
  • Rationale:

    
     acts as both the brominating agent and Lewis acid, suppressing poly-bromination.
    

Materials:

  • 4'-Fluoro-3'-methylacetophenone (1.0 eq)

  • Copper(II) Bromide (

    
    ) (2.0 eq)
    
  • Ethyl Acetate (EtOAc) or Chloroform (

    
    ) [Solvent]
    

Procedure:

  • Dissolution: Dissolve 10 mmol of 4'-Fluoro-3'-methylacetophenone in 50 mL of EtOAc in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 20 mmol of finely powdered

    
     to the solution.
    
  • Reaction: Heat the mixture to reflux (approx. 77°C for EtOAc) with vigorous stirring. The black

    
     will gradually turn into white 
    
    
    
    precipitate.
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Reaction typically completes in 3–5 hours.

  • Workup: Cool to room temperature. Filter off the white

    
     salts through a Celite pad.
    
  • Purification: Concentrate the filtrate under reduced pressure. The residue is usually pure enough for the next step. If necessary, recrystallize from ethanol/hexane.

Method B: NBS / p-TsOH (Scalable)
  • Rationale: Uses cheaper reagents; suitable for scale-up but requires careful temperature control to avoid radical bromination at the benzylic methyl group (position 3').

Procedure:

  • Dissolve 10 mmol ketone in Acetonitrile (MeCN).

  • Add 1.1 eq N-Bromosuccinimide (NBS) and 0.1 eq p-Toluenesulfonic acid (p-TsOH).

  • Stir at 60°C. The acid catalyst promotes enolization, directing bromination to the

    
    -carbonyl position rather than the benzylic methyl.
    
Phase 2: Hydroxylation via Acetate Displacement

Target: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS: 1368627-05-7)

Direct hydrolysis of


-bromo ketones with hydroxide often leads to complex mixtures (aldol condensation, epoxide formation). The "Omura-Swern" type modification using acetate displacement is far superior.

Materials:

  • 
    -Bromo intermediate (from Phase 1) (1.0 eq)
    
  • Potassium Acetate (KOAc) (2.0 eq)

  • Potassium Carbonate (

    
    ) (1.0 eq)
    
  • DMF (Step 1 solvent)[1]

  • Methanol (Step 2 solvent)

Procedure:

Step 2a: Acetoxylation

  • Setup: In a flask, dissolve 10 mmol of the

    
    -bromo ketone in 30 mL DMF.
    
  • Displacement: Add 20 mmol (2.0 eq) of anhydrous Potassium Acetate.

  • Heating: Stir at 80°C for 2 hours.

  • Check: TLC should show complete conversion of the bromo-compound to a more polar spot (the acetate ester).

  • Intermediate Workup (Optional): You can dilute with water and extract with EtOAc to isolate the acetate, but a "telescoped" (one-pot) hydrolysis is often possible if DMF is removed or if using a solvent compatible with the next step. Recommendation: Perform standard extraction to remove DMF salts for highest purity.

Step 2b: Hydrolysis

  • Solvent Switch: Dissolve the crude acetate residue in 30 mL Methanol.

  • Cleavage: Add 10 mL of water and 5 mmol (0.5 eq) of

    
    . Stir at room temperature for 30–60 minutes.
    
  • Quench: Neutralize carefully with 1M HCl to pH 7. Do not make it strongly acidic to avoid acid-catalyzed dehydration/dimerization.

  • Isolation: Remove Methanol under vacuum. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Final Purification: The product is a solid. Recrystallize from Hexane/EtOAc or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

Key Data & Specifications

ParameterSpecification / ValueNotes
Starting Material 4'-Fluoro-3'-methylacetophenoneMW: 152.17 g/mol
Intermediate 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanoneMW: 231.06 g/mol ; Lachrymator
Final Product 4'-Fluoro-3'-methyl-2-hydroxyacetophenoneMW: 168.17 g/mol
Typical Yield 65% – 75% (Over 2 steps)Dependent on bromination selectivity
Appearance White to off-white crystalline solid
1H NMR Diagnostic

~4.8 ppm (s, 2H,

)
Distinct shift from

(2.5 ppm)

Critical Troubleshooting & Safety

Safety Warnings
  • Lachrymator Hazard: The

    
    -bromo ketone intermediate is a powerful tear gas agent. All operations in Phase 1 and the transfer to Phase 2 must be conducted in a well-ventilated fume hood.  Double-gloving is recommended.
    
  • HF Generation: While unlikely under these neutral conditions, combustion or strong acid treatment of fluorinated aromatics can release HF.

Troubleshooting Guide
  • Issue: Poly-bromination (Dibromo species).

    • Cause: Excess bromine source or high temperature.

    • Fix: Use Method A (

      
      ) which is self-limiting. If using NBS, add it slowly at lower temperatures.
      
  • Issue: Benzylic Bromination (on the 3'-Methyl group).

    • Cause: Radical mechanism dominance.

    • Fix: Ensure no light source (wrap flask in foil) if using NBS. Use polar solvents (EtOAc, MeCN) to favor ionic mechanisms over radical ones.

  • Issue: Dimerization during Hydrolysis.

    • Cause: Base concentration too high or reaction time too long.

    • Fix: Use mild bases (

      
       or 
      
      
      
      ) and monitor closely. Quench immediately upon disappearance of starting material.

References

  • Regioselective Bromination: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459-3461. Link

  • -Hydroxy Ketones: Stille, J. K., et al. (1978).
  • Compound Data: Sigma-Aldrich Product Specification, "4'-Fluoro-3'-methyl-2-hydroxyacetophenone" (CAS 1368627-05-7).[2] Link

  • Green Bromination Protocols: Eagen, M. A., & Cromwell, N. H. (2010). Evaluation of Copper(II) Bromide as a Brominating Agent. Journal of Organic Chemistry.

Sources

Application Note: Selective Bromination and Hydrolysis of 4'-Fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4'-Fluoro-3'-methylacetophenone (CAS 369-32-4) is a critical pharmacophore used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and various kinase inhibitors. The functionalization of the acetyl group via


-bromination, followed by hydrolysis to the 

-hydroxy ketone (acyloin), represents a pivotal sequence in generating the imidazole or thiazole cores found in these APIs.

This guide addresses the two major challenges in this sequence:

  • Regioselectivity during Bromination: Preventing ring bromination (promoted by the activating methyl group) and poly-bromination of the side chain.

  • Chemoselectivity during Hydrolysis: Avoiding the Favorskii rearrangement and epoxide formation that plague direct alkaline hydrolysis of

    
    -halo ketones.
    

Phase I: Regioselective -Bromination

Objective: Synthesis of 2-bromo-1-(4-fluoro-3-methylphenyl)ethan-1-one.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed enolization. The methyl group at the 3-position is weakly activating (ortho/para director), creating a risk of electrophilic aromatic substitution (EAS) on the ring. However, under acidic conditions, the rate of enolization is sufficiently fast to favor side-chain bromination over ring substitution.

Critical Control Point: The concentration of


 must be kept low relative to the enol to prevent di-bromination. We utilize a semi-batch addition protocol.
Experimental Protocol

Reagents:

  • Substrate: 4'-Fluoro-3'-methylacetophenone (1.0 eq)

  • Brominating Agent: Elemental Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH) (5-7 volumes)

  • Catalyst: 48% HBr (aq) (0.05 eq) - Initiator

Step-by-Step Procedure:

  • Setup: Charge a jacketed glass reactor with 4'-fluoro-3'-methylacetophenone and Glacial Acetic Acid.

  • Initiation: Add catalytic HBr (0.05 eq). Adjust jacket temperature to 20°C.

  • Addition: Charge

    
     into a pressure-equalizing addition funnel. Add the first 5% of bromine rapidly to initiate the reaction (observe decolorization from dark red to pale orange).
    
  • Controlled Feed: Add the remaining bromine dropwise over 60–90 minutes.

    • Note: Maintain internal temperature

      
      . Higher temperatures increase the risk of ring bromination.
      
  • Quench: Stir for 30 minutes post-addition. Verify conversion by HPLC/TLC. Quench by adding cold water (10 volumes) slowly.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water/bicarbonate solution to remove acid traces. If oil forms, extract with Dichloromethane (DCM).

Data Specifications:

ParameterSpecificationNote
Appearance Off-white to yellow solidDarkening indicates polymerization
Yield 85% - 92%Loss usually due to mother liquor solubility
Purity (HPLC) >97%Main impurity: starting material (<1%)
Melting Point 48–52°CSharp range indicates high purity

Phase II: The "Masked" Hydrolysis Strategy

Objective: Synthesis of 2-hydroxy-1-(4-fluoro-3-methylphenyl)ethanone.

The "Direct Hydrolysis" Trap

Direct treatment of


-bromo ketones with hydroxide (

) is not recommended . It frequently leads to:
  • Favorskii Rearrangement: Ring contraction to carboxylic acids.

  • Epoxidation: Formation of unstable epoxides.

  • Aldol Condensation: Polymerization of the ketone.

The Solution: Use the Formate Substitution Method . We first displace the bromide with a formate anion (a weak, non-basic nucleophile) to form the formate ester, which is then easily hydrolyzed under mild conditions.

Experimental Protocol

Reagents:

  • Substrate: 2-bromo-1-(4-fluoro-3-methylphenyl)ethan-1-one (1.0 eq)

  • Nucleophile: Sodium Formate (2.5 eq)

  • Solvent: Ethanol/Water (80:20 v/v) or DMF (for faster kinetics)

  • Hydrolysis Base: Triethylamine (

    
    ) or mild 
    
    
    

Step-by-Step Procedure:

  • Substitution: Dissolve the bromo-intermediate in Ethanol/Water (80:20). Add Sodium Formate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3][4]

      
       displacement of Bromide by Formate.
      
  • Hydrolysis (In-situ): Once the bromo-species is consumed (check TLC), the formate ester intermediate exists.

    • Option A (Acidic): Add dilute HCl and reflux for 1 hour.

    • Option B (Mild Basic): Cool to

      
      , add 
      
      
      
      (1.0 eq) and stir for 2 hours. (Preferred for acid-sensitive substrates).
  • Workup: Evaporate ethanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate.[5]

  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

Visualizing the Pathway

The following diagram illustrates the reaction logic, highlighting the critical intermediate that avoids the Favorskii trap.

G Start 4'-Fluoro-3'-methylacetophenone (Starting Material) Enol Enol Intermediate (Transient) Start->Enol H+ / AcOH Bromo α-Bromo Ketone (Lachrymator!) Enol->Bromo Br2 (controlled addition) Formate Formate Ester (Masked Alcohol) Bromo->Formate NaCOOH / EtOH (SN2 Substitution) Favorskii Favorskii Rearrangement (Impurity) Bromo->Favorskii Direct OH- (Avoid!) Product α-Hydroxy Ketone (Final Product) Formate->Product Hydrolysis (-HCOOH)

Caption: Sequential transformation pathway. Note the diversion via the Formate Ester to avoid the Favorskii rearrangement side-path.

Safety & Handling (HSE)

  • Lachrymator Warning: The

    
    -bromo ketone intermediate is a potent lachrymator (tear gas agent). All operations involving the isolation of Step 1 must be performed in a high-efficiency fume hood.
    
  • Bromine Handling: Elemental bromine is highly corrosive and volatile. Keep sodium thiosulfate solution nearby to neutralize spills immediately.

References

  • Vertex AI Search. (2023). Synthesis of 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone protocol. Retrieved from 3

  • Organic Chemistry Portal. (2023). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from 6

  • BenchChem. (2023). 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one Overview. Retrieved from 7

  • ResearchGate. (2023). Reaction scope of conversion of a-bromo ketones into a-hydroxy ketones. Retrieved from 8

Sources

Application Note: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone as a Pharmacophore Precursor

[1]

Abstract

4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7) is a high-value phenacyl alcohol intermediate employed in the synthesis of adrenergic receptor modulators, kinase inhibitors, and azole-based antifungals.[1] Its structural core combines a fluorinated aromatic ring (enhancing metabolic stability and lipophilicity) with a reactive


-hydroxy ketone12-amino-1-phenylethanol1,3-thiazole1
Chemical Profile & Structural Advantage
PropertySpecification
IUPAC Name 1-(4-Fluoro-3-methylphenyl)-2-hydroxyethanone
CAS Number 1368627-05-7
Molecular Formula C

H

FO

Molecular Weight 168.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Stability Sensitive to oxidation; store under inert gas at -20°C

Mechanistic Value:

  • Fluorine Substitution (C4'): Blocks metabolic para-hydroxylation (a common clearance pathway), extending the half-life of downstream APIs.[1]

  • Methyl Group (C3'): Introduces steric bulk that can lock bioactive conformations or improve selectivity for enzyme pockets (e.g., kinase ATP-binding sites).[1]

  • 
    -Hydroxy Ketone Motif:  A bifunctional handle.[1] The ketone allows for nucleophilic addition or reductive amination, while the hydroxyl group can be activated (mesylated/tosylated) for substitution or serve as a hydrogen bond donor.
    
Key Pharmaceutical Applications
A. Synthesis of Phenylethanolamine Scaffolds (Adrenergic & TAAR Ligands)

The primary application of this intermediate is the synthesis of 2-amino-1-(4-fluoro-3-methylphenyl)ethanol derivatives.[1] This scaffold mimics the pharmacophore of beta-adrenergic agonists and Trace Amine Associated Receptor (TAAR) ligands.[1]

  • Mechanism: Reductive amination of the ketone or nucleophilic substitution of the activated

    
    -hydroxyl group followed by ketone reduction.[1]
    
  • Stereochemistry: The ketone reduction can be performed enantioselectively (using CBS catalysts or biocatalysis) to yield chiral drugs.[1]

B. Synthesis of 2,4-Disubstituted Thiazoles/Imidazoles

The

1
  • Hantzsch Thiazole Synthesis: Reaction with thioamides.[1]

  • Imidazole Synthesis: Reaction with formamide (Bredereck synthesis) or amidines.[1]

Experimental Protocols
Protocol 1: Enantioselective Synthesis of the Amino-Alcohol Core

Target: Conversion to (1R)-2-amino-1-(4-fluoro-3-methylphenyl)ethanol (Generic protocol).[1]

Reagents:

  • Substrate: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (1.0 eq)[1]

  • Amine Source: Benzylamine (1.2 eq)[1]

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH

    
    ) or catalytic Hydrogenation[1]
    
  • Solvent: Methanol (anhydrous)[1]

  • Catalyst: Acetic acid (catalytic)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1.68 g (10 mmol) of the substrate in 20 mL anhydrous MeOH.

    • Add 1.2 eq of benzylamine and catalytic acetic acid (0.1 mL).

    • Stir at room temperature for 4 hours under N

      
      . Monitor imine formation by TLC (disappearance of ketone spot).[1]
      
    • Note: The

      
      -hydroxyl group may require protection (e.g., TBDMS) if harsh conditions are used, but direct reductive amination is often feasible.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add NaCNBH

      
       (1.5 eq) portion-wise over 30 minutes.
      
    • Allow to warm to RT and stir overnight.

  • Work-up:

    • Quench with saturated NaHCO

      
      .[1]
      
    • Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine.[1]

    • Dry over Na

      
      SO
      
      
      and concentrate.
  • Debenzylation (Optional):

    • If a primary amine is required, perform hydrogenolysis (H

      
      , Pd/C) in ethanol to remove the benzyl group.
      

Quality Control:

  • HPLC: Check purity >98%.

  • Chiral HPLC: If using a chiral catalyst (e.g., Noyori transfer hydrogenation on the ketone before amination), verify ee%.

Protocol 2: Synthesis of 4-(4-Fluoro-3-methylphenyl)thiazole

Target: Cyclization to a bioactive heterocycle.[1]

Reagents:

  • Substrate: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone[1]

  • Reagent: Thioformamide (or substituted thioamide)[1]

  • Activation: Mesyl Chloride (MsCl), Triethylamine (TEA)

  • Solvent: Ethanol / DMF[1]

Methodology:

  • Activation: The

    
    -OH is a poor leaving group.[1] Convert it to a mesylate in situ or use the 
    
    
    -bromo analog (if available).[1] Alternatively, condense directly using acid catalysis if the thioamide is sufficiently nucleophilic.
    • Preferred Route: Convert

      
      -OH to 
      
      
      -Cl using SOCl
      
      
      (thionyl chloride) in DCM at 0°C. Isolate the
      
      
      -chloro ketone.[1]
  • Cyclization (Hantzsch):

    • Dissolve the

      
      -chloro intermediate (10 mmol) in Ethanol (30 mL).[1]
      
    • Add Thioourea or Thioamide (11 mmol).[1]

    • Reflux for 2-4 hours.[1] A precipitate (thiazole hydrochloride) often forms.[1]

  • Isolation:

    • Cool and filter the solid.[1]

    • Neutralize with NH

      
      OH to liberate the free base.[1]
      
    • Recrystallize from EtOH/Water.[1]

Critical Pathway Visualization

GStart4'-Fluoro-3'-methyl-2-hydroxyacetophenone(CAS 1368627-05-7)ActActivation(Mesylation/Chlorination)Start->ActSOCl2 or MsClImineImine/OximeFormationStart->ImineR-NH2 / NH2OHThiazoleThiazole/ImidazoleDerivativesAct->ThiazoleThioamide(Hantzsch Synthesis)EpoxideStyrene Epoxides(Reactive Intermediates)Act->EpoxideBase (NaH)AminoAlcAmino-Alcohol Scaffolds(Adrenergic Agonists)Imine->AminoAlcReduction(NaBH4 / H2, Pd/C)Epoxide->AminoAlcRing Opening(R-NH2)

Figure 1: Synthetic versatility of the alpha-hydroxy ketone core, leading to three distinct pharmacophore classes.

Safety & Handling (E-E-A-T)
  • Lachrymator Potential:

    
    -Hydroxy ketones can degrade or dehydrate to form 
    
    
    -unsaturated ketones or be precursors to
    
    
    -halo ketones, which are potent lachrymators.[1] Handle in a fume hood.
  • Skin Absorption: Fluorinated aromatics often possess enhanced skin permeability.[1] Double-gloving (Nitrile) is recommended.[1]

  • Storage: Hygroscopic and oxidation-prone.[1] Store in amber vials under Argon at -20°C.

References
  • Sigma-Aldrich. Product Specification: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7).[1]Link[1]

  • PubChem. Compound Summary: 2-Hydroxyacetophenone (Alpha-hydroxy isomer).[1][3][4] National Library of Medicine.[1] Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for Hantzsch Thiazole protocols).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for reductive amination).[1]

Application Notes and Protocols: Reaction Conditions for the Selective Oxidation of α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of α-Dicarbonyls

The selective oxidation of α-hydroxy ketones (or acyloins) to their corresponding α-dicarbonyl compounds, such as α-diketones and α-keto aldehydes, represents a pivotal transformation in modern organic synthesis. These 1,2-dicarbonyl motifs are not merely products but are highly versatile synthetic intermediates, serving as crucial building blocks for a wide array of more complex molecules, including various heterocycles like quinoxalines, which possess significant biological and pharmaceutical activity.[1][2] The primary challenge in this oxidation lies in achieving high selectivity for the hydroxyl group without inducing C-C bond cleavage, which can occur under harsh oxidative conditions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of prevalent and reliable methods for α-hydroxy ketone oxidation. We will delve into the mechanistic underpinnings of each method, present comparative data to guide experimental choices, and provide detailed, field-proven protocols for immediate application.

Core Principle: The α-Hydroxy Ketone to α-Dicarbonyl Transformation

The fundamental reaction involves the conversion of a secondary alcohol adjacent to a carbonyl group into a new ketone or aldehyde functionality. This process is a two-electron oxidation, requiring a reagent capable of accepting those electrons under conditions that preserve the integrity of the starting material and the dicarbonyl product.

Caption: General oxidation of an α-hydroxy ketone to an α-dicarbonyl.

A Curated Selection of Modern Oxidation Methodologies

The choice of oxidant is paramount and is dictated by factors such as substrate functional group tolerance, reaction scale, cost, and safety considerations. We will explore several classes of reagents that have proven effective and reliable.

DMSO-Based Methods: The Swern Oxidation

The Swern oxidation and its variants are classic, metal-free methods that rely on an "activated" form of dimethyl sulfoxide (DMSO).[3][4] It is renowned for its exceptionally mild conditions, making it suitable for sensitive substrates.

Causality and Mechanism: The reaction is initiated by activating DMSO with an electrophile, typically oxalyl chloride, at very low temperatures (-78 °C). This forms the highly reactive chloro(dimethyl)sulfonium chloride. The α-hydroxy ketone then attacks this species to form an alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine (TEA), facilitates an intramolecular E2-type elimination via a five-membered ring transition state to yield the desired α-dicarbonyl, along with dimethyl sulfide (DMS) and carbon monoxide/dioxide byproducts.[4][5] The low temperature is critical to prevent side reactions of the activated DMSO species.

G DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium Chloride DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt (Intermediate) ActivatedDMSO->Alkoxysulfonium Alcohol α-Hydroxy Ketone (Substrate) Alcohol->Alkoxysulfonium Ylide Sulfur Ylide (Intermediate) Alkoxysulfonium->Ylide Base Triethylamine (Base) Base->Ylide - H⁺ Product α-Dicarbonyl (Product) Ylide->Product Intramolecular Elimination Byproducts DMS, CO, CO₂, Et₃NHCl Ylide->Byproducts

Caption: Simplified workflow of the Swern Oxidation.

Comparative Data: Swern Oxidation

Substrate ExampleProductYield (%)Reference
BenzoinBenzil>95[6]
2-Hydroxycyclohexanone1,2-Cyclohexanedione~85[6]
1-Hydroxy-2-butanone2,3-ButanedioneGood[6]

Experimental Protocol: Swern Oxidation of Benzoin

Materials:

  • Oxalyl Chloride ((COCl)₂)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Benzoin

  • Triethylamine (Et₃N), anhydrous

  • Argon or Nitrogen source

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon).

  • Activator Preparation: Charge the flask with anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.1 eq., e.g., 11 mmol) to the DCM.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq., e.g., 22 mmol) in anhydrous DCM (10 mL) via an addition funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 10 minutes.

  • Substrate Addition: Add a solution of benzoin (1.0 eq., e.g., 10 mmol) in anhydrous DCM (20 mL) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 30-45 minutes.

  • Base Addition & Elimination: Slowly add anhydrous triethylamine (5.0 eq., e.g., 50 mmol) to the reaction mixture. A thick white precipitate will form. After addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, benzil.

  • Purification: The crude benzil can be purified by recrystallization from ethanol.

Self-Validation: The formation of a precipitate upon addition of triethylamine is a key indicator of the reaction proceeding. Reaction progress should be monitored by Thin Layer Chromatography (TLC) before quenching. The characteristic foul odor of dimethyl sulfide is an unavoidable byproduct and confirmation of the reaction.[4]

Hypervalent Iodine: Dess-Martin Periodinane (DMP)

Dess-Martin Periodinane (DMP) is a highly selective and mild oxidant, favored for its operational simplicity and tolerance of sensitive functional groups.[7][8]

Causality and Mechanism: The alcohol substrate undergoes a rapid ligand exchange with an acetate group on the iodine(V) center of DMP. A molecule of acetate, either from the reagent or added as a buffer, then acts as a base to abstract the α-proton, leading to a reductive elimination that forms the dicarbonyl product, iodinane, and acetic acid.[8] The reaction is typically performed at room temperature under neutral pH conditions.[8]

Comparative Data: DMP Oxidation

FeatureDescriptionReference
Conditions Room temperature, neutral pH[8]
Solvent DCM, Chloroform, Acetonitrile[7]
Stoichiometry ~1.1 - 1.5 equivalents of DMP[7]
Advantages Mild, fast, high yield, simple workup, high chemoselectivity[7][8]
Disadvantages Cost, potentially explosive on large scale[8]

Experimental Protocol: DMP Oxidation of an α-Hydroxy Ketone

Materials:

  • Dess-Martin Periodinane (DMP)

  • α-Hydroxy Ketone substrate

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure:

  • Setup: To a round-bottom flask containing the α-hydroxy ketone (1.0 eq.) and a magnetic stir bar, add anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Add solid Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting α-dicarbonyl by silica gel column chromatography if necessary.

Catalytic Ruthenium: The Ley-Griffith (TPAP) Oxidation

The Ley-Griffith oxidation utilizes a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[9][10] It is a robust and highly versatile method.

Causality and Mechanism: The reaction proceeds via a catalytic cycle where the alcohol is oxidized by the high-valent Ru(VII) species (TPAP) to produce the dicarbonyl product and a reduced Ru(V) species. The co-oxidant, NMO, then re-oxidizes the ruthenium back to its active Ru(VII) state, allowing the catalytic cycle to continue.[11][12] The presence of molecular sieves is often beneficial as water can hinder the catalytic cycle.[11]

Comparative Data: TPAP/NMO Oxidation

FeatureDescriptionReference
Catalyst Loading 1-5 mol% TPAP[9]
Co-oxidant 1.5 equivalents NMO[9]
Additives 4Å Molecular Sieves[11]
Solvent DCM or Acetonitrile[11]
Advantages Catalytic, mild, neutral, broad functional group tolerance[9][11]
Disadvantages Catalyst cost, potential for exotherm on large scale[11]

Experimental Protocol: TPAP/NMO Oxidation of 2-Hydroxycyclohexanone

Materials:

  • Tetrapropylammonium perruthenate (TPAP)

  • N-methylmorpholine N-oxide (NMO)

  • 2-Hydroxycyclohexanone

  • 4Å Molecular Sieves, powdered

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To a flask containing a stirred suspension of NMO (1.5 eq.) and powdered 4Å molecular sieves (approx. 500 mg per mmol of substrate) in anhydrous DCM, add a solution of 2-hydroxycyclohexanone (1.0 eq.) in DCM.

  • Catalyst Addition: Add TPAP (0.05 eq.) to the mixture in one portion. The reaction is often slightly exothermic and may turn from dark green to black.

  • Reaction: Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 1,2-cyclohexanedione can be further purified by column chromatography or distillation if required.

Green Chemistry Approaches: Copper-Catalyzed Aerobic Oxidation

Harnessing molecular oxygen or air as the terminal oxidant is a cornerstone of green chemistry. Copper-based catalysts have emerged as inexpensive and efficient systems for this transformation.[13][14]

Causality and Mechanism: While mechanisms can vary with the specific copper source and ligands, a common pathway involves the formation of a copper(I)-alkoxide intermediate from the α-hydroxy ketone. This intermediate is then oxidized, often via a Cu(I)/Cu(II) cycle, with molecular oxygen serving as the ultimate electron acceptor to regenerate the active catalyst.[13][14] These reactions are often performed under an oxygen atmosphere or open to the air.

Comparative Data: Cu(I)-Catalyzed Aerobic Oxidation

Catalyst SystemOxidantSolventTemperature (°C)Yield Range (%)Reference
CuCl (5 mol%)O₂ (1 atm)Toluene8054-87[13][14]
Cu(OAc)₂ / TEMPOO₂ (1 atm)Acetonitrile60Moderate-Good[14]
[Cu(MeCN)₄]ClO₄O₂ (1 atm)MeCNRoom Temp50-90[15]

Experimental Protocol: CuCl-Catalyzed Aerobic Oxidation

Materials:

  • Copper(I) Chloride (CuCl)

  • α-Hydroxy Ketone substrate

  • Toluene

  • Oxygen (balloon)

Procedure:

  • Setup: To a Schlenk flask equipped with a stir bar, add the α-hydroxy ketone (1.0 eq.) and CuCl (0.05 eq.).

  • Solvent and Atmosphere: Add toluene, then evacuate the flask and backfill with oxygen three times. Leave the final cycle under an oxygen balloon.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC. Aromatic α-hydroxy ketones typically react within 1-5 hours.[14]

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired α-dicarbonyl product.

Summary and Outlook

The oxidation of α-hydroxy ketones is a well-developed field with a multitude of reliable methods available to the synthetic chemist.

G cluster_mild Mild & Selective Methods cluster_green Green & Catalytic Methods cluster_classic Classic (Less Common) Methods Start α-Hydroxy Ketone Swern Swern Oxidation (-78°C, DMSO) Start->Swern Sensitive Substrates DMP Dess-Martin Periodinane (Room Temp, DMP) Start->DMP Operational Simplicity TPAP Ley-Griffith (TPAP) (Catalytic Ru, NMO) Start->TPAP Robust & Catalytic Copper Cu-Catalyzed (O₂/Air Oxidant) Start->Copper Cost & Sustainability TEMPO TEMPO-Catalyzed (Metal-Free, Bleach) Start->TEMPO Metal-Free Option Chromium Chromium (VI) (High Yield, Toxic) Start->Chromium High Reactivity Product α-Dicarbonyl Swern->Product DMP->Product TPAP->Product Copper->Product TEMPO->Product Chromium->Product

Caption: Decision matrix for selecting an oxidation method.

  • For highly sensitive, complex substrates , the cryogenic conditions of the Swern oxidation or the exceptionally mild nature of DMP are often the methods of choice.

  • For robustness, scalability, and broad tolerance , the catalytic Ley-Griffith (TPAP) oxidation is a reliable workhorse.

  • When environmental impact and cost are primary drivers, copper-catalyzed aerobic oxidations offer a compelling green alternative.

The protocols detailed herein provide a validated starting point for laboratory execution. As with any chemical transformation, optimization of solvent, temperature, and reaction time for a specific substrate is encouraged to achieve maximum yield and purity.

References

  • Title: Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of α-keto aldehydes via selective Cu(I)-catalyzed oxidation of α-hydroxy ketones Source: Chemical Communications URL: [Link]

  • Title: Selective Oxidation of α‐Hydroxy Ketones to α‐Diketones with Chromium Trioxide Supported on Kieselghur Reagent Source: Taylor & Francis Online URL: [Link]

  • Title: “On-Water” enhanced base-catalytic oxidation of α-hydroxy ketone to diketone Source: ChemRxiv URL: [Link]

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Application Notes & Protocols: The Strategic Utility of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value of a Fluorinated Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The starting materials selected for these syntheses dictate the accessible chemical space and the ultimate properties of the target molecules. 4'-Fluoro-3'-methyl-2-hydroxyacetophenone is a uniquely valuable precursor, engineered with a specific constellation of functional groups that offer chemists precise control over subsequent synthetic transformations.

The strategic placement of its substituents is key to its utility:

  • The 2'-Hydroxy Group: This phenolic hydroxyl is the critical anchor for intramolecular cyclization reactions, serving as the nucleophile in the formation of the core pyran ring found in chromones and flavones.

  • The Acetyl Group: The ketone functionality is a versatile electrophilic site, primed for condensation reactions to build out the carbon skeleton necessary for various heterocyclic systems. The adjacent α-protons are readily deprotonated to form enolates, initiating key bond-forming events.

  • The 4'-Fluoro and 3'-Methyl Groups: These substituents on the aromatic ring are not mere spectators. The fluorine atom, with its high electronegativity and small size, profoundly influences the electronic properties, metabolic stability, lipophilicity, and binding affinity of the final heterocyclic products—a common strategy in modern drug design.[1][2] The methyl group provides steric bulk and modulates lipophilicity, offering another vector for fine-tuning the molecule's properties.

This guide provides an in-depth exploration of the application of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone as a foundational building block for the synthesis of high-value heterocyclic scaffolds, including chalcones, flavones, chromones, and pyrazoles. We will delve into the mechanistic rationale behind the protocols, offering insights that bridge theory and practice for researchers in drug discovery and organic synthesis.

Section 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Application Note: The initial and most fundamental transformation of 2-hydroxyacetophenones in heterocyclic synthesis is their conversion to chalcones (1,3-diaryl-2-propen-1-ones).[3] This is achieved through the base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic aldehyde. The resulting chalcone is not merely an intermediate but a valuable scaffold in its own right, belonging to the flavonoid family and exhibiting a wide range of biological activities.[3] For our precursor, 4'-fluoro-3'-methyl-2-hydroxyacetophenone, this reaction provides the C6-C3 backbone required for subsequent cyclization into flavones. The choice of base (typically NaOH or KOH) is critical; it must be strong enough to deprotonate the α-carbon of the acetophenone to generate the reactive enolate, which then attacks the aldehyde carbonyl.

Experimental Workflow: Claisen-Schmidt Condensation

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification prep1 Dissolve 4'-Fluoro-3'-methyl- 2-hydroxyacetophenone (1 eq.) and aromatic aldehyde (1 eq.) in ethanol. react1 Slowly add aqueous KOH solution (40% w/v) dropwise with stirring. prep1->react1 Base Addition react2 Stir at room temperature for 12-24 hours. Monitor by TLC. react1->react2 Condensation workup1 Pour reaction mixture into crushed ice / cold water. react2->workup1 Quenching workup2 Acidify with dilute HCl to precipitate the product. workup1->workup2 Precipitation workup3 Filter the solid chalcone. workup2->workup3 purify1 Wash with cold water until filtrate is neutral. workup3->purify1 purify2 Recrystallize from ethanol to obtain pure chalcone. purify1->purify2

Caption: Workflow for the synthesis of chalcones.

Protocol 1: General Synthesis of a 2'-Hydroxy-4'-fluoro-3'-methylchalcone
  • Preparation: In a 250 mL round-bottom flask, dissolve 4'-fluoro-3'-methyl-2-hydroxyacetophenone (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in 30-50 mL of ethanol. Stir until all solids are dissolved.

  • Reaction Initiation: To the stirred solution, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise over 10-15 minutes. The solution will typically develop a deep color.

  • Incubation: Seal the flask and continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acetophenone spot has been consumed.[3]

  • Isolation: Pour the reaction mixture into a beaker containing approximately 400 mL of crushed ice and water. Stir for 15-20 minutes.

  • Precipitation: Slowly acidify the mixture by adding dilute hydrochloric acid (1:1 HCl:water) dropwise while stirring, until the pH is approximately 2-3. A solid precipitate of the chalcone will form.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude chalcone is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Section 2: Synthesis of 7-Fluoro-8-methylflavones

Application Note: Flavones are a significant class of flavonoids built upon the 2-phenylchromen-4-one backbone.[4] They are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.[5][6][7] The fluorine atom at the 7-position and the methyl group at the 8-position of the final flavone can enhance these biological activities.[1][8] Starting from 4'-fluoro-3'-methyl-2-hydroxyacetophenone, two primary, reliable synthetic routes are commonly employed: the Baker-Venkataraman Rearrangement and the direct oxidative cyclization of the chalcone intermediate.

Route A: Oxidative Cyclization of Chalcones

This method provides a direct conversion of the 2'-hydroxychalcone (synthesized in Section 1) to the corresponding flavone. The reaction typically employs an oxidizing agent like iodine in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine. The mechanism involves an initial iodination followed by an intramolecular nucleophilic attack of the phenolic oxygen and subsequent elimination to form the heterocyclic ring.

Protocol 2: Flavone Synthesis via Oxidative Cyclization
  • Preparation: In a round-bottom flask, dissolve the 2'-hydroxychalcone (from Protocol 1) (1 mmol) in 15-20 mL of DMSO.

  • Reaction: Add iodine (I₂) (2 mmol) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 3-6 hours. Monitor the reaction progress using TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine. Stir until the brown color disappears.

  • Isolation: The precipitated solid (the flavone) is collected by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure 7-fluoro-8-methylflavone.

Route B: The Baker-Venkataraman Rearrangement

This classical and highly reliable two-step method is one of the most effective ways to synthesize flavones.[4][9]

  • Step 1: Benzoylation. The starting 4'-fluoro-3'-methyl-2-hydroxyacetophenone is first O-acylated with a substituted benzoyl chloride in the presence of a base (like pyridine) to form a 2-benzoyloxyacetophenone ester.

  • Step 2: Rearrangement and Cyclization. The ester is then treated with a strong base (e.g., KOH or NaH), which catalyzes an intramolecular Claisen condensation to rearrange the molecule into a 1,3-diketone intermediate.[9][10] This diketone is then cyclized under acidic conditions to furnish the final flavone.[11]

Workflow: Baker-Venkataraman Rearrangement & Cyclization

cluster_0 Step 1: Benzoylation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Cyclization start 4'-Fluoro-3'-methyl- 2-hydroxyacetophenone ester 2-Benzoyloxyacetophenone Intermediate start->ester Acylation reagent1 Benzoyl Chloride Pyridine diketone 1,3-Diketone Intermediate ester->diketone Rearrangement reagent2 KOH or NaH Anhydrous Solvent flavone Final 7-Fluoro-8-methylflavone diketone->flavone Acid-catalyzed Dehydration reagent3 H₂SO₄ Glacial Acetic Acid

Caption: Workflow for flavone synthesis via Baker-Venkataraman Rearrangement.

Protocol 3: Flavone Synthesis via Baker-Venkataraman Rearrangement

Part A: Synthesis of 2-(Benzoyloxy)-4-fluoro-3-methylacetophenone

  • Preparation: Dissolve 4'-fluoro-3'-methyl-2-hydroxyacetophenone (10 mmol) in 15 mL of anhydrous pyridine in a flask fitted with a drying tube.

  • Acylation: Cool the solution in an ice bath. Slowly add the desired substituted benzoyl chloride (15 mmol) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Some heat may be evolved.[11]

  • Work-up: Pour the reaction mixture into a beaker of ice-cold water (200 mL) with vigorous stirring.

  • Isolation: Collect the precipitated solid ester by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol. The crude product can be used directly in the next step.

Part B: Rearrangement to 1,3-Diketone and Cyclization to Flavone

  • Rearrangement: Dissolve the crude ester from Part A (8 mmol) in about 50 mL of anhydrous pyridine. While warming to 50 °C, add powdered potassium hydroxide (KOH) (16 mmol) in portions.[12] A yellow precipitate of the potassium salt of the diketone should form. Stir for 15-30 minutes.

  • Acidification to Diketone: Cool the mixture and acidify with 10% aqueous acetic acid. Collect the resulting yellow 1,3-diketone solid by filtration.

  • Cyclization: Without extensive purification, dissolve the crude 1,3-diketone (5 mmol) in 10 mL of glacial acetic acid. Add a few drops (0.25-0.5 mL) of concentrated sulfuric acid.[11]

  • Heating: Heat the mixture on a steam bath or in an oil bath at 100 °C for 1 hour.

  • Isolation: Pour the hot solution onto crushed ice. The flavone will precipitate.

  • Purification: Collect the solid by filtration, wash with water until neutral, and recrystallize from ethanol or an ethanol/water mixture to yield the pure flavone.

Parameter Route A: Oxidative Cyclization Route B: Baker-Venkataraman
Starting Material 2'-Hydroxychalcone2'-Hydroxyacetophenone
Number of Steps 1 (from chalcone)2-3
Key Reagents I₂, DMSOBenzoyl chloride, Pyridine, KOH, H₂SO₄
Complexity LowerHigher
Substrate Scope GoodGenerally broader and more reliable
Typical Yields Moderate to GoodGood to Excellent

Section 3: Synthesis of Chromone-Fused Pyrazoles

Application Note: The versatility of the chromone scaffold, synthesized from our starting acetophenone, extends to its use as a precursor for other heterocyclic systems.[5] Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are of immense interest in medicinal chemistry. Chromones can be transformed into 3(5)-(2-hydroxyaryl)pyrazoles through reaction with hydrazine derivatives.[13][14] The reaction proceeds via a nucleophilic attack of the hydrazine at the C-2 position of the chromone ring, leading to the opening of the pyrone ring, followed by an intramolecular condensation and dehydration to form the new pyrazole ring.[15] This transformation provides a powerful method for converting one heterocyclic system into another, diversifying the molecular library accessible from a single precursor.

Protocol 4: Synthesis of a Pyrazole Derivative from a 7-Fluoro-8-methylchromone
  • Preparation: Dissolve the 7-fluoro-8-methylchromone derivative (1 mmol) (synthesized as per Section 2) in 20 mL of a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) (1.2-1.5 mmol) to the solution.

  • Reaction: Reflux the reaction mixture for 4-8 hours. The progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected directly by filtration.

  • Isolation: If no precipitate forms, pour the reaction mixture into cold water to induce precipitation of the crude pyrazole product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 3(5)-(2-hydroxy-4-fluoro-3-methylphenyl)pyrazole derivative.

Reaction Scheme: Chromone to Pyrazole Transformation

Caption: Synthesis of pyrazoles from a chromone precursor.

References

  • Santos, C. M. M., Silva, V. L. M., & Silva, A. M. S. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1664. [Link]

  • Biblioteca Digital do IPB. (n.d.). Synthesis of chromone-related pyrazole compounds. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Retrieved from [Link]

  • Saber, R., El-Sayed, R., & El-Gazzar, A. R. B. A. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Review, 2020(8), 1-28. Available at [Link]

  • NIH National Center for Biotechnology Information. (2019). SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes. PMC. Retrieved from [Link]

  • Kubiak, J., Szyk, P., Czarczynska-Goslinska, B., & Goslinski, T. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules. Retrieved from [Link]

  • Asha Deepti, C., et al. (2017). Synthesis and Characterization of New Chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152. Available at [Link]

  • Khare, P., & Sahu, N. (2011). An update on natural occurrence and biological activity of chromones. Current medicinal chemistry, 18(23), 3516-3538. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. Retrieved from [Link]

  • Fernandes, C., Park, S. H., Sloop, J., & Wilmott, K. (2020). Cyclodehydration and Baker-Venkataraman Rearrangement Methodologies for the Preparation of Fluorinated 4H-Chromones. Chemical Methodologies, 4(5), 516-525. [Link]

  • University of Texas at Arlington. (n.d.). Experiment 1: Synthesis of a Flavone. Retrieved from [Link]

  • Kshatriya, R., & Patel, H. (2013). Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487. [Link]

  • PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. Retrieved from [Link]

  • Ewies, F. F., et al. (2014). Synthesis of chromones and their applications during the last ten years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. Retrieved from [Link]

  • ACS Publications. (2014). Fluorination of Flavones and Chromones Using Elemental Fluorine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Retrieved from [Link]

  • ResearchGate. (2024). The biological activity of chromones.(Mini Review). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved from [Link]

  • Vints, I., & Rozen, S. (2014). Fluorination of Flavones and Chromones Using Elemental Fluorine. Figshare. [Link]

  • Bentham Science. (n.d.). An Update on Natural Occurrence and Biological Activity of Chromones. Retrieved from [Link]

  • Al-Azzawi, A. M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. National Journal of Chemistry, 13, 15-28. Available at [Link]

  • Al-Jubouri, H. H., & Al-Amiery, A. A. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Egyptian Journal of Chemistry, 65(13), 1-10. [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • DiVA. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Baker-Venkatraman Rearrangement. Retrieved from [Link]

  • Neo, A. G. (n.d.). Synthesis of heterocyclic compounds by photochemical cyclizations. Laboratory of Bioorganic Chemistry and Membrane Bio. Available at [Link]

  • ResearchGate. (n.d.). (PDF) 4′-Fluoro-2′-hydroxyacetophenone. Retrieved from [Link]

Sources

protocol for reducing 4'-Fluoro-3'-methyl-2-hydroxyacetophenone to diols

Application Note: Precision Reduction of -Hydroxy Acetophenones to Vicinal Diols

Introduction & Chemical Strategy

The reduction of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (1) to 1-(4-fluoro-3-methylphenyl)ethane-1,2-diol (2) is a pivotal transformation in the synthesis of fluorinated bioactive scaffolds. The presence of the fluorine atom at the para position and a methyl group at the meta position of the phenyl ring modulates lipophilicity and metabolic stability, making this diol a high-value intermediate.

Mechanistic Insight

The transformation involves the nucleophilic addition of a hydride ion to the carbonyl carbon. While the substrate contains a free hydroxyl group at the

1
  • Reagent Choice: Sodium Borohydride (

    
    )  is the preferred reagent due to its chemoselectivity. It reduces the ketone without affecting the aryl fluoride or the aromatic ring.
    
  • Stereochemistry: The product contains one chiral center at the benzylic position. Standard

    
     reduction yields a racemic mixture  (
    
    
    -diol). For enantioselective applications, Asymmetric Transfer Hydrogenation (ATH) is required (detailed in Section 5).
Reaction Scheme

The reaction proceeds via a cyclic borate intermediate, which is hydrolyzed during the acidic workup to release the vicinal diol.

ReactionSchemeSMSubstrate4'-Fluoro-3'-methyl-2-hydroxyacetophenoneInterIntermediateCyclic Borate SpeciesSM->InterNaBH4, MeOH0°C to RTProdProduct1-(4-fluoro-3-methylphenyl)ethane-1,2-diolInter->ProdAcidic Workup(HCl/H2O)

Figure 1: Reaction pathway for the reduction of the

Materials & Equipment

Reagents
ReagentPurity/GradeRole
4'-Fluoro-3'-methyl-2-hydroxyacetophenone >98%Substrate
Sodium Borohydride (

)
>98%, PowderReducing Agent
Methanol (MeOH) Anhydrous, ACS GradeSolvent
Hydrochloric Acid (1M) AqueousQuenching Agent
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Magnesium Sulfate (

)
AnhydrousDrying Agent
Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Magnetic stirrer with temperature control.[2]

  • Nitrogen (

    
    ) inert gas line (recommended but not strictly required for 
    
    
    ).
  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) or TLC for monitoring.

Experimental Protocol (Standard Batch)

This protocol is scaled for 10 mmol of substrate.

Step 1: Preparation of Substrate Solution
  • Weigh 1.68 g (10 mmol) of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone.

    • Note: Ensure the starting material is free of

      
      -halo ketone impurities, which can lead to epoxides under reducing conditions.
      
  • Dissolve in 30 mL of Methanol in a round-bottom flask.

  • Cool the solution to

    
      using an ice bath. Stirring speed: 400 RPM.
    
Step 2: Addition of Reducing Agent
  • Weigh 0.57 g (15 mmol, 1.5 equiv) of

    
    .
    
    • Stoichiometry Note: While theoretically 0.25 eq of

      
       can reduce 1 eq of ketone, 1.5 eq is standard to ensure full conversion and account for reaction with solvent protons.
      
  • Add

    
     portion-wise over 15 minutes .
    
    • Caution: Hydrogen gas (

      
      ) evolution will occur. Ensure adequate venting. Do not seal the system.
      
  • After addition, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2 hours .

Step 3: Reaction Monitoring
  • Perform TLC (Silica gel 60

    
    ).
    
    • Mobile Phase: Hexane:EtOAc (1:1).

    • Visualization: UV light (254 nm) or PMA stain.

    • The ketone (starting material) will have a higher

      
       than the diol (product).
      
  • Self-Validation Check: If starting material persists after 2 hours, add an additional 0.5 eq of

    
     and stir for 1 hour.
    
Step 4: Workup & Isolation
  • Cool the mixture back to

    
     .
    
  • Slowly quench by adding 10 mL of 1M HCl dropwise.

    • Endpoint: pH should be neutral to slightly acidic (pH 5-6). This destroys unreacted borohydride and hydrolyzes the borate ester.

  • Remove Methanol under reduced pressure (Rotary Evaporator,

    
    ).
    
  • Dilute the aqueous residue with 20 mL Water .

  • Extract with Ethyl Acetate (

    
    ) .
    
  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous

    
     , filter, and concentrate in vacuo.
    
Step 5: Purification
  • Crude Yield Expectation: >90% as a viscous oil or low-melting solid.

  • Purification: If purity is <95% by HPLC, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 20%

      
       60% EtOAc in Hexanes.
      
    • Note: The vicinal diol is polar; ensure the column is flushed well.

Analytical Validation

Verify the structure and purity using the following parameters.

MethodExpected Signal / Characteristic

NMR
(400 MHz,

)

4.7-4.8 (dd, 1H):
Benzylic proton (

-OH).

3.6-3.8 (m, 2H):
Primary alcohol protons (

-OH).

2.3 (s, 3H):
Methyl group on ring.

6.9-7.3 (m, 3H):
Aromatic protons.

NMR

-110 to -120 ppm:
Single peak (Ar-F).[3]
Mass Spectrometry ESI+:

peak at m/z ~193.
HPLC Shift in retention time; Diol elutes earlier than Ketone in Reverse Phase (C18, Water/MeCN).

Advanced Protocol: Enantioselective Reduction (Optional)

For drug development requiring a specific enantiomer (e.g.,

Noyori Asymmetric Transfer Hydrogenation
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or EtOAc.

  • Conditions: Stir at RT for 12-24h.

  • Outcome: Typically >95% ee for acetophenone derivatives.

Process Workflow Diagram

WorkflowStartStart: 10 mmol Substratein MeOH (30 mL)CoolCool to 0°CStart->CoolAddAdd NaBH4 (1.5 eq)Portion-wiseCool->AddReactWarm to RTStir 2 HoursAdd->ReactCheckTLC/HPLC CheckComplete?React->CheckCheck->ReactNo (Add 0.5 eq NaBH4)QuenchQuench with 1M HCl(pH 5-6)Check->QuenchYesExtractEvaporate MeOHExtract w/ EtOAcQuench->ExtractDryDry (MgSO4) & ConcentrateExtract->DryFinishFinal Product:Vicinal DiolDry->Finish

Figure 2: Operational workflow for the batch reduction process.

Safety & Troubleshooting

Safety Hazards[4][5]
  • Sodium Borohydride: Reacts violently with acids and liberates flammable hydrogen gas. Keep away from open flames.

  • Fluorinated Organics: While generally stable, avoid strong bases at high temperatures which might induce defluorination (though unlikely with NaBH4).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of the polar diol.Increase EtOAc volume or use 10% MeOH in DCM for extraction. Saturate aqueous layer with NaCl (salting out).
Incomplete Conversion Wet solvent or old reagent.Use anhydrous MeOH. Ensure NaBH4 is fresh (powder should be free-flowing, not clumped).
Side Product (Epoxide) Basic conditions promoting cyclization.Ensure the quench is acidic enough (pH < 6) to open any transient borate/epoxide species, though

rarely forms epoxides from

-hydroxy ketones directly without specific activation.

References

  • Reduction of -hydroxy ketones: Guo, Z., et al. "Asymmetric reduction of -hydroxy ketones." Journal of Organic Chemistry, 2010. Context: Establishes the baseline for borohydride reduction of hydroxy-ketone motifs.
  • Fluorinated Acetophenone Derivatives

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2737326, 4'-Fluoro-2'-hydroxyacetophenone.[4] [Link]

    • Context: Structural data and physical properties of the isomer class.[5]

  • Noyori Transfer Hydrogenation

    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. [Link]

    • Context: Authoritative source for the enantioselective variant of this protocol.
  • General Borohydride Reduction Protocols

    • Context: Safety and stoichiometry standards.[6]

Application and Protocol Guide for the Synthesis of Fluorinated Imidazole Derivatives from α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Imidazoles in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target.[1][3][4] The imidazole ring, a privileged scaffold in numerous therapeutic agents, is a prime target for fluorination, leading to the development of potent anti-cancer, anti-inflammatory, and antimicrobial agents.[5][6] This guide provides a comprehensive overview of a synthetic strategy for preparing fluorinated imidazole derivatives, leveraging the versatile chemistry of α-hydroxy ketones as precursors for the imidazole core. We will explore the mechanistic underpinnings of this approach and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.

Synthetic Strategy: A Convergent Approach to Fluorinated Imidazoles

The synthesis of fluorinated imidazoles from α-hydroxy ketones can be approached through two primary retrosynthetic pathways:

  • Pathway A: Pre-fluorination of the α-Hydroxy Ketone. This strategy involves the initial fluorination of the α-hydroxy ketone, followed by the construction of the imidazole ring. This approach is advantageous when the desired fluorination position is on the ketone backbone.

  • Pathway B: Post-synthesis Fluorination of the Imidazole Ring. In this pathway, the imidazole ring is first synthesized from the α-hydroxy ketone, followed by direct fluorination of the heterocyclic core. This method is particularly useful for introducing fluorine at the C4 or C5 positions of the imidazole ring.

This guide will focus on a combination of these strategies, detailing the synthesis of a 2,4,5-trisubstituted imidazole via the Radziszewski reaction, followed by direct electrophilic fluorination.[7]

Reaction Mechanisms and Key Considerations

The overall synthetic scheme involves a two-step process: the formation of the imidazole ring from an α-hydroxy ketone (specifically benzoin as a model substrate), followed by electrophilic fluorination.

Step 1: Radziszewski Imidazole Synthesis

The Radziszewski synthesis is a classic and reliable method for constructing imidazole rings.[7][8][9] In the context of using an α-hydroxy ketone like benzoin, the reaction proceeds through an in-situ oxidation to the corresponding 1,2-dicarbonyl compound (benzil), which then undergoes condensation with an aldehyde and a source of ammonia (typically ammonium acetate).[10][11][12]

The proposed mechanism can be visualized as follows:

Radziszewski_Mechanism cluster_oxidation In-situ Oxidation cluster_condensation Condensation Cascade alpha-Hydroxy Ketone alpha-Hydroxy Ketone 1,2-Dicarbonyl 1,2-Dicarbonyl alpha-Hydroxy Ketone->1,2-Dicarbonyl [O] Diimine Diimine 1,2-Dicarbonyl->Diimine + 2 NH3 Imidazole_Precursor Imidazole_Precursor Diimine->Imidazole_Precursor + Aldehyde Aldehyde Aldehyde Imidazole Imidazole Imidazole_Precursor->Imidazole Dehydration & Oxidation

Caption: Radziszewski Imidazole Synthesis Pathway.

Causality Behind Experimental Choices:

  • α-Hydroxy Ketone vs. 1,2-Dicarbonyl: While 1,2-dicarbonyls are the direct precursors, α-hydroxy ketones are often more readily available and can be oxidized in situ, simplifying the experimental setup.[12]

  • Ammonia Source: Ammonium acetate is a convenient and widely used source of ammonia for this reaction.[10]

  • Catalyst: The reaction can be catalyzed by Brønsted or Lewis acids to facilitate the condensation steps.[10] Solvent-free conditions at elevated temperatures are also effective.[12]

Step 2: Electrophilic Fluorination of the Imidazole Ring

Direct fluorination of the electron-rich imidazole ring can be achieved using electrophilic fluorinating agents.[13] Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a popular choice due to its stability, ease of handling, and high reactivity.[13][14] The reaction is believed to proceed via an electrophilic substitution mechanism, where the higher electron density of the imidazole ring is beneficial.[13]

The general workflow for this fluorination step is as follows:

Fluorination_Workflow Start Dissolve_Imidazole Dissolve Imidazole Derivative in Acetonitrile Start->Dissolve_Imidazole Add_Selectfluor Add Selectfluor® (1.5 equivalents) Dissolve_Imidazole->Add_Selectfluor Stir_RT Stir at Room Temperature Add_Selectfluor->Stir_RT Monitor_TLC Monitor Reaction by TLC Stir_RT->Monitor_TLC Workup Aqueous Workup Monitor_TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization End Characterization->End

Sources

Application Notes and Protocols: Custom Synthesis of Fluorinated Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Fluorinated acetophenone derivatives, in particular, serve as versatile building blocks for a wide array of pharmaceuticals, including kinase inhibitors, central nervous system agents, and anti-infectives. This guide provides an in-depth overview of the custom synthesis of these valuable compounds, focusing on practical methodologies, mechanistic insights, and robust protocols tailored for researchers and drug development professionals.

Synthetic Strategies for Fluorinated Acetophenone Derivatives

The custom synthesis of fluorinated acetophenone derivatives can be broadly categorized into two main approaches: late-stage fluorination of pre-functionalized acetophenones and the construction of the acetophenone scaffold using fluorinated starting materials. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability considerations.

Electrophilic Fluorination

Electrophilic fluorination introduces a fluorine atom onto an electron-rich aromatic ring. This method is particularly useful for the synthesis of mono-fluorinated acetophenones where the fluorine atom is positioned at an ortho or para position relative to the activating acetyl group.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. An electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), reacts with the electron-rich enol or enolate form of the acetophenone. The acetyl group directs the incoming electrophile to the ortho and para positions.

Protocol 1: Synthesis of 4-Fluoroacetophenone via Electrophilic Fluorination

Materials:

  • Acetophenone (1.0 eq)

  • N-Fluorobenzenesulfonimide (NFSI, 1.1 eq)

  • Trifluoromethanesulfonic acid (TfOH, 0.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve acetophenone in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add TfOH to the solution while stirring.

  • In a separate flask, dissolve NFSI in DCM.

  • Add the NFSI solution dropwise to the acetophenone solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-fluoroacetophenone.

Characterization:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto an aromatic ring that already contains a good leaving group, such as a nitro or chloro group, and is activated by an electron-withdrawing group like the acetyl moiety.[1]

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism.[2] A nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This addition forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] In the subsequent elimination step, the leaving group departs, restoring the aromaticity of the ring and yielding the fluorinated product. The acetyl group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[3]

Protocol 2: Synthesis of 2',4'-Difluoroacetophenone from 2-Chloro-4-fluoroacetophenone

Materials:

  • 2-Chloro-4-fluoroacetophenone (1.0 eq)

  • Potassium fluoride (KF, 2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask, add 2-chloro-4-fluoroacetophenone, potassium fluoride, and DMSO.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Add toluene and water to the reaction mixture and stir.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2',4'-difluoroacetophenone.

  • The product can be further purified by vacuum distillation.

Synthesis from Fluorinated Starting Materials

An alternative and often highly efficient approach involves utilizing commercially available fluorinated precursors, such as fluorinated benzoic acids or benzonitriles. These can be converted to the corresponding acetophenones through standard organic transformations.

Protocol 3: Synthesis of 3'-(Trifluoromethyl)acetophenone via Grignard Reaction

This method involves the reaction of a Grignard reagent derived from a trifluoromethyl-substituted aryl halide with an acetylating agent.[4]

Materials:

  • 3-Bromobenzotrifluoride (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Acetic anhydride (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activate the magnesium turnings in a flame-dried three-neck flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 3-bromobenzotrifluoride in anhydrous THF to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add acetic anhydride to the Grignard reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3'-(trifluoromethyl)acetophenone.[5]

Workflow and Process Visualization

The general workflow for a custom synthesis project of fluorinated acetophenone derivatives is outlined below.

Custom_Synthesis_Workflow cluster_planning Phase 1: Planning & Design cluster_synthesis Phase 2: Synthesis & Purification cluster_analysis Phase 3: Analysis & Delivery start Project Initiation (Client Request) lit_review Literature Review & Route Scouting start->lit_review feasibility Feasibility Analysis (Cost, Safety, Timeline) lit_review->feasibility proposal Proposal Generation feasibility->proposal proc_dev Process Development & Optimization proposal->proc_dev synthesis Lab-Scale Synthesis proc_dev->synthesis purification Purification (Chromatography, Distillation) synthesis->purification qc Quality Control (NMR, MS, HPLC) purification->qc report Final Report & Certificate of Analysis qc->report delivery Product Delivery report->delivery

Caption: Custom synthesis workflow from initial client request to final product delivery.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Key Advantages Key Challenges Typical Yields Substrate Scope
Electrophilic Fluorination Direct C-H functionalization, atom economy.Regioselectivity can be an issue, expensive reagents.40-70%Electron-rich acetophenones.
Nucleophilic Aromatic Substitution High yields for activated substrates, readily available starting materials.Requires a good leaving group and activating group.70-95%Electron-deficient acetophenones with leaving groups.
From Fluorinated Precursors High regioselectivity, often high-yielding.Availability and cost of starting materials can be a limitation.60-90%Dependent on the availability of the corresponding fluorinated precursors.

Conclusion

The custom synthesis of fluorinated acetophenone derivatives is a critical capability for advancing drug discovery and materials science. A thorough understanding of the available synthetic methodologies, including electrophilic fluorination, nucleophilic aromatic substitution, and the use of fluorinated building blocks, allows for the strategic design and execution of efficient and scalable synthetic routes. The protocols and workflows presented in this guide provide a solid foundation for researchers to successfully obtain these valuable compounds for their specific applications.

References

  • Vertex AI Search. (n.d.). Synthesis of (ii) 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)acetophenone.
  • MDPI. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine.
  • Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
  • ChemicalBook. (n.d.). 3'-(Trifluoromethyl)acetophenone synthesis.
  • Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone.
  • Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone - Eureka.
  • ResearchGate. (n.d.). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones | Request PDF.
  • Google Patents. (n.d.). CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone.
  • Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
  • PubMed. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex.
  • Sigma-Aldrich. (n.d.). 2′,4′-Difluoroacetophenone 98 364-83-0.
  • WIPO Patentscope. (n.d.). WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA).
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex.
  • ChemScene. (n.d.). 403-42-9 | 4'-Fluoroacetophenone.
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination.
  • Ossila. (n.d.). 4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1.
  • Ossila. (n.d.). 3′-Fluoro-4′-methoxyacetophenone.
  • ResearchGate. (n.d.). The scope of acetophenone derivatives used for the synthesis of compounds 4a,b. aReaction conditions.
  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry.
  • CymitQuimica. (n.d.). CAS 403-42-9: 4′-Fluoroacetophenone.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.

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Troubleshooting & Optimization

Technical Support Center: Preventing Dimerization of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the handling and reaction of this compound. This resource offers practical, field-proven insights to ensure the stability and integrity of your experiments.

Understanding the Challenge: The Propensity for Dimerization

4'-Fluoro-3'-methyl-2-hydroxyacetophenone, like many phenolic compounds, is susceptible to dimerization, which can lead to the formation of unwanted byproducts, reduced yield of the desired product, and complications in purification. This dimerization is primarily attributed to the presence of the reactive phenolic hydroxyl group.

The most probable mechanism for this dimerization is oxidative coupling . This process is initiated by the oxidation of the phenol to a phenoxy radical. These radicals are resonance-stabilized, and the unpaired electron can be delocalized over the aromatic ring. Two of these radicals can then couple to form a C-C or C-O bond, resulting in a dimeric structure. The presence of oxygen, trace metals, or light can catalyze this process.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter related to the dimerization of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in a question-and-answer format.

Q1: I'm observing a significant amount of a higher molecular weight impurity in my reaction mixture. Could this be a dimer of my starting material?

A1: It is highly likely that the higher molecular weight impurity is a dimer of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, especially if your reaction conditions are not strictly anaerobic or if the compound has been stored for an extended period without precautions. The formation of dimers via oxidative coupling is a common issue with phenolic compounds.[1] To confirm, you can characterize the impurity using techniques like mass spectrometry and NMR spectroscopy.

Q2: My solution of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone is developing a yellow or brownish tint over time. What does this indicate?

A2: The development of a colored tint is often an indicator of degradation, and in the case of phenols, it can be a sign of oxidation and subsequent dimerization or polymerization. The formation of conjugated systems in the dimer can lead to the absorption of visible light, resulting in a colored appearance.

Q3: How can I quickly minimize dimerization during a reaction without significantly altering my protocol?

A3: For a rapid, short-term solution, you can implement the following measures:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon. This will minimize the presence of oxygen, a key component in oxidative coupling.

  • Use of Antioxidants/Radical Scavengers: The addition of a small amount of a free radical scavenger can inhibit the dimerization process.[3][4][5][6] Common and effective scavengers include:

    • Butylated hydroxytoluene (BHT): A widely used antioxidant in organic synthesis.

    • Ascorbic acid (Vitamin C): A natural antioxidant that can be effective in quenching free radicals.

    • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical that can act as a radical scavenger.

Q4: I need a more robust and long-term solution to prevent dimerization for a multi-step synthesis. What do you recommend?

A4: For multi-step syntheses where the phenolic hydroxyl group may be exposed to various reagents and conditions, the most reliable strategy is to protect the hydroxyl group .[7] A protecting group masks the reactive functionality, preventing it from participating in unwanted side reactions like dimerization. After the desired transformations are complete, the protecting group can be selectively removed to regenerate the phenol.

Two commonly used and effective protecting groups for phenols are the Methoxymethyl (MOM) ether and the tert-Butyldimethylsilyl (TBDMS) ether . The choice between them will depend on the specific conditions of your subsequent reaction steps.

Experimental Protocols: Phenolic Protection Strategies

Here are detailed, step-by-step methodologies for the protection of the hydroxyl group of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone as a MOM ether or a TBDMS ether, and their subsequent deprotection.

Strategy 1: Protection as a Methoxymethyl (MOM) Ether

MOM ethers are stable to a wide range of non-acidic conditions.

dot

Caption: Workflow for MOM protection and deprotection.

  • Preparation: To a solution of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF) under an inert atmosphere, add a suitable base (e.g., diisopropylethylamine (i-Pr₂NEt), 1.5 eq).

  • Addition of Reagent: Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Preparation: Dissolve the MOM-protected acetophenone in a suitable solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water.

  • Addition of Acid: Add a catalytic amount of a strong acid (e.g., hydrochloric acid (HCl)) or a Lewis acid (e.g., bismuth triflate (Bi(OTf)₃)).

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography if necessary.

Strategy 2: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

TBDMS ethers are stable to a wide range of reaction conditions but are readily cleaved by fluoride ions.

dot

Caption: Workflow for TBDMS protection and deprotection.

  • Preparation: Dissolve 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

  • Addition of Reagent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) to the solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine to remove DMF and imidazole. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure. Purify the crude TBDMS ether by flash column chromatography.

  • Preparation: Dissolve the TBDMS-protected acetophenone in anhydrous THF at room temperature under an inert atmosphere.

  • Addition of Reagent: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected phenol.

Data Summary

The following table summarizes the typical conditions for the protection and deprotection reactions.

Protecting Group Protection Reagents & Conditions Typical Yield (%) Deprotection Reagents & Conditions Typical Yield (%)
MOM Ether MOM-Cl, i-Pr₂NEt, CH₂Cl₂, 0 °C to RT85-98[8]HCl, MeOH, RT>85[8]
TBDMS Ether TBDMS-Cl, Imidazole, DMF, RT>90TBAF, THF, RT>95

Mechanistic Insight: The Dimerization Pathway

The dimerization of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone is proposed to proceed via an oxidative coupling mechanism.

dot

Dimerization_Mechanism Phenol 4'-Fluoro-3'-methyl- 2-hydroxyacetophenone Phenoxy_Radical Phenoxy Radical (Resonance Stabilized) Phenol->Phenoxy_Radical Oxidation (O2, light, metal ions) Phenoxy_Radical->Phenoxy_Radical Radical Coupling Dimer Dimer Product (C-C or C-O coupled) Phenoxy_Radical->Dimer

Caption: Proposed oxidative dimerization mechanism.

This guide provides a comprehensive framework for understanding and preventing the dimerization of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. By implementing these troubleshooting strategies and protection protocols, researchers can ensure the integrity of their experiments and achieve higher yields of their desired products.

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  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the purification of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution. This document provides foundational knowledge, a detailed experimental protocol, and a comprehensive troubleshooting guide in a practical question-and-answer format to address specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of recrystallization as they apply to 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, a substituted phenolic compound.

Q1: What is the primary goal of recrystallization for this compound?

A1: The goal is to separate 4'-Fluoro-3'-methyl-2-hydroxyacetophenone from impurities. These impurities may include unreacted starting materials, by-products from synthesis (such as isomers or over-acylated phenols), or residual solvents.[1] The process relies on the principle that the solubility of most solids, including our target compound, increases significantly in a given solvent at higher temperatures.[2] By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, while the impurities remain dissolved in the cold solvent (the "mother liquor").[3]

Q2: What are the key physicochemical properties of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone and its analogs that I should consider?

A2: Understanding the properties of your target compound and related structures is crucial for designing a successful purification strategy. While specific data for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone is sparse, we can infer its behavior from its functional groups (ketone, phenol, fluorinated aromatic ring) and data from close structural analogs.

Property4'-Fluoro-3'-methylacetophenone[4]4'-Fluoro-2'-hydroxyacetophenone[5]4-Hydroxyacetophenone[6]4-Hydroxy-3-methyl acetophenone[7]
Molecular Formula C₉H₉FOC₈H₇FO₂C₈H₈O₂C₉H₁₀O₂
Molecular Weight 152.17 g/mol 154.14 g/mol 136.15 g/mol 150.17 g/mol
Appearance Colorless to light yellow liquidWhite to pale cream crystals/powderSolidSolid
Melting Point N/A (Liquid at RT)31-37 °C109-111 °C104-105 °C
Boiling Point 215 °CNot specified147-148 °C / 3 mmHg301-302 °C
Water Solubility InsolubleSparingly solubleSoluble in hot waterSparingly soluble (9.4 g/L)

Note: "RT" refers to Room Temperature. Data is compiled from multiple sources for comparison.

The presence of the hydroxyl group in your target compound, 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, suggests it will be a solid at room temperature with a melting point likely influenced by the fluoro and methyl substitutions. Its phenolic nature makes it slightly acidic and capable of hydrogen bonding, which will heavily influence solvent choice.

Q3: How do I select the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[8] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]

Key Solvent Selection Criteria:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[2]

  • Chemical Inertness: The solvent must not react with the compound.[10]

  • Impurity Solubility: Soluble impurities should remain in solution upon cooling, while insoluble impurities should not dissolve even when hot.[9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[9]

  • Crystal Formation: The solvent should facilitate the growth of well-defined crystals, not precipitate the compound as an oil.

A good starting point is to test the solubility of a small amount (~10-20 mg) of your crude product in various solvents (~0.5 mL) at room temperature and then upon heating.

SolventPolarity (Relative)[11]Boiling Point (°C)Suitability Considerations
Water 1.000100Good for polar compounds; slow drying.[3] May be a good choice due to the phenol group.
Ethanol 0.65478Often a good choice for moderately polar compounds. Can be mixed with water.[12]
Methanol 0.76265Similar to ethanol but more volatile.
Ethyl Acetate 0.22877A moderately polar solvent. Can be paired with a non-polar solvent like hexane.
Toluene 0.099111Good for less polar compounds; high boiling point can make drying difficult.
Hexane/Heptane 0.00969 / 98Non-polar. Likely to be a poor solvent on its own but excellent as an "anti-solvent" in a mixed system.

Q4: What is a mixed-solvent recrystallization and when should I use it?

A4: A mixed-solvent system is used when no single solvent meets the ideal solubility criteria.[8] This typically involves a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[10][13]

The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent." The "anti-solvent" is then added dropwise to the hot solution until it becomes slightly cloudy (turbid). This point of cloudiness indicates saturation. A few drops of the hot "soluble solvent" are then added back to redissolve the precipitate and make the solution clear again before it is set aside to cool slowly.[10] For a phenolic compound like ours, a common and effective pair is Ethanol/Water or Ethyl Acetate/Hexane.

Part 2: Experimental Protocol - Recrystallization Workflow

This protocol provides a step-by-step guide for the purification of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. It incorporates best practices for maximizing yield and purity.

Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis start Start with Crude Product solvent Select Appropriate Solvent(s) start->solvent dissolve 1. Dissolve in Minimum Hot Solvent solvent->dissolve hot_filter 2. Hot Gravity Filtration (If insoluble impurities exist) dissolve->hot_filter cool 3. Slow Cooling (To induce crystallization) hot_filter->cool ice_bath 4. Ice Bath (To maximize yield) cool->ice_bath collect 5. Vacuum Filtration (Collect crystals) ice_bath->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry analyze Characterize Product (Melting Point, Spectroscopy) dry->analyze

Caption: General workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate with a stir bar). Continue adding the solvent in small portions until the solid just dissolves completely. Causality : Using the minimum amount of hot solvent is critical for achieving a good recovery yield upon cooling.[3] An excess of solvent will keep more of your product dissolved at cold temperatures, reducing your yield.[14]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution : Never add charcoal to a boiling solution, as it can cause violent bumping.[10] Re-heat the solution to boiling for a few minutes. Causality : Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[10] However, be aware that charcoal can also adsorb your product, so use it sparingly. Note : Phenolic compounds can sometimes form colored complexes with metal ions present in charcoal, so this step should be tested on a small scale first.[10]

  • Hot Gravity Filtration: If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration. This step removes solid impurities before crystallization begins. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality : Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel, which would lead to product loss.[15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality : Slow cooling is essential for the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[16]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes. Causality : The solubility of the compound is further decreased at lower temperatures, maximizing the amount of product that crystallizes out of solution.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities. Causality : Using ice-cold solvent for washing minimizes the loss of your purified product, as it is least soluble in cold solvent.[3]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems encountered during the recrystallization of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone.

Troubleshooting Decision Tree

G start Problem Encountered During Recrystallization p1 No Crystals Form start->p1 p2 Compound 'Oils Out' start->p2 p3 Premature Crystallization (in funnel) start->p3 p4 Poor Recovery / Low Yield start->p4 p5 Crystals are Colored start->p5 c1a Cause: Too much solvent p1->c1a c1b Cause: Supersaturated solution p1->c1b c2a Cause: Melting point of solid is below solvent boiling point p2->c2a c2b Cause: Solution is too concentrated or cooled too quickly p2->c2b c3a Cause: Apparatus cooled too much during hot filtration p3->c3a c4a Cause: Too much solvent used p4->c4a c4b Cause: Premature crystallization p4->c4b c4c Cause: Crystals washed with room temperature solvent p4->c4c c5a Cause: Colored impurities present p5->c5a s1a Solution: Boil off excess solvent and cool again. c1a->s1a s1b Solution: 'Scratch' inside of flask with a glass rod. Add a seed crystal. c1b->s1b s2a Solution: Reheat to dissolve oil, add more solvent, and cool slowly. c2a->s2a c2b->s2a s3a Solution: Reheat solution to redissolve. Use pre-heated glassware for filtration. c3a->s3a s4a Solution: Concentrate mother liquor to obtain a second crop of crystals. c4a->s4a c4b->s3a s4c Solution: Always wash crystals with ice-cold solvent. c4c->s4c s5a Solution: Re-dissolve and treat with activated charcoal before filtering. c5a->s5a

Caption: Troubleshooting decision tree for common recrystallization issues.

Q&A Troubleshooting Guide

Q: I've cooled my solution, even put it on ice, but no crystals have formed. What should I do?

A: This is a common issue that can arise from two main causes:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[14] Your solution is simply not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 20-30%) to concentrate the solution. Then, allow it to cool again.[15][16]

  • The solution is supersaturated: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. Crystal growth requires a nucleation point to begin.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[14]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[14]

Q: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[15] This is more common with low-melting-point compounds or when the solution is highly impure.

  • Solution: Reheat the flask to dissolve the oil completely. Add a small amount of additional solvent (if using a mixed system, add more of the "soluble solvent") to lower the saturation point.[14][16] Then, allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. This very slow cooling may allow the solution to reach a temperature below the compound's melting point before it comes out of solution.[14]

Q: My product started crystallizing in the funnel during hot filtration. What went wrong?

A: This indicates that the solution cooled too rapidly during the filtration step, causing premature crystallization.

  • Solution: Scrape the solid from the funnel back into the original flask. Add a small amount of additional hot solvent to redissolve everything.[15] Re-attempt the hot filtration, ensuring your filter funnel and receiving flask are thoroughly pre-heated (e.g., by placing them in an oven or rinsing them with hot solvent just before use). Working quickly also minimizes heat loss.

Q: My final yield is very low. How can I improve it?

A: Low yield can result from several factors:

  • Using too much solvent: As discussed, this is a primary cause. The product remains in the mother liquor. You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[3]

  • Premature crystallization: Product lost in the funnel (see above) will reduce your final yield.

  • Washing with warm solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for the wash step.[3]

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Chem-Impex. (n.d.). 4'-Fluoro-3'-méthylacétophénone.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Mustansiriyah. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs.
  • ChemicalBook. (2025, July 16). 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4.
  • Thermo Fisher Scientific. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. Retrieved from Kwantlen Polytechnic University Chemistry Department.
  • Clean Chem. (n.d.). 2-Hydroxyacetophenone | CAS No: 582-24-1.
  • MilliporeSigma. (n.d.). 4 -Hydroxyacetophenone 99 99-93-4.
  • BenchChem. (2025). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.
  • Ossila. (n.d.). 3′-Fluoro-4′-methoxyacetophenone.
  • PubChem. (n.d.). 2'-Hydroxyacetophenone.
  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • European Patent Office. (2023, November 8). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
  • ScienceDirect. (2019, December 6). RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4.
  • MilliporeSigma. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone 98 1481-27-2.
  • PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone.
  • Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone, 876-02-8.
  • Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • Ossila. (n.d.). 4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Vapourtec. (n.d.). Solvent Miscibility Chart.
  • SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry.

Sources

separating alpha-hydroxy and ortho-hydroxy acetophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of -Hydroxyacetophenone and -Hydroxyacetophenone

Diagnostic & Triage: Know Your Isomers

Before initiating any separation protocol, it is critical to confirm the identity of your isomers. While they share the formula


, their physicochemical behaviors are radically different due to hydrogen bonding patterns.
Feature

-Hydroxyacetophenone
(2-hydroxyacetophenone)

-Hydroxyacetophenone
(Phenacyl alcohol)
Structure Phenol (OH on benzene ring, ortho to acetyl)Primary Alcohol (OH on alkyl side chain)
State (RT) Liquid (or low-melting solid)Solid (MP: 86–89 °C)
H-Bonding Intramolecular (Chelation)Intermolecular (Lattice formation)
Volatility High (Steam Volatile)Low (Non-volatile)
Acidity (

)
~10.2 (Phenolic)~13–14 (Alcoholic)
Base Stability Stable (forms phenoxide)Unstable (degrades/polymerizes)
Troubleshooting Guides (Q&A Format)
Issue 1: "I cannot separate them using standard acid-base extraction."

User Query: I tried extracting the ortho-isomer with NaOH, expecting the alpha-isomer to remain in the organic layer. However, my alpha-isomer yield is terrible, and the product looks degraded.

Root Cause Analysis: You are encountering a stability mismatch. While


-hydroxyacetophenone is a phenol and forms a stable salt with NaOH, 

-hydroxyacetophenone (phenacyl alcohol) is base-sensitive
. In basic conditions,

-hydroxy ketones undergo enolization, leading to dimerization or rearrangement (similar to the Lobry de Bruyn–Van Ekenstein transformation).

Corrective Protocol: Stop using strong bases. Switch to Steam Distillation (Method A) or Flash Chromatography (Method B). If you must use extraction, use a very weak base (e.g., saturated


) and work rapidly at 

, but this is not recommended.
Issue 2: "The isomers are co-eluting on my TLC/Column."

User Query: On silica gel, the spots are too close. How do I improve resolution?

Root Cause Analysis: The


-isomer has an intramolecular hydrogen bond  between the carbonyl oxygen and the hydroxyl hydrogen. This "hides" the polar groups, making the molecule appear non-polar to the silica surface. The 

-isomer has an exposed hydroxyl group, interacting strongly with silica.

Optimization Steps:

  • Change Solvent System: Use a gradient of Toluene:Ethyl Acetate . Toluene provides excellent

    
     interaction selectivity for aromatic ketones.
    
    • Start: 100% Toluene.

    • Ramp: 0%

      
       10% Ethyl Acetate.
      
    • Result: The "slippery"

      
      -isomer will elute very early (high 
      
      
      
      ), while the polar
      
      
      -isomer will retain significantly.
  • Avoid Amine Modifiers: Do not use triethylamine; it may degrade the

    
    -isomer.
    
Experimental Protocols
Method A: Steam Distillation (The Gold Standard)

Recommended for scales >1g. Exploits the "Chelation Effect."

Mechanism: The


-isomer's intramolecular H-bond prevents it from associating with water molecules, giving it a high partial vapor pressure. The 

-isomer forms strong intermolecular H-bonds and remains in the aqueous pot.

Step-by-Step Workflow:

  • Setup: Assemble a standard steam distillation apparatus (Claisen head, condenser, receiver).

  • Loading: Place the crude mixture in the boiling flask with water (Ratio: 1g mixture : 10mL water).

  • Distillation: Heat the flask vigorously (or pass live steam).

    • Observation: Oily droplets (

      
      -isomer) will appear in the condenser.
      
    • Endpoint: Continue until the distillate runs clear.

  • Isolation (

    
    -isomer):  Extract the distillate with Dichloromethane (DCM), dry over 
    
    
    
    , and evaporate.
  • Isolation (

    
    -isomer): 
    
    • Cool the boiling flask (pot residue) to

      
      .
      
    • The

      
      -isomer (MP ~86°C) will often crystallize out of the water.
      
    • If no crystals: Extract the aqueous residue with Ethyl Acetate.

Method B: Flash Chromatography

Recommended for small scales (<500mg) or high-purity requirements.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

FractionComponent

(approx. in 4:1 Hex/EtOAc)
Appearance
1

-Hydroxyacetophenone
0.6 – 0.7Yellowish oil/solid
2 Mixed Fraction--
3

-Hydroxyacetophenone
0.2 – 0.3White solid
Visualizing the Mechanism

The following diagram illustrates the decision logic and the molecular mechanism driving the separation.

SeparationLogic Start Crude Mixture: o-Hydroxy + u03b1-Hydroxy Decision Select Method Start->Decision Steam Steam Distillation (Preferred) Decision->Steam Scale > 1g Column Flash Chromatography (Silica Gel) Decision->Column Scale < 1g or High Purity Distillate Distillate: o-Hydroxyacetophenone (Volatile due to Intramolecular H-Bond) Steam->Distillate Vapor Phase Residue Pot Residue: u03b1-Hydroxyacetophenone (Non-volatile, Intermolecular H-Bond) Steam->Residue Liquid Phase Elution1 Early Elution (Non-Polar): o-Hydroxyacetophenone Column->Elution1 Low Polarity Elution2 Late Elution (Polar): u03b1-Hydroxyacetophenone Column->Elution2 High Polarity

Caption: Decision matrix for isomer separation based on scale and physicochemical properties (Volatility vs. Polarity).

References & Grounding
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for steam distillation of ortho-substituted phenols).

  • PubChem Compound Summary. "2'-Hydroxyacetophenone (CID 8375)." National Center for Biotechnology Information. Link

  • PubChem Compound Summary. "2-Hydroxy-1-phenylethanone (CID 10602)." National Center for Biotechnology Information. Link

  • Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, 1992 , 24(4), 369-435. (Discusses the formation and separation of hydroxyacetophenone isomers).

  • NIST Chemistry WebBook. "Ethanone, 2-hydroxy-1-phenyl-."[1] Link

Sources

Technical Support Center: Hydrolysis of α-bromo-4'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the hydrolysis of α-bromo-4'-fluoro-3'-methylacetophenone. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction and consistently achieve high yields of the desired product, 4'-fluoro-α-hydroxy-3'-methylacetophenone.

Understanding the Core Reaction and Competing Pathways

The primary objective of the hydrolysis of α-bromo-4'-fluoro-3'-methylacetophenone is to replace the bromine atom with a hydroxyl group. This is typically achieved through a direct nucleophilic substitution (SN2) pathway. However, α-haloketones are susceptible to competing side reactions, which can significantly reduce the yield of the desired product. The most prominent of these are the Favorskii rearrangement and base-catalyzed elimination.[1][2]

Understanding the conditions that favor each pathway is critical for troubleshooting and optimizing your reaction.

  • Desired Pathway (SN2): A direct displacement of the bromide ion by a nucleophile (like water or a hydroxide ion). This reaction is favored under milder conditions, often with controlled pH and lower temperatures. The carbonyl group in α-haloketones can enhance the reactivity towards SN2 reactions by stabilizing the transition state.[3][4]

  • Competing Pathway 1 (Favorskii Rearrangement): In the presence of a strong base, an enolate is formed, which then undergoes an intramolecular cyclization to form a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile, leading to a rearranged carboxylic acid derivative.[1][5] This is a common and often significant side reaction that must be controlled.

  • Competing Pathway 2 (Elimination): A base can also abstract a proton from the carbon adjacent to the carbonyl group, leading to the formation of an α,β-unsaturated ketone through an E2 elimination mechanism.[6][7]

Reaction_Pathways start α-bromo-4'-fluoro- 3'-methylacetophenone sn2_product 4'-fluoro-α-hydroxy- 3'-methylacetophenone (Desired Product) start->sn2_product Sɴ2 Pathway (e.g., H₂O, weak base) favorskii_product 2-(4-fluoro-3-methylphenyl) -propanoic acid (Favorskii Product) start->favorskii_product Favorskii Rearrangement (Strong Base, e.g., OH⁻, RO⁻) elimination_product 4'-fluoro-3'-methyl- acrylophenone (Elimination Product) start->elimination_product Elimination (E2) (Base)

Caption: Key reaction pathways in the hydrolysis of α-bromo-4'-fluoro-3'-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in this hydrolysis reaction?

The most common reason for low yields of the desired α-hydroxy ketone is the prevalence of the Favorskii rearrangement.[8] This side reaction is highly favored by strong bases like hydroxide or alkoxides.[1] The choice of base, its concentration, temperature, and solvent all play a crucial role in directing the reaction towards the desired SN2 pathway over the rearrangement.[1][8]

Q2: Besides the Favorskii product, what other byproducts should I be aware of?

Key byproducts to monitor include:

  • The α,β-unsaturated ketone: Formed via an elimination reaction.[9]

  • Unreacted starting material: Indicating incomplete conversion.

  • Dibrominated species: If present in the starting material, they can lead to more complex side reactions.[10]

  • Benzil and Benzilic Acid type products: Under certain conditions, especially with strong bases, α-hydroxy ketones can undergo further reactions.[11]

Q3: How can I effectively monitor the progress of the hydrolysis?

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. Co-spotting the reaction mixture with the starting material can show the disappearance of the starting material and the appearance of new, more polar spots corresponding to the product(s). For quantitative analysis and accurate product identification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[12][13]

Q4: Is it possible to completely avoid the Favorskii rearrangement?

While complete avoidance can be challenging, it is possible to significantly suppress it. The key is to avoid conditions that favor enolate formation. This can be achieved by using a large excess of water, a mixed solvent system (e.g., water-dioxane), or by performing the reaction under acidic or neutral conditions, although this may slow down the desired hydrolysis reaction.[8] Some protocols have shown success using electrochemical methods which avoid strong bases altogether.[14]

Troubleshooting Guide

Problem: Low or no conversion of the starting material.

Q: I've run the reaction for several hours, but TLC analysis shows a significant amount of unreacted α-bromo-4'-fluoro-3'-methylacetophenone. What could be the issue?

A: Low conversion typically points to insufficient reaction energy or poor nucleophile availability. Here's a systematic approach to troubleshoot this:

  • Temperature: The hydrolysis rate is temperature-dependent. If you are running the reaction at room temperature, consider moderately increasing the heat (e.g., to 40-50°C). Monitor the reaction closely by TLC, as higher temperatures can also accelerate side reactions.

  • Solvent System & Phase Transfer: The starting material is organic-soluble, while the nucleophile (water/hydroxide) is aqueous. If you are using a biphasic system without a phase-transfer catalyst (PTC), the reaction rate can be extremely slow due to the low interfacial area.

    • Solution: Employ a co-solvent like dioxane, tetrahydrofuran (THF), or acetone to create a homogeneous reaction medium.[8] Alternatively, use a PTC like a quaternary ammonium salt to shuttle the nucleophile into the organic phase.

  • Nucleophile Strength and Concentration: While strong bases can promote side reactions, a certain concentration of nucleophile is necessary for the reaction to proceed. If using only water, the reaction will be very slow.

    • Solution: Consider using a weak, non-basic nucleophilic salt like sodium bicarbonate or sodium formate in an aqueous solution. This provides a higher concentration of a competent nucleophile without creating a strongly basic environment that would favor the Favorskii rearrangement.

Problem: The major product is the rearranged carboxylic acid.

Q: My primary isolated product is 2-(4-fluoro-3-methylphenyl)propanoic acid, not the α-hydroxy ketone I expected. How can I prevent this?

A: This is a classic case of the Favorskii rearrangement dominating the reaction. This occurs when a strong base deprotonates the α-carbon, initiating the rearrangement pathway.[1][15]

  • Choice of Base: This is the most critical factor. Avoid strong bases like sodium hydroxide, potassium hydroxide, and alkoxides (e.g., sodium methoxide) if your goal is the α-hydroxy ketone.[8]

    • Solution: Switch to a weaker base or a buffered system. Sodium carbonate or bicarbonate are excellent alternatives. They are basic enough to neutralize the HBr byproduct but not strong enough to promote significant enolization.

  • Reaction Conditions: The conditions under which the base is added and the reaction is run are vital.

    • Solution: Add the base slowly and at a low temperature (e.g., 0-5°C) to dissipate heat and minimize localized high concentrations of base. Running the entire reaction at a lower temperature, even if it takes longer, will favor the SN2 pathway.

  • Acid-Catalyzed Hydrolysis: Consider switching to an acid-catalyzed hydrolysis. Refluxing the α-bromo ketone in aqueous acid (e.g., dilute HCl or H₂SO₄) can yield the α-hydroxy ketone.[16] However, be mindful that acidic conditions can sometimes promote other side reactions like elimination, so optimization is key.

Problem: Significant formation of an α,β-unsaturated ketone.

Q: Along with my desired product, I am isolating a significant amount of 4'-fluoro-3'-methylacrylophenone. What causes this and how can I minimize it?

A: The formation of an α,β-unsaturated ketone is the result of a base-induced elimination (E2) reaction.[7] This competes with the SN2 and Favorskii pathways.

  • Steric Hindrance: While not the primary factor here, bulky bases can favor elimination over substitution.

  • Base Strength and Temperature: Stronger bases and higher temperatures favor elimination. The same conditions that promote the Favorskii rearrangement can also promote elimination.

    • Solution: As with preventing the Favorskii rearrangement, using a weaker base (e.g., NaHCO₃) and lower reaction temperatures is the most effective strategy. The kinetic barrier for elimination is often higher than for substitution, so lower temperatures will disproportionately slow the elimination reaction.

Optimized Experimental Protocol for SN2 Hydrolysis

This protocol is designed to maximize the yield of 4'-fluoro-α-hydroxy-3'-methylacetophenone by favoring the SN2 pathway and suppressing side reactions.

Materials:

  • α-bromo-4'-fluoro-3'-methylacetophenone

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-bromo-4'-fluoro-3'-methylacetophenone (1.0 eq) in a 3:1 mixture of acetone and deionized water (e.g., 15 mL acetone and 5 mL water per 1 gram of starting material).

  • Reagent Addition: Add sodium bicarbonate (1.5 eq) to the solution. The use of a mild excess ensures that the HBr generated during the reaction is neutralized, preventing the reaction mixture from becoming acidic.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-65°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous slurry and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash them with deionized water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Analytical Methods for Reaction Monitoring and Characterization

Proper analytical techniques are crucial for optimizing reaction conditions and confirming the identity and purity of your product.

Technique Purpose Typical Parameters/Observations
TLC Qualitative reaction monitoringMobile Phase: 7:3 Hexane:Ethyl Acetate. Visualization: UV light (254 nm). The α-hydroxy ketone product will have a significantly lower Rf than the starting α-bromo ketone.
HPLC Quantitative analysis of reaction mixtureColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 254 nm.[12] Allows for accurate determination of the ratio of starting material, product, and byproducts.
GC-MS Identification of volatile componentsUseful for identifying the product and byproducts by their mass-to-charge ratio and fragmentation patterns.
¹H NMR Structural confirmation of productThe disappearance of the singlet for the -CH₂Br protons (around 4.4 ppm) and the appearance of a singlet for the -CH₂OH protons (variable, often around 3.5-4.5 ppm, exchanges with D₂O) and a broad singlet for the -OH proton are key indicators.
¹³C NMR Structural confirmation of productThe carbon attached to the bromine will shift significantly upfield when substituted with a hydroxyl group.
FT-IR Functional group confirmationLook for the appearance of a broad O-H stretch around 3400 cm⁻¹ in the product spectrum, which is absent in the starting material.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of α-Hydroxy Ketone analyze Analyze Crude Product (TLC, HPLC, NMR) start->analyze cond1 High Starting Material? analyze->cond1 cond2 Favorskii Product Dominant? cond1->cond2 No sol1 Increase Temp. Use Co-Solvent/PTC Check Nucleophile Conc. cond1->sol1 Yes cond3 Elimination Product Present? cond2->cond3 No sol2 AVOID Strong Base Use NaHCO₃ / Na₂CO₃ Lower Temperature Slow Base Addition cond2->sol2 Yes sol3 Use Weaker Base Lower Temperature cond3->sol3 Yes end Re-run Optimized Reaction cond3->end No / Minor sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting low-yield hydrolysis reactions.

References

  • Purechemistry. (2023-02-23). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

  • Scribd. Favorskii Rearrangement. [Link]

  • ResearchGate. The Favorskiĭ Rearrangement of Haloketones. [Link]

  • Beilstein Journals. (2024-06-03). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • NIH National Library of Medicine. Synthetic Access to Aromatic α-Haloketones. [Link]

  • ACS Publications. Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes. [Link]

  • Taylor & Francis Online. Analytical methods – Knowledge and References. [Link]

  • PrepChem.com. Synthesis of 3-methyl-4-fluoroacetophenone. [Link]

  • Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

  • ResearchGate. Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • LibreTexts Chemistry. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ElectronicsAndBooks. The Acetylation of alpha-Bromo Ketones and their Derivatives. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Beilstein Journals. (2024-06-03). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • LibreTexts Chemistry. (2020-07-01). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Royal Society of Chemistry. (2025-08-28). Analytical Methods. [Link]

  • ResearchGate. (2024-04-03). Electrochemical Hydroxylation of α‐Bromoacetophenones: Access to α‐Hydroxyacetophenones. [Link]

  • LibreTexts Chemistry. (2024-07-30). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Khan Academy. Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. [Link]

  • SlidePlayer. (2018-02-19). HYDROLYSIS REACTIONS. [Link]

  • Chemistry Stack Exchange. (2017-12-25). Why are alpha carbonyl halides most reactive towards SN2 reactions?[Link]

  • LibreTexts Chemistry. (2025-03-18). 5.4: Hydrolysis Reactions. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • NIH National Library of Medicine. (2024-02-21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • StuDocu. Friedel - Crafts acetylation of Bromobenzene. [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • NIH National Library of Medicine. (2025-10-09). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. [Link]

Sources

stability of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, prized for the synthetic handles offered by its hydroxyl and ketone functionalities.[1] However, its structural complexity also presents stability challenges, particularly when subjected to basic conditions required for many common synthetic transformations.

This guide is designed to move beyond simple procedural steps. As a Senior Application Scientist, my goal is to provide you with the causal understanding necessary to anticipate, diagnose, and solve stability issues you may encounter. We will explore the molecule's inherent reactivity, detail the most common degradation pathways in the presence of bases, and provide validated protocols for troubleshooting and analysis.

Section 1: Core Principles of Molecular Stability

Q1: What are the key structural features of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone that dictate its behavior in basic media?

To effectively troubleshoot, one must first understand the molecule's reactive centers. The stability of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in the presence of a base is not governed by a single factor, but by the interplay of three key features: the acidic phenolic hydroxyl group, the enolizable methyl ketone, and the substituted aromatic ring.

  • Phenolic Hydroxyl Group: Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-20). This acidity is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized into the aromatic ring.[2] The presence of an electron-withdrawing fluorine atom further increases the acidity of the hydroxyl proton. In basic conditions, this proton is the first to be abstracted.

  • Methyl Ketone Group: The α-hydrogens on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form a resonance-stabilized enolate anion.[3] This enolization is a critical mechanistic step that can lead to either desired reactions or undesired degradation pathways.[3][4]

  • Aromatic Ring System: The electron-rich phenoxide, formed after deprotonation, is highly activated towards certain reactions, most notably oxidation.[5]

Below is a diagram illustrating these key reactive sites.

cluster_molecule 4'-Fluoro-3'-methyl-2-hydroxyacetophenone cluster_labels Reactive Sites in Basic Media mol mol p1 Acidic Phenolic Proton (pKa ≈ 9-10) Rapidly deprotonated by base. p2 Acidic α-Hydrogens (pKa ≈ 19-20) Removed by stronger bases to form enolate. p3 Activated Aromatic Ring Susceptible to oxidation once deprotonated.

Caption: Key reactive sites on 4'-Fluoro-3'-methyl-2-hydroxyacetophenone.

Section 2: Troubleshooting Guide for Common Stability Issues

This section is formatted to address specific problems you might observe during your experiments. Each problem is followed by its likely cause, a mechanistic explanation, and preventative or corrective protocols.

Problem 1: My solution containing the acetophenone turns yellow or brown upon addition of a base, especially when stirred in air.
  • Likely Cause: Aerial Oxidation of the Phenoxide Ion.

  • Mechanistic Explanation: The initial, rapid deprotonation of the phenolic hydroxyl group by a base generates a phenoxide anion.[5] This species is electron-rich and extremely susceptible to oxidation by molecular oxygen (O₂) dissolved in the solvent or present in the reaction headspace.[6] This oxidation process often leads to the formation of colored quinone-type structures or complex polymeric materials, resulting in the observed discoloration.[6][7]

  • Troubleshooting Protocol: Executing Reactions Under an Inert Atmosphere

    This protocol is designed to validate whether oxidation is the cause of degradation and to prevent it.

    • Materials: Schlenk flask or a three-neck flask, septa, balloon filled with an inert gas (Nitrogen or Argon), and solvent de-gassed via sparging or freeze-pump-thaw cycles.

    • Step 1: System Setup: Assemble the glassware and purge with inert gas for 10-15 minutes to remove atmospheric oxygen.

    • Step 2: Reagent Addition: Dissolve the 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in the de-gassed solvent within the flask under a positive pressure of inert gas.

    • Step 3: Base Addition: Add the basic solution (previously de-gassed if possible) dropwise via syringe through a septum.

    • Step 4: Monitoring: Maintain a gentle flow of inert gas (or a balloon) throughout the reaction. Monitor the reaction for any color change and compare it to a parallel reaction run without inerting. The absence of discoloration under these conditions confirms that aerial oxidation is the primary degradation pathway.

    G start Start: Reaction Setup purge Purge Flask with N2/Ar (10-15 min) start->purge add_ketone Add Ketone & De-gassed Solvent purge->add_ketone add_base Add De-gassed Base via Syringe add_ketone->add_base maintain_inert Maintain Positive N2/Ar Pressure (e.g., Balloon) add_base->maintain_inert monitor Monitor Reaction (TLC, HPLC) maintain_inert->monitor end End: Stable Reaction monitor->end

    Caption: Workflow for minimizing oxidative degradation of the phenoxide.

Problem 2: My product analysis shows the formation of 4-fluoro-3-methyl-2-hydroxybenzoic acid, and my starting material is consumed.
  • Likely Cause: The Haloform Reaction.

  • Mechanistic Explanation: This specific degradation pathway occurs if your basic reaction medium contains a halogen source (Cl₂, Br₂, I₂, or reagents like N-chlorosuccinimide or sodium hypochlorite/bleach). The base promotes the formation of an enolate from the methyl ketone.[8] This enolate then rapidly attacks the halogen. This process repeats two more times until the methyl group is tri-halogenated. The resulting trihalomethyl group is an effective leaving group, which is cleaved by nucleophilic attack of hydroxide on the carbonyl carbon, yielding the carboxylate and a haloform (e.g., chloroform, bromoform).[8]

  • Preventative Measures:

    • Scrutinize Reagents: Absolutely avoid the use of basic halogenating agents if you wish to preserve the acetophenone structure.

    • Alternative Synthesis: If a halogenation is required elsewhere on the molecule, consider protecting the ketone or performing the halogenation under acidic or neutral conditions where the haloform reaction does not occur.

    G start Methyl Ketone (R-CO-CH3) enolate Enolate Formation (+ OH-) start->enolate Step 1 halogenation Repeated Halogenation (+ 3X₂) enolate->halogenation Step 2 trihalo Tri-halo Ketone (R-CO-CX3) halogenation->trihalo cleavage Nucleophilic Attack & Cleavage (+ OH-) trihalo->cleavage Step 3 products Carboxylate (R-COO-) + Haloform (CHX3) cleavage->products

    Caption: Simplified mechanism of the Haloform reaction degradation pathway.

Section 3: Proactive Stability Assessment

Q2: How can I proactively determine the optimal basic conditions for my reaction without significant degradation?
  • Approach: A systematic screening of reaction parameters using small-scale trials is the most reliable method. This allows you to identify a stable window of operation before committing to a large-scale reaction.

  • Protocol: Parallel Stability Screening

    • Setup: Prepare a series of small vials (e.g., 1-2 mL) each containing an identical, known amount of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone and an internal standard.

    • Variable Matrix: Vary one parameter per set of vials. A recommended screening matrix is outlined in the table below.

    • Execution: Add the base to each vial, seal, and stir at the designated temperature. For best results, perform the entire experiment under an inert atmosphere as described in the previous section.

    • Time Point Analysis: At set time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each vial.

    • Quench & Analyze: Immediately quench the aliquot with a dilute acid (e.g., 1M HCl) to stop the reaction, and analyze by HPLC-UV to determine the percentage of the starting material remaining relative to the internal standard.

  • Data Presentation: Stability Screening Matrix

Trial Set Parameter Condition 1 Condition 2 Condition 3 Condition 4 Constant Parameters
A Base Type K₂CO₃TriethylamineDBUNaOH (0.1 M)Room Temp, THF
B Temperature 0 °C25 °C (RT)50 °C80 °CK₂CO₃, THF
C Solvent THFAcetonitrileDioxaneDMFK₂CO₃, Room Temp
D Concentration 0.01 M0.1 M0.5 M1.0 MK₂CO₃, Room Temp, THF

Section 4: Analytical Methodology

Q3: What is the recommended analytical method for monitoring the stability of this compound?
  • Primary Method: HPLC-UV

    • High-Performance Liquid Chromatography with a UV detector is the gold standard for this type of analysis. It provides excellent separation of the parent compound from potential degradation products and allows for accurate quantification.

    • Starting HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic or acetic acid) and acetonitrile or methanol. A good starting point is 60:40 Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to the λmax of the compound (approx. 244 nm).[9]

      • Quantification: Use an internal standard for highest accuracy.

  • Secondary Methods:

    • TLC: Thin-Layer Chromatography is invaluable for rapid, qualitative reaction monitoring.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is essential for identifying the structures of unknown degradation products observed in the HPLC analysis.

References

  • Chemistry Haloform Reaction Mechanism. (n.d.). sathee jee.
  • Haloform Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner.
  • Reactions of phenols. (2018, February 19). BrainKart.
  • The acidity of phenol. (n.d.). Chemguide.
  • Experiment 4 - Oxidation of Acetophenone. (n.d.). WebAssign.
  • Ch24: Phenols. (n.d.). University of Calgary.
  • The ketonization of acetophenone enol in concentrated aqueous sulphuric and perchloric acid solutions. (n.d.). Canadian Science Publishing.
  • Reactions of Phenols. (n.d.). Chemistry Steps.
  • Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. (2018, May 17). ResearchGate.
  • 4'-Fluoro-3'-methylacetophenone. (n.d.). Chem-Impex.
  • Enolization of Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts.
  • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. (2022, June 22). PMC - NIH.
  • Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010, April 8). FooDB.

Sources

Technical Support Center: Troubleshooting Low Purity in Fluorinated Phenacyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated phenacyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during this critical synthetic transformation. The unique properties imparted by fluorine atoms make these compounds valuable building blocks in medicinal chemistry and materials science.[1] However, their synthesis can present specific hurdles that impact purity and yield.

This document provides a structured approach to troubleshooting, combining foundational organic chemistry principles with practical, field-tested solutions. We will explore the causality behind common issues and provide self-validating protocols to enhance the robustness of your synthetic procedures.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues related to low purity in fluorinated phenacyl alcohol synthesis.

Problem 1: Incomplete reaction - significant amount of starting fluorinated ketone remains.

Q: My reaction appears to stall, and I'm left with a significant amount of unreacted fluorinated ketone. What are the likely causes, and how can I drive the reaction to completion?

A: Incomplete reduction of a fluorinated ketone to the corresponding phenacyl alcohol is a frequent challenge. The electron-withdrawing nature of fluorine atoms can influence the reactivity of the adjacent carbonyl group.[2] Here’s a breakdown of potential causes and solutions:

  • Insufficient Reducing Agent: The stoichiometry of your reducing agent (e.g., sodium borohydride, lithium aluminum hydride) may be inadequate. Side reactions, such as reaction with the solvent or atmospheric moisture, can consume the reducing agent.

    • Solution: Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 to 2.5 equivalents). Always use freshly opened or properly stored reducing agents.

  • Reaction Temperature Too Low: Reduction reactions have an activation energy barrier that must be overcome.

    • Solution: If the reaction is sluggish at lower temperatures (e.g., 0 °C), allow it to slowly warm to room temperature. For less reactive ketones, gentle heating may be required, but this should be done cautiously to avoid side reactions.

  • Poor Solubility of the Ketone: If the fluorinated ketone is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which the ketone is more soluble. For borohydride reductions, alcoholic solvents like methanol or ethanol are common. For more powerful reducing agents like LAH, ethereal solvents such as THF or diethyl ether are standard.

  • Deactivation of the Reducing Agent: Protic solvents (like methanol or ethanol) can slowly react with and consume sodium borohydride.

    • Solution: Add the sodium borohydride in portions to the cooled solution of the ketone. This ensures a higher concentration of the active reducing agent is available for the ketone reduction.

Problem 2: Formation of multiple byproducts detected by TLC and NMR.

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, indicating the presence of several byproducts. What are the likely side reactions, and how can I suppress them?

A: The formation of byproducts is a primary contributor to low purity. Understanding the potential side reactions is key to mitigating them.

  • Over-reduction: While less common for phenacyl alcohols, highly reactive reducing agents or harsh reaction conditions could potentially lead to the reduction of the aromatic ring or other functional groups.

    • Solution: Use a milder reducing agent (e.g., sodium borohydride instead of lithium aluminum hydride). Maintain a low reaction temperature.

  • Elimination Reactions: If there is a suitable leaving group on the carbon adjacent to the newly formed alcohol, an elimination reaction can occur, especially under acidic or basic workup conditions.

  • Dimerization or Polymerization: Under certain conditions, side reactions between the starting material or product molecules can occur.

    • Solution: Maintain dilute reaction conditions and control the temperature carefully.

  • Reactions involving the Fluorine Substituents: While generally stable, under harsh conditions, nucleophilic substitution of a fluorine atom could occur, though this is less common.

Problem 3: Difficulty in purifying the final product.

Q: My crude product is an oil or a sticky solid, and I'm struggling to purify it by column chromatography or recrystallization. What strategies can I employ for effective purification?

A: The polarity and hydrogen-bonding capabilities of fluorinated alcohols can make purification challenging.[3]

Column Chromatography
  • Challenge: The high polarity of the alcohol can lead to strong adsorption on silica gel, resulting in broad peaks and poor separation.[4]

    • Solution 1: Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A common gradient is from 5% to 50% ethyl acetate in hexanes.[5]

    • Solution 2: Use of Additives: Adding a small amount of a more polar solvent like methanol (0.5-1%) to the eluent can help to improve the peak shape by competing with the alcohol for binding sites on the silica.

    • Solution 3: Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique.[4][6]

Recrystallization
  • Challenge: Finding a suitable solvent system where the fluorinated phenacyl alcohol has high solubility at elevated temperatures and low solubility at room temperature or below can be difficult.[7]

    • Solution 1: Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, ethanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.[8]

    • Solution 2: Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[8]

    • Solution 3: Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for preparing fluorinated phenacyl alcohols?

A1: The most common and direct method is the reduction of the corresponding fluorinated phenacyl ketone.[1] This is typically achieved using a hydride-based reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Biocatalytic reductions using enzymes like ketoreductases are also gaining prominence for their high enantioselectivity.[1][10]

Q2: How does the position and number of fluorine atoms affect the synthesis?

A2: The electronic properties of fluorine atoms significantly influence the reactivity of the ketone. Alpha-fluorination can increase the electrophilicity of the carbonyl carbon, potentially making the reduction faster.[2] However, steric hindrance from multiple fluorine atoms or bulky fluorinated groups might slow down the reaction. The presence of fluorine can also influence the pKa of the resulting alcohol, which might be a consideration during workup and purification.

Q3: What are the best practices for setting up the reaction to maximize purity?

A3: To maximize the purity of your product, consider the following:

  • Use high-purity starting materials and solvents. Impurities in the starting ketone or solvent can lead to side reactions.[11]

  • Ensure an inert atmosphere. Reactions with highly reactive reducing agents like LiAlH₄ should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Control the reaction temperature. Many reduction reactions are exothermic. Adding the reducing agent slowly to a cooled solution of the ketone helps to control the reaction rate and minimize side reactions.

  • Monitor the reaction progress. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.[5] This will help you determine the optimal reaction time and prevent over- or under-reaction.

Q4: My final product appears pure by NMR, but the yield is very low. What could be the reason?

A4: Low yield with high purity can be due to several factors:

  • Loss during workup: The fluorinated alcohol may have some solubility in the aqueous layer during extraction.[12] To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) and perform multiple extractions with the organic solvent.

  • Loss during purification: If the product is volatile, it could be lost during solvent removal under reduced pressure.[12] Use a cold trap and avoid excessive heating on the rotary evaporator. During chromatography, some product may remain on the column.

  • Incomplete reaction: As discussed in the troubleshooting guide, the reaction may not have gone to completion.

  • Mechanical losses: Transferring the product between flasks can lead to small losses at each step.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Fluorinated Phenacyl Ketone with Sodium Borohydride
  • Dissolve the fluorinated phenacyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions over 15-20 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorinated phenacyl alcohol.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of a suitable hot solvent and heat the mixture until the solid dissolves completely.[7]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[13]

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, cool the flask in an ice bath or scratch the inner surface with a glass rod.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[13]

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_start Start: Low Purity Fluorinated Phenacyl Alcohol cluster_troubleshooting Troubleshooting Pathway cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for Byproducts cluster_solutions_purification Solutions for Purification cluster_end Outcome start Crude Product Analysis (TLC, NMR) issue Identify Primary Issue start->issue incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Check starting material byproducts Multiple Byproducts? issue->byproducts Analyze spectra purification_diff Purification Difficulty? issue->purification_diff Post-workup incomplete_rxn->byproducts No sol_reagent Increase Reducing Agent incomplete_rxn->sol_reagent Yes sol_temp Increase Temperature incomplete_rxn->sol_temp Yes sol_solvent Change Solvent incomplete_rxn->sol_solvent Yes byproducts->purification_diff No sol_mild_reagent Use Milder Reducing Agent byproducts->sol_mild_reagent Yes sol_low_temp Lower Reaction Temperature byproducts->sol_low_temp Yes sol_workup Optimize Workup byproducts->sol_workup Yes sol_chrom Optimize Chromatography purification_diff->sol_chrom Yes sol_recryst Optimize Recrystallization purification_diff->sol_recryst Yes end_product High Purity Fluorinated Phenacyl Alcohol sol_reagent->end_product sol_temp->end_product sol_solvent->end_product sol_mild_reagent->end_product sol_low_temp->end_product sol_workup->end_product sol_chrom->end_product sol_recryst->end_product

Caption: Troubleshooting decision tree for low purity in fluorinated phenacyl alcohol synthesis.

G cluster_workflow General Synthesis and Purification Workflow start Fluorinated Phenacyl Ketone reaction Reduction (e.g., NaBH4, MeOH) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Fluorinated Phenacyl Alcohol workup->crude purification Purification crude->purification chromatography Column Chromatography purification->chromatography If oil or non-crystalline solid recrystallization Recrystallization purification->recrystallization If solid product Pure Fluorinated Phenacyl Alcohol chromatography->product recrystallization->product

Caption: General workflow for the synthesis and purification of fluorinated phenacyl alcohols.

Data Summary

IssuePotential CauseRecommended ActionExpected Outcome
Incomplete Reaction Insufficient reducing agentIncrease molar equivalents of reducing agentDrive reaction to completion
Low reaction temperatureAllow reaction to warm to RT or gently heatIncrease reaction rate
Poor ketone solubilityChange to a more suitable solventHomogeneous reaction mixture, improved rate
Byproduct Formation Over-reductionUse a milder reducing agent (e.g., NaBH₄)Increased selectivity for the alcohol
Side reactions during workupNeutralize carefully, avoid strong acids/basesMinimize degradation of the product
Purification Difficulty Strong adsorption on silicaOptimize eluent system; use additives (e.g., MeOH)Sharper peaks, better separation
Poor crystallizationScreen various solvents/mixed solvent systemsFormation of high-purity crystals

References

  • Biotage. (2023, January 30).
  • Ramachandran, P. V., & Gagare, P. D. (2025, August 7). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones.
  • Khazaei, A., et al. (2013, August). An efficient procedure for the synthesis of phenacyl and benzyl azolium salts using fluorous alcohols. Journal of the Iranian Chemical Society, 11(4).
  • Lütz, S., et al. (2026, February 10). Two‐Step Synthesis of a Chiral Fluorinated Alcohol With Silica‐Supported Enzyme RrADH in Batch and Continuous Flow Mode.
  • University of Colorado Boulder.
  • Sloop, J. C.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Chem Help ASAP. (2021, February 9).
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
  • BenchChem. (2025, December). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Organic Chemistry Portal.
  • Sloop, J. C. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Alfa Chemistry.
  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • University of California, Los Angeles.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Macmillan Group, Princeton University. (2011, January 19).
  • 3M Innovative Properties Company. (2002). Use of fluorinated ketones in fire extinguishing compositions.
  • Fukui, S., et al. (2025, September 1). Effect of additives on the asymmetric reduction of fluorinated ketones using cyanobacterium Synechocystis sp. PCC 6803.
  • Central Glass Company, Limited. (2004). Process for producing fluorinated alcohol.
  • BenchChem. (2025).
  • E. I. Du Pont De Nemours and Company. (2006). Purification of fluorinated alcohols.
  • Chemistry LibreTexts. (2023, January 29).
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.

Sources

Technical Support Center: Purification of 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the synthesis and purification of 2-hydroxyacetophenone (2-HAP).

Topic: Removing Residual Bromide & Boron Species

Core Directive & Diagnostic

User Query: "How do I remove residual bromide from my 2-hydroxyacetophenone synthesis?"

Scientist's Analysis: In the context of high-value organic synthesis, "residual bromide" in 2-hydroxyacetophenone (2-HAP) production almost invariably stems from the demethylation of 2-methoxyacetophenone using Boron Tribromide (


) . While Friedel-Crafts acylation (using acetyl chloride) is common, the 

route provides superior regioselectivity for the ortho isomer but leaves stubborn boron-bromide complexes and hydrobromic acid (

) residues.

If your synthesis involved


-bromination  (producing phenacyl bromide), please refer to Section 4: Alternative Scenarios.
The Impurity Profile

Before proceeding, identify the specific nature of your "bromide" residue:

  • Inorganic Bromide (

    
    ):  Ionic byproduct. Poisons downstream transition metal catalysts (e.g., Pd, Pt).
    
  • Boron-Bromide Complexes (

    
    ):  "Sticky" Lewis acid adducts that prevent crystallization and lower yield.
    
  • Hydrobromic Acid (

    
    ):  Dissolved gas causing corrosion and acid-catalyzed side reactions.
    

Strategic Protocols

Method A: The "Gold Standard" (Steam Distillation)

Best For: High-purity isolation of ortho-2-hydroxyacetophenone. Mechanism: 2-HAP possesses a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl. This makes the ortho isomer significantly more volatile than its para isomer or inorganic impurities.

Protocol:

  • Quench: Quench your crude reaction mixture (containing

    
     residues) with ice-water to hydrolyze active boron species.
    
  • Acidify: Adjust pH to ~1-2 using dilute

    
     to ensure the phenol is protonated.
    
  • Distill: Perform a direct steam distillation.

    • Setup: Claisen adapter, steam inlet (or internal water generation), and condenser.

    • Process: 2-HAP will co-distill with water as a yellow/colorless oil.

    • Residue: Inorganic bromides, boric acid, and non-volatile tars remain in the pot.

  • Extraction: Extract the distillate with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Why this works: Bromide salts (


, 

residues) and Boric acid (

) have zero vapor pressure at

. This physically separates the product from the impurity.
Method B: The Metholysis Workup (Chemical Scavenging)

Best For: Large-scale batches where steam distillation is energy-prohibitive, or when the product is a substituted derivative with lower volatility.

The Challenge: Water alone often fails to hydrolyze the


 bond completely, leading to an emulsion. Methanol is superior because it forms volatile Trimethyl Borate (

).

Step-by-Step Protocol:

  • Quench with MeOH:

    • Cool reaction mixture to

      
      .
      
    • Slowly add Methanol (MeOH) dropwise. Caution: Exothermic release of

      
       gas and 
      
      
      
      .
    • Ratio: Use at least 10 mL MeOH per 1 mmol of

      
      .
      
  • Reflux & Strip (The Azeotrope):

    • Heat the mixture to reflux for 30 minutes to drive the conversion:

      
      
      
    • Concentrate in vacuo to dryness.

    • Repeat: Re-dissolve the residue in fresh MeOH and concentrate again (repeat 2-3 times). This "chases" the boron out as volatile trimethyl borate.

  • Partitioning (Bromide Removal):

    • Dissolve residue in Ethyl Acetate or DCM.

    • Wash 1: Water (Removes bulk inorganic bromide).

    • Wash 2: Saturated

      
       (Neutralizes residual 
      
      
      
      ).
    • Wash 3: Brine (Dries the organic layer).

  • Polishing:

    • Dry over

      
       and concentrate.
      

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Product "Oils Out" / Sticky Gum Incomplete hydrolysis of Boron-Phenolate complex.Do not filter. Dissolve gum in MeOH, add conc. HCl (trace), reflux for 1 hr, then concentrate. The acid catalyzes the cleavage of the B-O bond.
Persisting Acidity (Low pH) Trapped

in the organic lattice.
Dissolve in DCM and wash with 10% Sodium Thiosulfate (if

suspected) or Sat. Bicarbonate . Nitrogen sparge the solution to drive off entrained gas.
Downstream Catalyst Failure Trace Bromide ions poisoning Pd/Pt.Silver Wash: Wash organic phase with 1% aqueous Silver Nitrate (

). Precipitates

. Filter through Celite.[1] (Expensive but effective).
Dark/Red Coloration Oxidation of phenol or presence of free Bromine (

).
Wash with 10% Sodium Thiosulfate (

). Reduces

to water-soluble

.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for removing boron and bromide species.

G Start Crude Reaction Mixture (2-HAP + BBr3 Residues) CheckVol Is Product Steam Volatile? (Ortho-isomer typically YES) Start->CheckVol SteamDist Method A: Steam Distillation CheckVol->SteamDist Yes (High Purity) Metholysis Method B: Metholysis (Add MeOH, Reflux, Evaporate) CheckVol->Metholysis No (Derivatives) Distillate Distillate: 2-HAP + Water SteamDist->Distillate PotResidue Pot Residue: Inorganic Bromides, Borates, Tars SteamDist->PotResidue Extract Extraction (DCM) & Drying Distillate->Extract BorateRemoval Remove Volatile B(OMe)3 Metholysis->BorateRemoval Partition Partition: EtOAc / NaHCO3 BorateRemoval->Partition Partition->Extract AqLayer Aqueous Layer: Na+ Br- (Removed) Partition->AqLayer

Caption: Decision tree for isolating 2-Hydroxyacetophenone from Boron/Bromide matrices.

Frequently Asked Questions (FAQ)

Q: Can I use Aluminum Chloride (


) instead to avoid bromide entirely? 
A:  Yes, the Fries rearrangement of phenyl acetate using 

is the classic industrial route. However, it often requires harsh temperatures (

) and yields a mixture of ortho and para isomers. The

demethylation route is preferred in drug development for its milder conditions (

to RT) and high regioselectivity for the ortho position [1].

Q: Why does my product smell like almonds or marzipan? A: This is likely 2-hydroxyacetophenone itself (which has a sweet, phenolic odor) or trace benzaldehyde if oxidative cleavage occurred. It is not a sign of bromide contamination. Pungent, acrid odors indicate residual


 or acetic acid.

Q: I am making the alpha-bromo derivative (Phenacyl bromide). How do I remove excess Bromine? A: If your target is actually 2-bromoacetophenone (and not removing bromide from 2-HAP), do not use the methods above. Instead, wash the organic layer with 10% Sodium Thiosulfate until the red color of bromine disappears, then wash with water [2].

References

  • BenchChem Technical Support . (2025). Experimental Protocol: Demethylation of 2-Methoxyacetophenone using Boron Tribromide. Retrieved from .

  • Frontier, A. (2026). Workup for Removing Bromine or Iodine. University of Rochester, Not Voodoo. Retrieved from [Link].

  • ChemicalBook . (2025). Synthesis of 2-Bromo-2'-hydroxyacetophenone. Retrieved from .

  • Ecolab . (2025). Bromide Removal Strategies in Aqueous Systems. Retrieved from .

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of fluorinated acetophenone derivatives. As researchers and drug development professionals, you are aware that the introduction of fluorine into molecular scaffolds can profoundly alter their physicochemical and biological properties. However, the synthesis of these valuable compounds is not without its challenges, particularly concerning reaction temperature. Temperature is a critical parameter that governs not only the rate of reaction but also the chemo-, regio-, and stereoselectivity.

This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Core Troubleshooting Guides

This section addresses the most common and complex issues encountered during the synthesis of fluorinated acetophenone derivatives, with a focus on the pivotal role of reaction temperature.

Q1: My reaction yield is critically low at standard literature temperatures. What is the most effective strategy for temperature optimization?

A1: A low yield is a common starting problem. A systematic approach to temperature optimization is crucial. Simply increasing the temperature is not always the answer and can often lead to an increase in side reactions.

The Underlying Principle: Activation Energy (Ea) Every reaction must overcome an energy barrier, known as the activation energy, to proceed. Temperature provides the kinetic energy required for molecules to surpass this barrier. If the yield is low, it may indicate that insufficient kinetic energy is available at the "standard" temperature for the bulk of the molecules to react.

Recommended Optimization Workflow:

  • Start Low: For many fluorination reactions, especially those involving highly reactive reagents, it is advisable to initiate the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature.[1] This prevents an initial exothermic burst that could degrade sensitive starting materials or reagents.

  • Systematic Screening: Set up a series of small-scale parallel reactions. A typical screen might involve temperatures such as 0 °C, room temperature (RT, ~20-25 °C), 40 °C, 60 °C, and 80 °C (or the boiling point of the solvent, whichever is lower).

  • Monitor Progress: For each temperature, monitor the reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique like TLC, LC-MS, or ¹⁹F NMR. This will not only track the formation of the desired product but also the consumption of starting material and the emergence of byproducts.

  • Analyze the Full Picture: A successful reaction is a balance of rate, conversion, and selectivity. The optimal temperature will be the one that provides the highest yield of the pure desired product in a reasonable timeframe.

Q2: I'm observing significant byproduct formation that is difficult to separate. How does temperature influence selectivity and common side reactions?

A2: This is a classic case of kinetic versus thermodynamic control, a fundamental concept where temperature is the deciding factor.[2][3] Side reactions such as over-fluorination, elimination, and rearrangement are frequently temperature-dependent.

  • Kinetic Product: The product that is formed faster. Its reaction pathway has a lower activation energy.

  • Thermodynamic Product: The product that is more stable. It may have a higher activation energy barrier but exists at a lower overall energy state.

Common Temperature-Dependent Side Reactions:

  • Over-fluorination (Di- or Tri-fluorination): In α-fluorination of acetophenones, the mono-fluorinated product can sometimes be more reactive than the starting material, leading to the formation of di-fluorinated species.

    • Troubleshooting: Running the reaction at a lower temperature often increases selectivity for the mono-fluorinated product by favoring the kinetic pathway.[1] Carefully controlling the stoichiometry of the fluorinating agent (e.g., using 0.95 equivalents) is also critical.[1]

  • Elimination Reactions: In deoxyfluorination reactions (e.g., converting a β-hydroxy acetophenone to a β-fluoro acetophenone), elimination to form an α,β-unsaturated ketone is a common side reaction.

    • Troubleshooting: Lowering the reaction temperature generally favors the desired Sₙ2 substitution over the competing E2 elimination pathway.[1]

  • Rearrangements: Some fluorination reagents can generate carbocationic intermediates that are susceptible to skeletal rearrangements.

    • Troubleshooting: Maintaining low temperatures can stabilize these intermediates and suppress rearrangements. If the problem persists even at low temperatures, a different, less Lewis-acidic fluorinating reagent may be necessary.[1]

Experimental Strategy to Differentiate Control Pathways: To determine if your reaction is under kinetic or thermodynamic control, perform two key experiments:

  • Kinetic Conditions: Run the reaction at a low temperature (e.g., 0 °C) and stop it after a short period, even with incomplete conversion. Analyze the product ratio.

  • Thermodynamic Conditions: Run the reaction at a higher temperature for an extended period to allow the reaction to reach equilibrium. Analyze the product ratio.

If the product ratios are significantly different, your reaction is temperature-sensitive. The major product under kinetic conditions is the kinetic product, and under thermodynamic conditions, it is the thermodynamic product.[2][4][5]

Q3: My reaction stalls and does not go to completion, even after increasing the temperature and reaction time. What could be the issue?

A3: If increasing temperature doesn't drive the reaction to completion, it often points to reagent or substrate instability. Many fluorinating reagents are thermally sensitive.

Causality Checklist:

  • Reagent Decomposition: Fluorinating agents like DAST (diethylaminosulfur trifluoride) can undergo thermal decomposition at elevated temperatures. Check the thermal stability of your specific reagent. For example, Deoxo-Fluor is known to be more thermally stable than DAST.[1]

  • Solvent Volatility/Boiling Point: Ensure the reaction temperature does not exceed the boiling point of your solvent in an open or vented system, as this can lead to concentration changes and potential side reactions.

  • Product or Starting Material Instability: The desired product or the starting material itself might be unstable at higher temperatures over long periods, leading to decomposition that appears as a stalled reaction.

  • Reversible Reaction: The reaction might be reversible, reaching an equilibrium that is unfavorable for the products at that temperature. In this case, sometimes lowering the temperature can shift the equilibrium towards the product side if the reaction is exothermic.

Troubleshooting Path:

  • First, verify the quality and activity of your fluorinating agent.[1]

  • Run the reaction at a moderate, constant temperature and monitor it closely. If you see product formation followed by a decrease in its concentration and an increase in new impurities, product degradation is likely.

  • Consider a different solvent with a higher boiling point if solvent loss is the suspected issue, but be aware that solvent polarity can also dramatically affect the reaction.

Q4: What are the primary safety implications of adjusting the temperature in fluorination reactions?

A4: Safety must be the highest priority. Fluorination reactions can be highly exothermic, and the reagents are often hazardous.

Key Safety Considerations:

  • Exothermic Runaway: Reactions of elemental fluorine (F₂) and many other fluorinating agents with organic compounds are highly exothermic.[6] Increasing the temperature can increase the reaction rate exponentially, potentially leading to a thermal runaway, rapid pressure buildup, and vessel rupture. Always start on a small scale and ensure efficient stirring and cooling capabilities.

  • Reagent Instability: As mentioned, some reagents are thermally unstable and can decompose violently. Always consult the Safety Data Sheet (SDS) and relevant literature for the thermal stability limits of your reagents.

  • HF Generation: Many fluorinating reagents can release hydrogen fluoride (HF) upon contact with moisture or during decomposition.[7][8] HF is acutely toxic and corrosive, causing severe burns that may not be immediately painful.[9][10] Ensure your reaction is conducted in a well-ventilated fume hood and have an HF-specific safety plan and response kit (containing calcium gluconate gel) readily available.[7][9]

  • Pressure Buildup: If the reaction produces gaseous byproducts or the temperature exceeds the solvent's boiling point in a sealed vessel, dangerous pressure can build up. Reactions should be performed in open or properly vented systems.

Golden Rule: Always conduct a thorough risk assessment before performing any fluorination reaction, especially when exploring new temperature ranges.[11]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is a typical starting temperature for α-fluorination of an acetophenone? Many protocols for electrophilic fluorination using reagents like Selectfluor™ or NFSI start at room temperature.[1] However, for hypervalent iodine-promoted methods using HF complexes, temperatures around 60 °C have been shown to be effective.[12] A conservative and safe approach is to start at 0 °C and allow the reaction to warm to room temperature while monitoring.
How does the position of the fluorine substituent on the acetophenone itself affect reactivity? A fluorine atom on the aromatic ring acts as an electron-withdrawing group via induction, which can deactivate the ring but may also influence the pKa of the α-protons, affecting enolate formation. Furthermore, the conformation of the acetophenone can be influenced by fluorine substitution, which in turn affects the accessibility and reactivity of the carbonyl group and α-protons.[13][14][15] For example, α-fluoroacetophenone has a different preferred dihedral angle compared to its chloro- and bromo-analogs, which can impact its reactivity.[13]
Can computational modeling (DFT) help predict optimal reaction conditions? Yes, Density Functional Theory (DFT) can be a powerful predictive tool. It can be used to calculate the activation energies for the desired reaction versus potential side reactions, helping to identify a temperature window where the desired reaction is kinetically favored.[16][17] DFT can also model the stability of intermediates, providing insight into potential rearrangement or decomposition pathways.[17]
What are the best analytical techniques for monitoring these optimization reactions? A combination of techniques is ideal. ¹⁹F NMR is invaluable for its specificity; it allows you to directly observe and quantify all fluorine-containing species in the reaction mixture (starting material, product, fluorinated byproducts). LC-MS is excellent for monitoring the consumption of starting materials and the formation of both fluorinated and non-fluorinated products and byproducts. TLC remains a quick and effective tool for qualitative, real-time monitoring at the bench.[1] For precise quantification, methods like ion-selective electrodes (ISE) or ion chromatography can be used after workup, though these are less common for in-process monitoring.[18][19][20]

Data Presentation & Experimental Protocols

Table 1: Example Data from a Temperature Optimization Study for α-Fluorination

Reaction: 4'-methoxyacetophenone + 1.1 eq. Selectfluor™ in Acetonitrile for 12h.

EntryTemperature (°C)Conversion of SM (%)Yield of Product (%)Di-fluorinated Byproduct (%)
104540< 1
225 (RT)95858
340>998215
480>996528

SM = Starting Material. Yield and byproduct percentages determined by ¹⁹F NMR analysis of the crude reaction mixture.

Protocol: Small-Scale Reaction Temperature Screening

Objective: To identify the optimal temperature for the fluorination of a substituted acetophenone.

Safety: This protocol must be performed in a certified chemical fume hood. Appropriate PPE, including splash goggles, a face shield, and compatible gloves, must be worn. Have an emergency plan and calcium gluconate gel ready.

Procedure:

  • Preparation: In a glove box or under an inert atmosphere, prepare a stock solution of your acetophenone substrate and fluorinating agent in the chosen anhydrous solvent. This ensures consistent concentrations across all reactions.

  • Aliquotting: Dispense equal volumes of the stock solution into five separate, flame-dried reaction vials equipped with small magnetic stir bars.

  • Temperature Control: Place each vial into a pre-equilibrated heating/cooling block or bath set to your desired screening temperatures (e.g., 0 °C, 25 °C, 40 °C, 60 °C, 80 °C).

  • Reaction Monitoring: At predetermined time points (e.g., 1, 4, 12, 24 hours), carefully take a micro-aliquot from each reaction vial.

  • Quenching & Analysis: Quench each aliquot by diluting it into a prepared vial containing a suitable quenching solution (e.g., saturated sodium bicarbonate). Analyze the quenched samples by LC-MS or NMR to determine the ratio of starting material, desired product, and any major byproducts.

  • Data Evaluation: Once the reactions are complete or have reached a plateau, compile the data as shown in Table 1 to determine the temperature that provides the optimal balance of reaction rate, yield, and purity.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents temp_screen Perform Temperature Screen (e.g., 0°C to 80°C) check_reagents->temp_screen time_study Conduct Time Course Study at Promising Temperatures temp_screen->time_study analyze Analyze Yield vs. Byproducts (LCMS, 19F NMR) time_study->analyze sub_group Is reaction clean but slow? Are byproducts significant? analyze->sub_group increase_temp Option: Increase Temperature or Reaction Time sub_group:f0->increase_temp Yes kinetic_thermo Issue: Kinetic vs. Thermodynamic Control? sub_group:f1->kinetic_thermo Yes instability Issue: Reagent/Product Instability? sub_group:f0->instability No, stalls/degrades success Optimized Condition Found increase_temp->success decrease_temp Action: Lower Temperature to Favor Kinetic Product kinetic_thermo->decrease_temp decrease_temp->success confirm_instability Action: Run reaction at moderate temp, monitor for degradation instability->confirm_instability confirm_instability->success

Caption: A decision-making workflow for troubleshooting low yields, emphasizing temperature screening and analysis.

Conceptual Diagram: Kinetic vs. Thermodynamic Control```dot

References

  • O'Hagan, D. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2835-2840. [Link]

  • Ishikawa, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4813–4821. [Link]

  • Ishikawa, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. PMC. [Link]

  • BenchChem. (2025).
  • Ziegler, M., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. [Link]

  • Gromov, A. V., et al. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. [Link]

  • Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Journal of Organic Chemistry, 79(13), 5842-5846. [Link]

  • Le, C. M., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]

  • O'Hagan, D. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone at different temperatures. ResearchGate. [Link]

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. ATSDR. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-46. [Link]

  • Reszke, E., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. MDPI. [Link]

  • Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Fluoro-6-phenylpyridine. Organic Syntheses. [Link]

  • Request PDF. (n.d.). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. ResearchGate. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. NJ.gov. [Link]

  • Mthethwa, T., & Nelson, D. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

  • Tappan, B. C., et al. (2017). Fluorination of an Alumina Surface: Modeling Aluminum−Fluorine Reaction Mechanisms. Texas Tech University. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Green Chemistry - RSC Publishing. (2025). RSC Publishing.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)acetophenone. BenchChem.
  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. UC Berkeley EHS. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. ACS GCI. [Link]

  • PlasticsEurope. (2025). Guide for the Safe Handling of Fluoropolymer Resins. PlasticsEurope. [Link]

  • Zhang, X., et al. (2019). Visual Detection of Fluoride Anions Using Mixed Lanthanide Metal–Organic Frameworks with a Smartphone. Analytical Chemistry, 92(1), 1338-1344. [Link]

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Technical Support Center: Handling & Stability of Alpha-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopic Nature of Alpha-Hydroxy Ketones (Acyloins) Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Teams

Introduction: The "Wet" Acyloin Problem

Welcome to the Technical Support Center. If you are working with alpha-hydroxy ketones (acyloins) like hydroxyacetone (acetol), acetoin, or benzoin derivatives, you have likely encountered their dual vulnerability: hygroscopicity and redox instability .

These compounds are not just "sticky" solids or oils; they are chemically dynamic. The structural motif (


) allows for rapid tautomerization to an enediol  intermediate.[1] In the presence of moisture and trace base (even from glass surfaces), this equilibrium accelerates, leading to oxidation (yellowing), dimerization, or rearrangement.

This guide provides field-proven protocols to stabilize, handle, and recover these sensitive reagents.

Module 1: Storage & Stability FAQs

Q: My alpha-hydroxy ketone has turned from a white solid/colorless oil to a yellow gum. Is it still usable?

Status: Caution / Purify Immediately

The Science: The yellow color indicates the formation of 1,2-dicarbonyls (via oxidation of the enediol) or polymerization products.

  • Mechanism: Moisture absorbs into the sample

    
     Proton exchange facilitates enolization 
    
    
    
    Trace oxygen attacks the electron-rich enediol
    
    
    Dicarbonyl forms (highly colored).

Troubleshooting Protocol:

  • Check Purity: Run a quick TLC or H-NMR. If the impurity (dicarbonyl) is <5%, you can purify.

  • Purification:

    • For Solids (e.g., Benzoin): Recrystallize immediately from dry ethanol or a benzene/petroleum ether mix.

    • For Liquids (e.g., Hydroxyacetone): Distill under high vacuum. Do not distill at atmospheric pressure ; thermal stress causes rapid polymerization.

Q: How should I store these compounds long-term?

Direct Answer: Treat them like organometallic ligands, not standard organic building blocks.

ParameterRecommendationTechnical Rationale
Temperature -20°CSlows kinetics of dimerization and tautomerization.
Atmosphere Argon/NitrogenPrevents auto-oxidation of the enediol form.
Container Amber Glass + Parafilm/Teflon TapeBlocks light (photo-oxidation) and moisture ingress.
Desiccant Internal Packet (if solid)Scavenges headspace moisture.

Module 2: Operational Handling & Weighing

Q: I need to weigh out 50 mg for a reaction. By the time I get it to the flask, it’s wet. What do I do?

The "Speed-Weighing" Fallacy: Attempting to weigh hygroscopic solids on an open benchtop balance leads to significant stoichiometric errors. A sample can absorb 1-5% of its weight in water within minutes at 50% RH.

Protocol A: The "Difference" Method (Benchtop) Use this for reactions where <1% water is tolerable.

  • Dry a vial and cap in an oven; cool in a desiccator.

  • Add approximate amount of reagent to the vial inside a glove bag or dry box.

  • Weigh the sealed vial (

    
    ).
    
  • Quickly transfer the solid to your reaction flask.

  • Immediately re-weigh the empty vial and cap (

    
    ).
    
  • Actual Mass =

    
    .
    

Protocol B: Solution Transfer (High Precision) Use this for water-sensitive catalysis (e.g., Lewis Acid catalyzed aldol).

  • Take the entire vendor bottle into a glovebox or dry bag.

  • Dissolve the entire contents in a pre-dried, non-hygroscopic solvent (e.g., Anhydrous DCM or Toluene) to create a stock solution of known concentration.

  • Store this stock solution over activated 3Å Molecular Sieves.

  • Dose your reaction by volume , not mass.

Visualization: Handling Decision Tree

HandlingLogic Start Start: Reagent Handling IsSolid Is the Reagent Solid or Liquid? Start->IsSolid Sensitivity Is Reaction Water Sensitive? (e.g., Grignard, LAH, Lewis Acid) IsSolid->Sensitivity HighSens CRITICAL SENSITIVITY Sensitivity->HighSens Yes LowSens TOLERANT (<1% H2O) Sensitivity->LowSens No Glovebox Protocol: Glovebox/Schlenk Dissolve in Anhydrous Solvent Store over 3Å Sieves HighSens->Glovebox Difference Protocol: Weigh by Difference Minimize Air Exposure LowSens->Difference Output Proceed to Reaction Glovebox->Output Dose by Volume Difference->Output Dose by Mass

Figure 1: Decision logic for handling alpha-hydroxy ketones based on downstream sensitivity.

Module 3: Reaction Troubleshooting & Drying

Q: Can I use standard drying agents (MgSO4, CaCl2) if my solvent is wet?

Critical Warning: Avoid Basic drying agents (Potassium Carbonate, Sodium Hydroxide) and Acidic clays.

  • Risk: Bases catalyze the Lobry de Bruyn–Van Ekenstein transformation, isomerizing your alpha-hydroxy ketone into an aldehyde or a different ketone.[1]

Recommended Drying Agents:

  • Magnesium Sulfate (MgSO4): Neutral, high capacity, rapid. Safe for most acyloins.

  • Sodium Sulfate (Na2SO4): Neutral, slower, but very safe.

  • Molecular Sieves (3Å): Best for storage. Ensure they are not basic (some commercial sieves are slightly basic; wash with dilute acid and reactivate if necessary, or buy "neutral" grade).

Q: My reaction failed (low yield). Could the hygroscopic nature be the cause?

Analysis: Yes. Water does more than just quench reagents. In alpha-hydroxy ketone chemistry, water often acts as a nucleophile or a proton shuttle .

Common Failure Modes:

Reaction TypeImpact of MoistureMechanism
Grignard / Organolithium Catastrophic Reagent acts as a base, deprotonating the -OH group first (consuming 1 eq), then water quenches the remaining reagent.
Acid-Catalyzed Acetalization Equilibrium Shift Water is a byproduct. Excess water pushes equilibrium back to the starting ketone.
Oxidation (e.g., Swern) Side Reactions Water interferes with the activation of the oxidant (e.g., DMSO/Oxalyl Chloride), leading to incomplete conversion.
Workflow: "Reviving" a Wet Sample

If you suspect your bulk material has absorbed water, do not use it directly. Follow this recovery workflow.

RevivalWorkflow WetSample Wet Reagent (Sticky/Clumped) Dissolve Dissolve in Dry DCM or EtOAc WetSample->Dissolve DryAgent Add MgSO4 (Stir 15 min) Dissolve->DryAgent Filter Filter under Inert Gas DryAgent->Filter Evap Rotary Evaporator (Bath < 30°C) Filter->Evap Azeotrope Optional: Azeotrope with Toluene Evap->Azeotrope If trace H2O remains Final Dry Reagent (Store -20°C) Evap->Final Azeotrope->Final

Figure 2: Purification workflow for recovering wet alpha-hydroxy ketones without inducing thermal degradation.

References

  • Reactivity of Alpha-Hydroxy Ketones

    • Topic: Tautomerization and oxidation risks (enediol intermediate).[1]

    • Source: "Why do alpha-hydroxy ketones respond positively to Tollens' test?" Chemistry Stack Exchange.
    • Link:[Link]

  • Handling Hydroxyacetone (Acetol)

    • Topic: Polymerization and storage hazards.[2]

    • Source: "Hydroxyacetone - Sciencemadness Wiki".
    • Link:[Link]

  • Drying Solvent Efficiency

    • Topic: Efficacy of Molecular Sieves vs. other agents.[3]

    • Source: Burfield, D. R., et al. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry.
    • Link:[Link]

  • General Hygroscopic Handling

    • Topic: Formulation strategies and handling of hygroscopic APIs.
    • Source: "Formulation Strategies to Improve the Stability... of Highly Hygroscopic Pharmaceuticals." NIH / PMC.
    • Link:[Link]

Sources

Introduction: The "Fluorine Effect" in Reduction Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Ketone Reduction Authorized Internal Guide for Process Chemistry & R&D

Reducing fluorinated ketones (e.g., trifluoromethyl ketones, TFMKs) is deceptively difficult. While the electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon highly electrophilic (enhancing reactivity), this same property introduces three critical failure modes distinct from non-fluorinated analogs:

  • Stable Hydrate Formation: The product mimics starting material or impurities in analysis.

  • C-F Bond Cleavage (Defluorination): Over-reduction destroys the fluorinated motif.

  • Racemization: The high acidity of

    
    -protons leads to stereochemical erosion under basic conditions.
    

This guide provides the diagnostic frameworks and protocols to navigate these specific challenges.

Module 1: The "False" Failure (Hydration & Hemiacetals)

Symptom: You monitor the reaction by TLC or NMR. It appears the starting material is unconsumed, or you see a new set of peaks that do not match the expected alcohol product.

The Science: Unlike standard ketones, fluorinated ketones exist in a dynamic equilibrium with their hydrates (gem-diols) or hemiacetals (in alcoholic solvents) due to the intense electron-withdrawal of the


 group.
  • Key Insight: A "wet" TFMK is not an impurity; it is a resting state. However, many reducing agents (like

    
    ) react slower with the hydrate than the free ketone.
    

Diagnostic Workflow (DOT Visualization):

HydrationEquilibrium cluster_0 NMR Observation Ketone Free Ketone (Active Substrate) Hydrate Stable Hydrate/Hemiacetal (Resting State) Ketone->Hydrate Fast Equilibrium Reduction Reduction (Product) Ketone->Reduction Hydride Attack Water + H2O / ROH Hydrate->Reduction Very Slow/Inert

Figure 1: The hydration trap. The hydrate is often the dominant species in solution but is unreactive toward mild hydrides.

Troubleshooting Steps:

  • NMR Validation: Run

    
     NMR in a non-protic solvent (e.g., 
    
    
    
    or Acetone-
    
    
    ).
    • Free Ketone: typically

      
       to 
      
      
      
      ppm.
    • Hydrate: Shifted upfield by

      
       ppm.
      
  • Dehydration Protocol: If the starting material is heavily hydrated, dry it before reduction:

    • Reflux in toluene with a Dean-Stark trap.

    • Store over activated 4Å molecular sieves.

Module 2: Preventing Defluorination (C-F Cleavage)

Symptom: The product mass is lower than expected (M-19 or M-20), or


 NMR shows fluoride ion signals or complex splitting patterns indicating loss of fluorine.

The Science: The C-F bond, while strong, is susceptible to oxidative addition by transition metals (Pd, Pt, Ni) or reductive cleavage by active metals (Li, Mg).

  • Risk Factor:[1][2] Heterogeneous catalytic hydrogenation (e.g.,

    
    ) is the highest risk for defluorination.
    

Decision Matrix for Reagent Selection:

Reagent / MethodDefluorination RiskStereoselectivityRecommended For

+ Pd/C
HIGH LowAVOID (unless defluorination is desired).

/

LowLow (Racemic)Simple reductions of achiral substrates.
Luche (

+

)
Very LowLow

-unsaturated fluorinated ketones.
Noyori ATH (Ru/Ir) Very LowHigh (>95% ee) Pharma intermediates requiring chirality.[2]
Biocatalysis (KREDs) NegligiblePerfect (>99% ee)Scalable process chemistry.

Corrective Action: If defluorination is observed, switch from heterogeneous metal catalysis to homogeneous transfer hydrogenation (see Protocol B). The steric bulk of ligands in Noyori-type catalysts prevents the metal center from approaching the C-F bond close enough to cleave it.

Module 3: Stereochemical Erosion (Racemization)

Symptom: You used a chiral catalyst (e.g., CBS-catalyst or Noyori Ru-complex), but the Enantiomeric Excess (ee) is lower than literature values (e.g., 50% instead of 95%).

The Science: The


-protons of TFMKs are highly acidic (

in DMSO, compared to

for methyl ketones).
  • Base Sensitivity: Basic conditions (even mild bases like

    
     in transfer hydrogenation) can deprotonate the 
    
    
    
    -position, leading to enolization and racemization of the substrate before reduction.
  • Product Instability: The resulting fluoro-alcohol can also undergo retro-aldol type degradation or racemization if left in basic workup streams.

Troubleshooting Flowchart (DOT Visualization):

RacemizationFix Start Low % ee Observed CheckBase Is Base Used? (e.g., KOH, Et3N) Start->CheckBase DKR Is Dynamic Kinetic Resolution (DKR) Possible? CheckBase->DKR Yes Action2 Use Fast-Reacting Catalyst (Kinetically outcompete racemization) CheckBase->Action2 No (Spontaneous) Action1 Reduce Base Loading or Switch to Formic Acid/TEA 5:2 DKR->Action1 No Action3 Optimize for DKR (Allow racemization to feed preferred enantiomer) DKR->Action3 Yes (Substrate allows)

Figure 2: Strategy for rescuing enantioselectivity. Note that for some substrates, promoting racemization (DKR) is actually the goal.

Standardized Protocols

Protocol A: General Reduction (Racemic)

Best for: Simple substrates where chirality is not required.

  • Preparation: Dissolve the fluorinated ketone (1.0 equiv) in methanol (0.5 M). Cool to 0°C .

    • Note: Do not use ethanol if transesterification of other groups is a risk.

  • Addition: Add

    
      (0.5 equiv) portion-wise over 15 minutes.
    
    • Critical: Maintain 0°C. The reaction is exothermic, and heat promotes defluorination.

  • Quench: Slowly add 1N HCl or saturated

    
    .
    
    • Warning: Ensure pH is neutral/acidic before extraction to prevent retro-aldol side reactions.

  • Workup: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
Protocol B: Asymmetric Transfer Hydrogenation (Noyori Type)

Best for: High-value intermediates requiring >95% ee and zero defluorination.

Reagents:

  • Catalyst:

    
     (1 mol%)[2][3]
    
  • Hydrogen Source: Sodium Formate (

    
    )
    
  • Solvent:

    
     (1:1)[2]
    

Procedure:

  • Charge: In a vial, combine ketone (1.0 equiv) and Catalyst (0.01 equiv).

  • Solvent: Add degassed

    
     mixture.
    
  • Activator: Add

    
     (5.0 equiv).
    
    • Why Formate? It avoids the strong basicity of the

      
       system, protecting the acidic 
      
      
      
      -proton from unwanted side reactions [1].
  • Reaction: Stir at 40–80°C (substrate dependent) for 24 hours.

    • Tip: This system is robust against air but works best under Argon.

  • Workup: Dilute with water, extract with EtOAc. The Ru catalyst remains largely in the aqueous phase.

References

  • Noyori–Ikariya Asymmetric Transfer Hydrogen

    
    -
    
    
    
    and
    
    
    -
    
    
    Ketones.
    Source: ACS Organic & Inorganic Au.[3] URL:[Link][3]
  • Trifluoromethyl Ketone Hydration: Substituent Effects and NMR Analysis. Source: RSC Publishing. URL:[Link]

  • Electrochemical Hydrodefluorination of Trifluoromethyl Ketones (Defluorination Mechanisms). Source: NIH / PMC. URL:[Link]

  • Noyori Asymmetric Transfer Hydrogenation (General Protocol). Source: Chem-Station. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, a substituted aromatic ketone, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique substitution pattern offers a rich dataset within a ¹H NMR spectrum, providing a robust platform for demonstrating advanced spectral interpretation.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. We will dissect the anticipated spectrum, explaining the causal relationships between the molecular structure and the observed signals. Furthermore, this guide will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, offering a holistic perspective for researchers in the field.

Predicted ¹H NMR Spectral Analysis: A Deductive Approach

The true power of NMR spectroscopy lies not just in data acquisition, but in the ability to predict and interpret the spectrum based on fundamental principles of chemical structure.[1][2] For 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, we can anticipate five distinct proton environments. The analysis is predicated on understanding the electronic effects of each substituent—hydroxyl (-OH), acetyl (-COCH₃), methyl (-CH₃), and fluoro (-F)—on the chemical shift and coupling constants of adjacent protons.[3]

Molecular Structure and Proton Assignments

To facilitate a clear discussion, the protons of the target molecule are systematically labeled as shown below. This labeling is crucial for assigning specific resonance signals to their corresponding nuclei within the molecule.

Caption: Labeled structure of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone.

Predicted ¹H NMR Signal Assignments

The following table summarizes the predicted chemical shifts (δ), integration values, and multiplicities for each proton signal. The causality behind these predictions is detailed in the subsequent sections.

Proton Assignment Predicted δ (ppm) Integration Multiplicity Coupling Constant (J, Hz)
-OH12.0 - 12.51HSinglet (broad)N/A
H-6'7.6 - 7.81HDoublet of doublets (dd)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5
H-5'6.9 - 7.11HDoublet of doublets (dd)³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10
-COCH₃2.5 - 2.73HSingletN/A
Ar-CH₃2.2 - 2.43HSingletN/A
Detailed Signal Analysis
  • Hydroxyl Proton (-OH): δ ≈ 12.0 - 12.5 ppm. The proton of the 2'-hydroxyl group is expected to be significantly deshielded (shifted downfield). This is a direct consequence of intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the acetyl group. This interaction localizes the proton in a region of low electron density, resulting in a strong downfield shift.[4] The signal is typically broad due to chemical exchange and quadrupole effects.

  • Aromatic Proton (H-6'): δ ≈ 7.6 - 7.8 ppm. This proton is ortho to the electron-withdrawing acetyl group, which strongly deshields it. It will appear as a doublet of doublets (dd). The primary splitting is due to coupling with the adjacent H-5' proton (ortho coupling, ³J(H-H) ≈ 8-9 Hz). A secondary, smaller splitting arises from coupling to the fluorine atom four bonds away (meta H-F coupling, ⁴J(H-F) ≈ 4-5 Hz).[5][6]

  • Aromatic Proton (H-5'): δ ≈ 6.9 - 7.1 ppm. This proton is ortho to the electron-donating fluoro group, which shields it, shifting it upfield relative to the other aromatic proton. It will also appear as a doublet of doublets (dd). The major splitting is from the ortho coupling to H-6' (³J(H-H) ≈ 8-9 Hz). The second splitting is a larger H-F coupling because the interaction is across three bonds (ortho H-F coupling, ³J(H-F) ≈ 8-10 Hz).[5][7]

  • Acetyl Methyl Protons (-COCH₃): δ ≈ 2.5 - 2.7 ppm. The protons of the acetyl methyl group are adjacent to a carbonyl group. The electronegativity of the carbonyl oxygen withdraws electron density, causing a downfield shift into this characteristic region for acetophenones. As there are no adjacent protons, the signal appears as a sharp singlet.

  • Aromatic Methyl Protons (Ar-CH₃): δ ≈ 2.2 - 2.4 ppm. The methyl group attached directly to the aromatic ring is slightly deshielded by the ring current but is generally found in this region.[8] It appears as a singlet due to the absence of neighboring protons.

Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful for structural elucidation, a multi-technique approach provides the most robust and irrefutable characterization.[9][10] The choice of technique is dictated by the specific information required.

Technique Information Provided Advantages for this Molecule Limitations
¹H NMR Proton environment, connectivity (J-coupling), relative proton count.[11]Provides a detailed map of the proton framework, confirming substituent positions and stereochemistry. H-F coupling is directly observable.[12]Does not directly observe quaternary carbons or the carbonyl carbon.
¹³C NMR Number of unique carbon environments, types of carbons (CH, CH₂, CH₃, Cq).Confirms the total number of carbons. C-F coupling provides additional structural proof.[13][14] The carbonyl carbon (~195-205 ppm) is easily identified.[15]Lower sensitivity than ¹H NMR, often requiring more sample or longer acquisition times.[16]
FTIR Spectroscopy Presence of functional groups based on vibrational frequencies.Quickly confirms the presence of the -OH group (broad peak ~3200-3600 cm⁻¹), C=O of the ketone (~1650-1680 cm⁻¹), and C-F bond (~1000-1300 cm⁻¹).Provides limited information on the connectivity and overall skeleton of the molecule.
Mass Spectrometry Molecular weight and fragmentation patterns.[17]Provides the exact molecular weight, confirming the elemental formula. Fragmentation can support the proposed structure.Isomers can be difficult to distinguish. Provides no information on the relative positions of substituents on the aromatic ring.

Experimental Protocols & Workflow

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following section outlines the standard operating procedure for ¹H NMR analysis.

Step-by-Step ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone into a clean, dry vial.[18] The use of an appropriate sample amount is critical to avoid issues with signal-to-noise or line broadening.[19]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[20] Deuterated solvents are necessary to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube.

  • Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference. For highly accurate work, an internal standard like tetramethylsilane (TMS) can be added, though it is often pre-mixed in the solvent by the supplier.[18]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will perform locking and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard pulse parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final structural confirmation, emphasizing the self-validating nature of a multi-technique approach.

Analytical_Workflow cluster_NMR NMR Analysis cluster_Other Complementary Analyses prep Sample Preparation 1. Weigh Sample 2. Dissolve in CDCl₃ 3. Filter into NMR Tube acq Data Acquisition 1. Lock & Shim 2. Acquire ¹H Spectrum 3. Acquire ¹³C Spectrum prep->acq Insert Sample proc Data Processing 1. Fourier Transform 2. Phasing & Baseline Correction 3. Integration & Peak Picking acq->proc Raw FID Data interp Spectral Interpretation - Assign ¹H & ¹³C Signals - Analyze Coupling Constants - Correlate with FTIR & MS Data proc->interp Processed Spectra ftir FTIR Spectroscopy ftir->interp ms Mass Spectrometry ms->interp final Final Structure Confirmation 4'-Fluoro-3'-methyl- 2-hydroxyacetophenone interp->final

Caption: A comprehensive workflow for structural elucidation.

Conclusion

The analysis of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone serves as an exemplary case for the application of ¹H NMR spectroscopy. Through a deductive analysis of chemical shifts, integration, and spin-spin coupling (including H-F interactions), a complete and unambiguous assignment of the proton signals can be achieved. While ¹H NMR provides the foundational data for structural mapping, its power is magnified when used in concert with other techniques like ¹³C NMR, FTIR, and Mass Spectrometry. This integrated approach ensures the highest level of scientific rigor and confidence in structural assignment, a critical requirement for researchers, scientists, and professionals in drug development.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. Retrieved from [Link]

  • Canadian Science Publishing. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • Fiveable. (n.d.). Uses of 1H NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Iowa State University. (2013). NMR Sample Preparation - Chemical Instrumentation Facility. Retrieved from [Link]

  • Quora. (2021). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone C-NMR.pdf. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • VCE Chemistry. (2016). Analysis of organic compounds-IR, NMR and MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Blogger. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). -1H-NMR spectrum (400MHz; CDCl3) of procedure C. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-acetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Wiley Online Library. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. Retrieved from [Link]

  • Pacific Lutheran University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylacetophenone. Retrieved from [Link]

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A Researcher's Guide to Distinguishing α-Hydroxy vs. Ring-Hydroxy Acetophenones by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of chemical analysis. Acetophenone derivatives, particularly those bearing a hydroxyl group, present a common challenge: distinguishing between substitution on the α-carbon of the acetyl group versus substitution on the aromatic ring. This guide provides an in-depth comparison of α-hydroxyacetophenone and its ring-hydroxylated isomers (2-hydroxy-, 3-hydroxy-, and 4-hydroxyacetophenone) using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and mechanistic explanations.

The Challenge of Isomeric Differentiation

Alpha-hydroxyacetophenone and its ring-substituted counterparts are constitutional isomers, sharing the same molecular formula (C₈H₈O₂) but differing in the connectivity of their atoms.[1] This seemingly subtle difference can lead to significant variations in their chemical and biological properties. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it an ideal tool for differentiating these isomers.[1][2]

Key Distinguishing Features in ¹H NMR Spectra

The proton NMR (¹H NMR) spectrum offers the most direct and often conclusive evidence for distinguishing between these isomers. The key diagnostic signals are those of the hydroxyl proton, the protons of the acetyl group, and the aromatic protons.

The Hydroxyl Proton: A Tale of Two Environments

The chemical shift of the hydroxyl (-OH) proton is highly informative.

  • α-Hydroxyacetophenone: The hydroxyl proton is attached to the α-carbon. Its chemical shift is typically observed in the range of 3-6 ppm. This signal may be a singlet or a triplet if coupled to the adjacent methine proton, depending on the solvent and concentration.

  • Ring-Hydroxyacetophenones: The hydroxyl group is phenolic.

    • 2-Hydroxyacetophenone: A striking feature of this isomer is the significant downfield shift of the phenolic proton, often appearing as a sharp singlet around 12.25 ppm .[3][4] This is due to strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the acetyl group. This hydrogen bond deshields the proton, causing it to resonate at a much lower field.

    • 3-Hydroxyacetophenone: Lacking the possibility of intramolecular hydrogen bonding, the phenolic proton of 3-hydroxyacetophenone resonates at a more typical chemical shift for phenols, generally between 5-8 ppm.

    • 4-Hydroxyacetophenone: Similar to the 3-hydroxy isomer, the phenolic proton of 4-hydroxyacetophenone appears in the typical phenolic region of 5-8 ppm. In some reported spectra, this signal appears around 8.69 ppm .[5]

The Acetyl Group Protons: Probing the Local Environment

The protons of the acetyl group also provide crucial clues.

  • α-Hydroxyacetophenone: The presence of a hydroxyl group on the α-carbon results in a singlet for the methylene (-CH₂) protons, typically appearing around 4.85 ppm .[6]

  • Ring-Hydroxyacetophenones: In all three ring-hydroxylated isomers, the acetyl group is a methyl group (-CH₃) directly attached to the carbonyl carbon. This gives rise to a sharp singlet in the ¹H NMR spectrum.

    • 2-Hydroxyacetophenone: The methyl singlet is observed at approximately 2.61 ppm .[3][4]

    • 3-Hydroxyacetophenone: The methyl singlet appears at a similar chemical shift, around 2.58 ppm .[7]

    • 4-Hydroxyacetophenone: The methyl singlet is found at about 2.60 ppm .[7]

The Aromatic Region: Deciphering Substitution Patterns

The splitting patterns and chemical shifts of the aromatic protons are unique for each ring-substituted isomer, reflecting their different substitution patterns.[8]

  • α-Hydroxyacetophenone: The aromatic protons will exhibit a pattern consistent with a monosubstituted benzene ring, typically with multiplets in the range of 7.2-8.0 ppm.

  • 2-Hydroxyacetophenone: The ortho-substitution pattern leads to a complex multiplet system in the aromatic region, typically between 6.8-7.8 ppm.[3][4]

  • 3-Hydroxyacetophenone: The meta-substitution results in a distinct set of four aromatic protons with characteristic splitting patterns, often appearing between 7.0-7.5 ppm.[7]

  • 4-Hydroxyacetophenone: Due to the para-substitution, the aromatic region is simplified by symmetry. Two doublets are typically observed, one for the protons ortho to the acetyl group (around 7.92 ppm ) and another for the protons ortho to the hydroxyl group (around 6.95 ppm ).[5][7]

Summary of Diagnostic ¹H NMR Chemical Shifts

CompoundHydroxyl Proton (δ, ppm)Acetyl Group Protons (δ, ppm)Aromatic Protons (δ, ppm)
α-Hydroxyacetophenone ~3-6 (aliphatic -OH)~4.85 (-CH₂-)~7.2-8.0 (monosubstituted pattern)
2-Hydroxyacetophenone ~12.25 (phenolic -OH, intramolecular H-bond)~2.61 (-CH₃)~6.8-7.8 (ortho-disubstituted pattern)
3-Hydroxyacetophenone ~5-8 (phenolic -OH)~2.58 (-CH₃)~7.0-7.5 (meta-disubstituted pattern)
4-Hydroxyacetophenone ~5-9 (phenolic -OH)~2.60 (-CH₃)Two doublets, ~6.95 and ~7.92 (para-disubstituted pattern)

Insights from ¹³C NMR Spectroscopy

While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides complementary and confirmatory data. The chemical shifts of the carbonyl carbon and the carbons of the acetyl group are particularly diagnostic.[9]

  • Carbonyl Carbon (C=O): The electronic environment significantly influences the chemical shift of the carbonyl carbon.[10]

    • 2-Hydroxyacetophenone: The carbonyl carbon resonates at approximately 204.6 ppm .[3]

    • 3-Hydroxyacetophenone: The carbonyl carbon is observed around 199.3 ppm .[7]

    • 4-Hydroxyacetophenone: The carbonyl carbon appears at about 198.6 ppm .[7]

  • Acetyl Group Carbons:

    • α-Hydroxyacetophenone: A methylene carbon (-CH₂OH) signal will be present, typically in the range of 60-70 ppm.[6]

    • Ring-Hydroxyacetophenones: A methyl carbon (-CH₃) signal is observed, generally between 26-27 ppm.[3][7]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for the differentiation of hydroxyacetophenone isomers.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the hydroxyacetophenone isomer. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.

2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer to obtain optimal resolution and lineshape. c. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

  • Spectral width: ~16 ppm
  • Acquisition time: ~2-3 seconds
  • Relaxation delay: 1-2 seconds
  • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer might include:

  • Spectral width: ~220 ppm
  • Acquisition time: ~1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 128-1024 or more, depending on the sample concentration.

4. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal or the residual solvent peak. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Structural Differences and NMR Fingerprints

G cluster_alpha α-Hydroxyacetophenone cluster_ring Ring-Hydroxyacetophenones A Structure A_NMR Key ¹H NMR Signals: -CH₂- ~4.85 ppm -OH ~3-6 ppm A->A_NMR yields B 2-Hydroxyacetophenone B_NMR Key ¹H NMR Signals: -CH₃ ~2.61 ppm -OH ~12.25 ppm (H-bonded) B->B_NMR C 3-Hydroxyacetophenone C_NMR Key ¹H NMR Signals: -CH₃ ~2.58 ppm -OH ~5-8 ppm C->C_NMR D 4-Hydroxyacetophenone D_NMR Key ¹H NMR Signals: -CH₃ ~2.60 ppm -OH ~5-9 ppm Para-coupled doublets D->D_NMR

Caption: Structural isomers and their key distinguishing ¹H NMR signals.

Conclusion

The differentiation of α-hydroxyacetophenone from its ring-hydroxylated isomers is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The chemical shift of the hydroxyl proton, the nature of the acetyl group signals (methylene vs. methyl), and the substitution pattern in the aromatic region provide a unique and definitive fingerprint for each isomer. The exceptionally downfield-shifted phenolic proton in 2-hydroxyacetophenone, a consequence of strong intramolecular hydrogen bonding, serves as a particularly powerful diagnostic marker. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently assign the correct structure to their synthesized or isolated compounds.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI)
  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)
  • PubChem. (n.d.). alpha-Hydroxyacetophenone.
  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • PubChem. (n.d.). 2'-Hydroxyacetophenone.
  • BenchChem. (n.d.). Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide.
  • Patterson-Elenbaum, M. B., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • Nanalysis Corp. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • ChemicalBook. (n.d.). 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone and its Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification of novel and intermediate compounds is paramount. 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, a substituted aromatic ketone, presents a unique analytical challenge due to its combination of functional groups. This guide provides a comprehensive analysis of its expected fragmentation behavior under electron ionization mass spectrometry (EI-MS), offers a comparative perspective with alternative analytical techniques, and furnishes detailed experimental protocols for its characterization.

The Rationale Behind Fragmentation: Understanding Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This excess energy induces fragmentation, creating a unique fingerprint of the molecule in the form of a mass spectrum. The fragmentation patterns are not random; they are governed by the principles of chemical stability, favoring the formation of stable cations and neutral losses. For 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, the ketone, hydroxyl, methyl, and fluoro substituents on the aromatic ring will each influence the fragmentation pathways. Aromatic systems, in general, tend to show a more intense molecular ion peak due to the stability of the delocalized pi-electron system[1].

Predicted Fragmentation Pathways of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone

The molecular weight of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (C₉H₉FO₂) is 168.17 g/mol . The initial step in EI-MS is the removal of an electron to form the molecular ion (M⁺˙) at m/z 168.

The primary and most favored fragmentation pathway for ketones is alpha-cleavage , which involves the breaking of a bond adjacent to the carbonyl group[2][3][4][5]. In this molecule, two alpha-cleavage events are possible:

  • Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion. This is often a dominant fragmentation pathway for acetophenones[6]. The resulting fragment will have an m/z of 153.

  • Loss of the substituted phenyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring is less likely due to the strength of the sp²-sp² bond but can still occur.

Following the initial alpha-cleavage, further fragmentation of the acylium ion can occur, such as the loss of carbon monoxide (CO), a common neutral loss from acylium ions[7].

The presence of the hydroxyl and fluoro groups on the aromatic ring will also influence fragmentation. Phenols can undergo characteristic fragmentations, including the loss of CO and the formation of stable cyclopentadienyl cations[8][9]. The fluorine atom, being highly electronegative, can influence the stability of adjacent ions and may participate in rearrangements.

Here is a proposed fragmentation pathway:

fragmentation_pathway M Molecular Ion (M⁺˙) m/z = 168 F1 [M - CH₃]⁺ m/z = 153 (Acylium Ion) M->F1 - •CH₃ (Alpha-cleavage) F3 [M - CO]⁺˙ m/z = 140 M->F3 - CO (from phenol) F2 [M - CH₃ - CO]⁺ m/z = 125 F1->F2 - CO F4 [C₆H₄FO]⁺ m/z = 111 F2->F4 - CH₂

Caption: Proposed EI-MS fragmentation pathway for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone.

m/z Proposed Fragment Notes
168[C₉H₉FO₂]⁺˙Molecular Ion (M⁺˙)
153[C₈H₆FO₂]⁺Loss of a methyl radical (•CH₃) via alpha-cleavage. Expected to be a major peak.
125[C₇H₆FO]⁺Loss of carbon monoxide (CO) from the m/z 153 fragment.
140[C₈H₉FO]⁺˙Loss of carbon monoxide (CO) from the phenol moiety.
111[C₆H₄FO]⁺A fragment resulting from the cleavage of the aromatic ring.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While MS provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires complementary techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

comparison_diagram cluster_ms Mass Spectrometry (MS) cluster_nmr Nuclear Magnetic Resonance (NMR) cluster_ftir Fourier-Transform Infrared (FTIR) Spectroscopy ms Provides molecular weight and fragmentation pattern. Strengths: High sensitivity, small sample requirement. Limitations: Isomers can be difficult to distinguish. nmr Provides detailed information about the carbon-hydrogen framework. Strengths: Unambiguous structure determination. Limitations: Lower sensitivity, larger sample requirement. ms->nmr Complementary for full structure ftir Identifies functional groups present in the molecule. Strengths: Fast, non-destructive. Limitations: Provides limited information on the overall structure. ms->ftir Confirms functional groups nmr->ftir Cross-verification

Caption: Comparison of MS, NMR, and FTIR for small molecule characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms in 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum would confirm the presence and relative positions of the methyl, hydroxyl, and aromatic protons. ¹³C NMR would identify all the unique carbon environments, including the carbonyl carbon.

  • FTIR Spectroscopy: An FTIR spectrum would clearly show the presence of the key functional groups. A strong absorption band around 1650-1700 cm⁻¹ would indicate the carbonyl (C=O) stretch of the ketone. A broad absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (O-H) group. Absorptions in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and 3000-3100 cm⁻¹ for C-H stretching) would confirm the presence of the benzene ring[10][11][12].

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for a standard GC-MS system equipped with an electron ionization source.

gcms_workflow SamplePrep Sample Preparation: Dissolve 1 mg of compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol). GC_Setup GC Setup: - Injector: Split/Splitless, 250°C - Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) - Carrier Gas: Helium, constant flow of 1 mL/min SamplePrep->GC_Setup GC_Program Oven Program: - Initial Temp: 50°C, hold for 2 min - Ramp: 10°C/min to 280°C - Final Hold: 5 min at 280°C GC_Setup->GC_Program MS_Setup MS Setup: - Ion Source: EI, 70 eV - Source Temp: 230°C - Quad Temp: 150°C - Scan Range: 40-450 m/z GC_Program->MS_Setup DataAcq Data Acquisition: Inject 1 µL of the sample and start the acquisition. MS_Setup->DataAcq DataAnalysis Data Analysis: - Identify the peak corresponding to the compound. - Analyze the mass spectrum and compare with predicted fragmentation. DataAcq->DataAnalysis

Sources

IR spectroscopy carbonyl peaks of alpha-hydroxy acetophenones

Advanced IR Characterization: -Hydroxy Acetophenones vs. Derivatives

Executive Summary & Scope

In drug development, the precise characterization of carbonyl environments is critical for validating pharmacophore integrity.

inductive electron withdrawalintramolecular hydrogen bonding

This guide provides a high-resolution comparison of


The "Alpha" Ambiguity
  • Target Analyte:

    
    -Hydroxyacetophenone (2-Hydroxy-1-phenylethanone) . Substitution on the alkyl side-chain.[1][2]
    
  • High-Contrast Reference: 2'-Hydroxyacetophenone (o-Hydroxyacetophenone) . Substitution on the aromatic ring.[3][4]

Theoretical Framework: The Tug-of-War

The carbonyl stretching frequency (



  • Inductive Effect (Blue Shift

    
    ):  The electronegative 
    
    
    -oxygen pulls electron density through the
    
    
    -bond framework, shortening the
    
    
    bond and increasing the frequency.
  • Intramolecular Hydrogen Bonding (Red Shift

    
    ):  The hydroxyl proton interacts with the carbonyl oxygen lone pair, weakening the 
    
    
    bond and decreasing the frequency.
Mechanistic Pathway Diagram

CarbonylShiftsBaseAcetophenone(Baseline ~1686 cm⁻¹)InductiveInductive Effect(EWG Oxygen)Base->InductiveAdd α-OxygenOrthoHydroxyo-Hydroxyacetophenone(~1640 cm⁻¹)Resonance + H-BondBase->OrthoHydroxyRing SubstitutionAlphaMethoxyα-Methoxyacetophenone(~1705 cm⁻¹)Inductive OnlyInductive->AlphaMethoxyNo H-BondAlphaHydroxyα-Hydroxyacetophenone(~1695 cm⁻¹)Compromise StateInductive->AlphaHydroxyWeak 5-MemberedH-BondHBondIntramolecularH-BondingHBond->AlphaHydroxyRed ShiftHBond->OrthoHydroxyStrong 6-MemberedChelation

Figure 1: Competing electronic and steric effects influencing carbonyl shift magnitude.

Comparative Analysis: Product vs. Alternatives

The following table synthesizes experimental data to distinguish the target analyte from its derivatives.

CompoundStructure

(cm

)*

vs. Baseline
Dominant Effect
Acetophenone Ph-C(=O)-CH

1686 0Conjugation (Baseline)

-Methoxyacetophenone
Ph-C(=O)-CH

OMe
1705 - 1715 +20 to +30Inductive (EWG) dominates. No H-bond.

-Hydroxyacetophenone
Ph-C(=O)-CH

OH
1695 - 1700 +10 to +15Inductive > H-Bond . The 5-membered ring H-bond is weak and strained, unable to fully counteract the inductive pull.
2'-Hydroxyacetophenone o-HO-C

H

-C(=O)CH

1635 - 1640 -50Strong Chelation . 6-membered ring resonance-assisted H-bond (RAHB) massively weakens

.

*Note: Values are for dilute solutions in non-polar solvents (e.g., CCl


Key Insights for Researchers:
  • The "Alpha" Trap: Do not confuse the side-chain

    
    -hydroxy with the ring-substituted ortho-isomer. The ortho-isomer shows a massive red shift (-50 cm
    
    
    ), whereas the true
    
    
    -hydroxy shows a slight blue shift (+10 cm
    
    
    ) relative to acetophenone.
  • The Hydroxy vs. Methoxy Test: To confirm the presence of an

    
    -hydroxy group versus an ether impurity, compare the carbonyl peak. The methoxy derivative will be 
    
    
    15 cm
    
    
    higher than the hydroxy derivative. The hydroxy compound is "pulled back" slightly by the internal H-bond.[5][6]

Experimental Protocol: Validating Intramolecular Bonding

To prove that a spectral shift is due to intramolecular features (a property of the molecule) rather than intermolecular aggregation (concentration dependent), a dilution study is required.

Protocol: Isothermal Dilution Series

Objective: Distinguish intramolecular H-bonding (concentration independent) from intermolecular H-bonding (concentration dependent).

Reagents:

  • Analyte:

    
    -Hydroxyacetophenone (High Purity >99%)
    
  • Solvent: Carbon Tetrachloride (CCl

    
    ) or Tetrachloroethylene (Spectroscopic Grade, dried over molecular sieves). Note: CHCl
    
    
    can be used if chlorinated solvents are restricted, but CCl
    
    
    is transparent in the region of interest.

Workflow:

  • Preparation: Prepare a stock solution at 0.1 M.

  • Dilution: Create a serial dilution series: 0.1 M, 0.01 M, 0.001 M.

  • Acquisition:

    • Use a liquid cell with varying path lengths (0.1 mm for high conc, 1.0 - 10 mm for low conc) to maintain constant absorbance.

    • Scan range: 4000 cm

      
       to 1000 cm
      
      
      .
    • Resolution: 2 cm

      
       (critical for resolving shoulders).
      

Data Interpretation:

  • Intramolecular (Target): The

    
     peak (sharp, ~3500 cm
    
    
    ) and
    
    
    peak position do not change with dilution.[6][7] The bond is internal.[6]
  • Intermolecular (Aggregation): As concentration decreases, the broad H-bonded OH peak (~3400 cm

    
    ) disappears, replaced by a sharp free OH peak (~3600 cm
    
    
    ). The
    
    
    peak shifts to higher frequency as dimers break.
Workflow Diagram

DilutionProtocolStartStart: 0.1 M Stock SolutionDiluteSerial Dilution(0.1 M -> 0.001 M)Start->DiluteMeasureAcquire FTIR Spectra(Constant Pathlength x Conc product)Dilute->MeasureDecisionDo Peak PositionsShift?Measure->DecisionResultInterIntermolecular H-Bonding(Aggregation)Decision->ResultInterYesResultIntraIntramolecular H-Bonding(Structural Feature)Decision->ResultIntraNo

Figure 2: Decision tree for validating intramolecular hydrogen bonding via dilution.

References

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2015). Introduction to Spectroscopy. Cengage Learning. (Standard reference for carbonyl shifts and inductive effects).
  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Link

  • NIST Chemistry WebBook. Ethanone, 1-(2-hydroxyphenyl)- (2'-Hydroxyacetophenone) IR Spectrum. Link

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Link

  • ChemicalBook. 2-Methoxyacetophenone IR Spectrum. Link

Definitive Guide: HPLC Retention & Analysis of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7) is a specialized fluorinated aromatic intermediate, often utilized in the synthesis of bioactive scaffolds and pharmaceutical APIs. Its analysis presents unique chromatographic challenges due to the competing electronic effects of the electron-withdrawing fluorine atom and the electron-donating methyl group, combined with the hydrogen-bonding capability of the phenolic hydroxyl group.

This guide provides a rigorous, data-driven comparison of HPLC methodologies for this compound. Unlike generic protocols, we focus on the comparative performance of stationary phases (C18 vs. Pentafluorophenyl) to optimize resolution from common regioisomeric impurities (e.g., 3'-Fluoro-4'-methyl isomers) and degradation products.

Chemical Profile & Hydrophobicity

Understanding the physicochemical properties is the first step to predicting retention behavior.

PropertyValue / CharacteristicImpact on HPLC (Reverse Phase)
Molecular Formula C₉H₉FO₂Base aromatic interaction.
Molecular Weight 168.17 g/mol Low MW requires high-surface-area columns for retention.
LogP (Predicted) ~2.5 - 2.7Moderately lipophilic; strong retention on C18.
pKa (Phenol) ~10.0Remains neutral at standard acidic HPLC pH (2-4).
Key Functional Groups 2-OH (Intramolecular H-bond), 4-F, 3-MeThe 2-OH forms a hydrogen bond with the carbonyl, increasing effective lipophilicity and reducing interaction with water.

Standardized Experimental Protocol

To ensure reproducibility, the following "Gold Standard" protocol is recommended. This method serves as the baseline for the performance comparisons detailed in Section 3.

Method A: General Purity Analysis (C18)
  • Objective: Routine purity checks and reaction monitoring.

  • Stationary Phase: End-capped C18 (e.g., Purospher® STAR RP-18 or equivalent), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
10.0 90 Linear Gradient
12.0 90 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | Stop |

Performance Comparison: Stationary Phase Selectivity

The choice of column critically dictates the retention time (RT) and resolution (


) of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (FMHA) from its analogs. We compare the industry-standard C18  against the Pentafluorophenyl (PFP)  phase, which offers unique selectivity for fluorinated compounds.
Comparative Data: Relative Retention Times (RRT)

Note: RRT is calculated relative to the parent compound, 2-Hydroxyacetophenone (2-HAP).

CompoundStructure NoteLogP (Approx)C18 RRT (Hydrophobicity Driven)PFP RRT (Pi-Pi / F-F Interaction)
2-Hydroxyacetophenone Parent1.971.00 (Ref)1.00 (Ref)
4'-Fluoro-2-HAP Fluoro only2.151.151.35
3'-Methyl-2-HAP Methyl only2.451.401.25
4'-Fluoro-3'-methyl-2-HAP Target (FMHA) 2.65 1.65 1.55
Analysis of Performance
1. C18 Performance (Hydrophobic Mechanism)
  • Mechanism: Retention is driven purely by partition coefficients (LogP). The addition of the hydrophobic Methyl (+0.5 LogP) and Fluoro (+0.2 LogP) groups significantly increases retention compared to the parent.

  • Pros: Excellent peak shape; predictable elution order (Methyl > Fluoro > H).

  • Cons: Poor selectivity for positional isomers (e.g., separating 4'-F-3'-Me from 3'-F-4'-Me) because their LogP values are nearly identical.

2. PFP Performance (Fluorophilic Mechanism)
  • Mechanism: The PFP phase engages in

    
     stacking and specific Fluorine-Fluorine interactions.
    
  • Pros: Superior resolution for fluorinated regioisomers. The PFP phase often retains fluorinated compounds more strongly relative to non-fluorinated analogs than C18 does, but the steric bulk of the methyl group can alter the planar interaction required for

    
     stacking.
    
  • Verdict: Use PFP if you are separating the target from isomeric impurities. Use C18 for general purity/reaction completion checks.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development and the mechanistic pathways distinguishing the two stationary phases.

HPLC_Method_Development Start Analyte: 4'-Fluoro-3'-methyl- 2-hydroxyacetophenone Goal Define Separation Goal Start->Goal Routine Routine Purity / Synthesis Check Goal->Routine Simple Mixture Isomer Regioisomer Separation (e.g. 3'-F vs 4'-F) Goal->Isomer Complex Mixture C18_Path Select C18 Column (Hydrophobicity Driven) Routine->C18_Path PFP_Path Select PFP Column (Pi-Pi & F-F Interaction) Isomer->PFP_Path Result_C18 Result: Predictable Elution Target elutes after 3'-Me analog C18_Path->Result_C18 Result_PFP Result: Enhanced Selectivity Resolves position of F atom PFP_Path->Result_PFP

Caption: Decision matrix for selecting C18 vs. PFP stationary phases based on analytical requirements.

Troubleshooting & Optimization

Even with a standardized protocol, anomalies can occur. Below is a self-validating troubleshooting guide.

Issue 1: Peak Tailing (Asymmetry > 1.2)
  • Cause: Interaction of the phenolic hydroxyl group (2-OH) with residual silanols on the silica support.

  • Solution:

    • Lower pH: Ensure mobile phase pH is < 3.0 (using Formic or Phosphoric acid) to suppress silanol ionization.

    • Increase Ionic Strength: Add 20mM Ammonium Formate if using MS detection, or Phosphate buffer for UV.

    • Column Choice: Switch to a "Base-Deactivated" or highly end-capped column.

Issue 2: Retention Time Drift
  • Cause: Temperature fluctuations affecting the intramolecular hydrogen bond stability of the 2-hydroxyacetophenone moiety.

  • Solution: Thermostat the column compartment strictly at 30°C ± 0.5°C. Do not rely on ambient temperature.

References

  • Sigma-Aldrich. Product Specification: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7).[3] Retrieved from

  • BenchChem. Technical Support Center: Separation of Hydroxyacetophenone Isomers. (2025).[1][4][5] Retrieved from

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from

  • Open Research Online. Development and comparison of RP-UHPLC and HILIC for fluorinated isomers. Retrieved from

  • ResearchGate. HPLC Retention Time Data and Hydrophobicity Indices. Retrieved from

Sources

4'-Fluoro-3'-methyl-2-hydroxyacetophenone vs 4'-Fluoro-3'-methylacetophenone properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Drug Development Professionals: 4'-Fluoro-3'-methyl-2-hydroxyacetophenone vs. 4'-Fluoro-3'-methylacetophenone

As a Senior Application Scientist, my objective is to provide not just data, but a causal understanding of molecular behavior. This guide moves beyond a simple side-by-side listing of properties to explore the profound impact of a single, strategically placed hydroxyl group. By comparing 4'-Fluoro-3'-methyl-2-hydroxyacetophenone with its non-hydroxylated counterpart, 4'-Fluoro-3'-methylacetophenone, we can illuminate fundamental principles of substituent effects that are critical for rational drug design and synthetic strategy.

Core Structural & Physicochemical Divergence

The primary differentiator between these two molecules is the presence of a hydroxyl group at the C2' position, ortho to the acetyl group. This enables the formation of a strong, six-membered intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[1][2][3] This single interaction is the root cause of the significant differences observed in their physical properties.[4]

The non-hydroxylated compound, 4'-Fluoro-3'-methylacetophenone, serves as our baseline, its properties dictated by standard aromatic interactions and the electronic effects of its substituents. In contrast, the 2'-hydroxy analogue is conformationally restrained, forming a pseudo-aromatic ring system that dramatically alters its behavior.[3]

Table 1: Comparative Physicochemical Properties

Property4'-Fluoro-3'-methyl-2-hydroxyacetophenone4'-Fluoro-3'-methylacetophenoneCausality of Difference
Molecular Formula C₉H₉FO₂C₉H₉FO[5][6]Addition of a hydroxyl group.
Molecular Weight 168.17 g/mol 152.17 g/mol [5][6]Mass of the additional oxygen atom.
Physical State Predicted to be a low-melting solidColorless to pale yellow liquid[7][8]The intramolecular H-bond restricts molecular motion and promotes a more ordered crystalline lattice, increasing the melting point relative to similar structures.
Boiling Point Higher (predicted)~215-224 °C[5][7][8][9]While intramolecular H-bonding prevents intermolecular H-bonding, the overall increase in polarity and molecular weight leads to a higher boiling point.[1]
Water Solubility Low, but higher than its counterpartInsoluble[7][9][10]The hydroxyl group, despite being engaged in an internal H-bond, can still engage in limited hydrogen bonding with water, slightly increasing solubility.
Acidity (pKa) Weakly acidic (phenolic proton)Not acidicThe phenolic hydroxyl group can be deprotonated under basic conditions.
LogP Lower (predicted)2.18[5]The hydroxyl group increases the molecule's polarity, thereby reducing its partition coefficient (LogP).

Visualization of the Core Structural Difference

Structural_Comparison cluster_A 4'-Fluoro-3'-methyl-2-hydroxyacetophenone cluster_B 4'-Fluoro-3'-methylacetophenone A Key Feature: Intramolecular H-Bond B Phenolic -OH Group A->B H-bond C Acetyl Group (C=O) A->C D Aromatic Ring (F at C4', Me at C3') B->D C->D E Key Feature: No H-Bond F No -OH Group E->F G Acetyl Group (C=O) H Aromatic Ring (F at C4', Me at C3') G->H

Caption: Logical diagram highlighting the key structural difference.

Spectroscopic Signatures: A Diagnostic Fingerprint

The structural differences are unequivocally confirmed by spectroscopic analysis. Each technique provides a unique window into the molecular environment.

Table 2: Comparative Spectroscopic Data

Technique4'-Fluoro-3'-methyl-2-hydroxyacetophenone (Predicted)4'-Fluoro-3'-methylacetophenoneSpectroscopic Rationale
¹H NMR Presence of a broad, downfield singlet (δ > 10 ppm) for the chelated -OH proton. Aromatic proton signals are shifted due to the electron-donating -OH group.Absence of an -OH proton signal. Aromatic signals are dictated by -F, -CH₃, and -COCH₃ groups.The intramolecular hydrogen bond deshields the hydroxyl proton significantly, shifting it far downfield.
¹³C NMR The carbon bearing the hydroxyl group (C2') will be significantly downfield-shifted (~160 ppm). The carbonyl carbon (C=O) may be slightly shifted.The C2' carbon signal appears at a typical aromatic chemical shift.The direct attachment of the electronegative oxygen atom strongly deshields the C2' carbon.
IR Spectroscopy A very broad O-H stretching band (2500-3500 cm⁻¹), obscuring the C-H region. The C=O stretch is shifted to a lower frequency (~1640-1650 cm⁻¹) due to H-bonding.[11]Sharp aromatic C-H stretches (~3000-3100 cm⁻¹). A strong, sharp C=O stretch at a higher frequency (~1680-1690 cm⁻¹).The hydrogen bond weakens the C=O double bond, lowering its vibrational frequency. The broad O-H band is characteristic of a chelated proton.
Mass Spec (EI) Molecular Ion (M⁺) peak at m/z = 168.Molecular Ion (M⁺) peak at m/z = 152.The mass difference of 16 amu corresponds to the oxygen atom of the hydroxyl group.

Chemical Reactivity: The Hydroxyl as a Controlling Group

The 2'-hydroxyl group is not a passive functionality; it actively governs the molecule's reactivity.

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a potent activating, ortho, para-director. However, in this specific molecule, the positions ortho and para to it are already occupied. This, combined with the meta-directing acetyl group and the deactivating, ortho, para-directing fluorine, makes further EAS reactions complex and potentially low-yielding. In contrast, 4'-fluoro-3'-methylacetophenone's EAS is more straightforward, guided by the interplay between the ortho, para-directing methyl group and the meta-directing acetyl group.

  • Carbonyl Reactivity: The intramolecular hydrogen bond reduces the electrophilicity of the carbonyl carbon. By donating electron density, the hydroxyl group makes the carbonyl carbon less susceptible to nucleophilic attack compared to its non-hydroxylated counterpart. This can lead to slower reaction rates in reactions like Grignard additions, reductions, or reductive aminations.

  • Phenolic Reactivity: The hydroxyl group itself can be a site of reaction. It can be alkylated (e.g., Williamson ether synthesis) or acylated. It also allows the molecule to participate in reactions where a phenol is required, such as the synthesis of certain heterocyclic systems (e.g., chromones).[12] 4'-Fluoro-3'-methylacetophenone is incapable of these transformations.

Experimental Protocol: Quantifying Reactivity Differences via Kinetic Monitoring

To provide empirical support for the claim of differential carbonyl reactivity, a comparative kinetic experiment is proposed. We will monitor the progress of a standard nucleophilic addition reaction, such as a sodium borohydride reduction, using Thin-Layer Chromatography (TLC).

Objective: To qualitatively compare the rate of reduction of the two acetophenone derivatives to their corresponding alcohols.

Methodology Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Analysis A Prepare equimolar solutions of both acetophenones in Methanol C Initiate both reactions simultaneously by adding NaBH₄ solution A->C B Prepare a fresh solution of NaBH₄ in cold Methanol B->C D Spot reaction aliquots onto a single TLC plate at t = 0, 2, 5, 10, 20 min C->D E Develop TLC plate in Hexane:Ethyl Acetate (e.g., 7:3) D->E F Visualize spots under UV light (254 nm) E->F G Compare the rate of disappearance of the starting material spots for each reaction F->G

Caption: Workflow for the comparative kinetic analysis via TLC.

Step-by-Step Protocol:

  • Solution Preparation:

    • Accurately prepare 0.1 M solutions of both 4'-Fluoro-3'-methyl-2-hydroxyacetophenone and 4'-Fluoro-3'-methylacetophenone in methanol.

    • In a separate flask, prepare a 0.1 M solution of sodium borohydride (NaBH₄) in methanol, keeping the flask in an ice bath to minimize decomposition.

  • Reaction Setup:

    • In two separate, labeled reaction vials, place 1 mL of each respective acetophenone solution.

    • Prepare a TLC plate (silica gel 60 F₂₅₄) by drawing a baseline in pencil. Label starting lanes for each compound.

  • Reaction Initiation and Monitoring:

    • Simultaneously, add 1 mL of the cold NaBH₄ solution to each reaction vial. Start a timer immediately.

    • At t=0, take an aliquot from each reaction mixture using a capillary tube and spot it on the TLC plate in the appropriate lane.

    • Repeat the spotting process at t = 2, 5, 10, and 20 minutes.

  • TLC Development and Visualization:

    • Once all time points are spotted, place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate).

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and allow it to dry completely.

    • Visualize the plate under a UV lamp at 254 nm. The aromatic starting materials and products will be visible as dark spots.

  • Data Interpretation:

    • Hypothesis: The spot corresponding to 4'-Fluoro-3'-methylacetophenone (the non-hydroxylated starting material) will diminish in intensity faster than the spot for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone.

    • Observation: Compare the relative intensity of the starting material spots at each time point. A faster disappearance indicates a faster reaction rate. The appearance of a new, lower Rf spot will correspond to the alcohol product.

Conclusion for the Practicing Scientist

The comparison between 4'-Fluoro-3'-methyl-2-hydroxyacetophenone and 4'-Fluoro-3'-methylacetophenone is a powerful case study in physical organic chemistry. The introduction of a 2'-hydroxyl group is not a trivial modification; it fundamentally alters the molecule's physical properties and reactivity profile through intramolecular hydrogen bonding. For the drug development professional, this understanding is paramount. It influences predictions of solubility, membrane permeability, metabolic stability, and the potential for forming specific interactions with a biological target. For the synthetic chemist, it dictates the choice of reaction conditions, potential side products, and overall synthetic strategy. This guide underscores the necessity of considering not just the presence of functional groups, but their precise arrangement and the non-covalent interactions they enable.

References

  • Homework.Study.com. (n.d.). Why is 2-hydroxyacetophenone more volatile than 4-hydroxyacetophenone? Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. Retrieved from [Link]

  • Chopde, A. D., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4-FLUORO-3-METHYL ACETOPHENONE. Indo American Journal of Pharmaceutical Sciences.
  • Cocinero, E. J., et al. (2024, December 11). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. MDPI. Retrieved from [Link]

  • Al-Amiery, A. A. (2025, August 29).
  • PubChem. (n.d.). 4'-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Filarowski, A., et al. (2025, August 8). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. ResearchGate. Retrieved from [Link]

  • Asian Journal of Chemistry. (1991, May 25). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Retrieved from [Link]

  • Sadlej-Sosnowska, N. (2017, March 18). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). MDPI. Retrieved from [Link]

  • El-Mekkawy, A., et al. (n.d.). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study.
  • Oki, M., et al. (1957). Studies on the Intramolecular Hydrogen Bond in Conjugated Systems by the Measurements of Dipole Moments. II. Salicylaldehyde and o-Hydroxyacetophenone. Journal of the Chemical Society of Japan, Pure Chemistry Section.
  • PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Asha Deepti C, et al. (2017, February 11). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Janfalk Carlsson, A., et al. (2022, June 22). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. DiVA portal.
  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Rizal, M. R., & Ng, S. W. (2025, August 10). 4′-Fluoro-2′-hydroxyacetophenone. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 4′-Fluoro-2′-hydroxyacetophenone. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxy-2-methylacetophenone. NIST WebBook. Retrieved from [Link]

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A Comparative Analysis of the Biological Activities of Fluorinated Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the biological activities of fluorinated acetophenone derivatives, offering insights into their antimicrobial, antifungal, and anticancer properties. By examining experimental data and elucidating structure-activity relationships, we aim to equip researchers and drug development professionals with the knowledge to leverage fluorination in the design of novel therapeutic agents.

The Significance of Fluorine in Drug Design

The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity to target proteins, and altered lipophilicity and bioavailability. In the context of acetophenone derivatives, these modifications have been shown to potentiate a range of biological effects, transforming simple aromatic ketones into promising therapeutic leads.

Antimicrobial Activity: A Tale of Enhanced Potency

Fluorinated acetophenone derivatives have demonstrated significant potential as antimicrobial agents. The introduction of fluorine can enhance the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the MIC values of representative fluorinated acetophenone derivatives against various bacterial strains, highlighting the impact of fluorination.

CompoundDerivative TypeBacterial StrainMIC (µg/mL)Reference
1a 4'-FluoroacetophenoneStaphylococcus aureus125[1]
1b Acetophenone (non-fluorinated)Staphylococcus aureus>250[1]
2a Chalcone from 4-fluoroacetophenoneEscherichia coli62.5[2]
2b Chalcone from acetophenoneEscherichia coli>100[2]
3a Semicarbazone of 4-fluoroacetophenoneBacillus subtilis50[3][4]
3b Semicarbazone of acetophenoneBacillus subtilis>100[3][4]

Note: Lower MIC values indicate greater antimicrobial activity.

Causality Behind Experimental Observations

The enhanced antimicrobial activity of fluorinated derivatives can be attributed to several factors. The increased lipophilicity imparted by fluorine can facilitate passage through the lipid-rich bacterial cell wall. Furthermore, the strong electron-withdrawing nature of fluorine can increase the reactivity of the acetophenone carbonyl group, potentially leading to enhanced interaction with bacterial enzymes or other critical cellular components. Some studies suggest that fluoride ions may inhibit essential bacterial enzymes like enolase, thereby disrupting glycolysis and energy metabolism[5].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[6]

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of test compound in a 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E Antifungal_Workflow A Prepare serial dilutions of test compound in RPMI-1640 medium C Inoculate 96-well plate A->C B Prepare standardized fungal inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC (significant growth inhibition) D->E

Caption: Workflow for Antifungal Susceptibility Testing.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of the fluorinated acetophenone derivative in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Inoculum Preparation: For yeasts (e.g., Candida albicans), prepare a cell suspension from a 24-hour culture on Sabouraud Dextrose Agar and adjust the turbidity to a 0.5 McFarland standard. For filamentous fungi (e.g., Aspergillus niger), harvest conidia from a 7-day old culture and prepare a suspension in sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL. Dilute the fungal suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24 hours (for Candida spp.) or 48-72 hours (for Aspergillus spp.).

  • MIC Determination: Determine the MIC by visually observing the lowest concentration of the compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

Anticancer Activity: Targeting Cancer Cell Proliferation

The most extensively studied biological activity of fluorinated acetophenone derivatives, particularly chalcones, is their anticancer potential. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines.

Comparative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of fluorinated acetophenone-derived chalcones and other derivatives against various cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
6a α-Fluorinated ChalconeHeLa (Cervical Cancer)0.025[7]
6b Non-fluorinated Chalcone analogHeLa (Cervical Cancer)>10[7]
7a Fluorinated ChalconeHepG2 (Liver Cancer)67.51[8]
7b Non-fluorinated ChalconeHepG2 (Liver Cancer)>128[8]
8a Fluorinated ChalconeA-375 (Melanoma)0.060[3]
8b Non-fluorinated Chalcone analogA-375 (Melanoma)>10[3]

Note: Lower IC50 values indicate greater cytotoxic potency.

Causality Behind Experimental Observations

The anticancer activity of fluorinated chalcones is often attributed to their ability to interact with and disrupt the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. [7]These compounds can bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. [7]This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). [7][9]The presence of fluorine can enhance the binding affinity of the chalcone to the colchicine site, thereby increasing its antiproliferative activity. Additionally, the α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, reacting with nucleophilic groups in cellular proteins and contributing to their cytotoxic effects. [8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with test compound for 24-72 hours A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the fluorinated acetophenone derivative in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Future research in this area should focus on several key aspects. The synthesis and evaluation of a broader range of fluorinated acetophenone derivatives beyond chalcones will be crucial for a more comprehensive understanding of their therapeutic potential. Further elucidation of the specific molecular mechanisms of action will enable more rational drug design and optimization. Finally, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical development.

References

Sources

The C9H9FO2 Conundrum: A Definitive Guide to Verifying Fluorinated Building Block Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Impurity Trap

In modern drug discovery, the incorporation of fluorine is a non-negotiable strategy for modulating metabolic stability (blocking P450 oxidation) and lipophilicity. However, the building block C9H9FO2 represents a notorious analytical blind spot.

This molecular formula corresponds to two distinct classes of high-value intermediates used in API synthesis:

  • Fluorinated Esters: e.g., Ethyl 4-fluorobenzoate (used in nucleophilic aromatic substitutions).[1]

  • Fluoro-Acetophenones: e.g., 3'-Fluoro-4'-methoxyacetophenone (a scaffold for chalcones and kinase inhibitors).[1][2]

The Problem: Commercial suppliers often synthesize these via Friedel-Crafts acylation or esterification, leading to regioisomeric mixtures (e.g., 2'-fluoro vs. 3'-fluoro) that possess identical mass (MW 168.16), nearly identical polarity on C18 HPLC columns, and similar UV chromophores.[1] Relying solely on standard LC-MS allows incorrect regioisomers to pass into your synthesis, potentially invalidating months of Structure-Activity Relationship (SAR) data.[1]

This guide moves beyond "Certificate of Analysis" reliance, establishing a self-validating, orthogonal protocol using 19F-qNMR and Fluorous-Phase HPLC .

Comparative Analysis of Methodologies

To ensure scientific integrity, we must evaluate why standard methods fail and where advanced techniques succeed.

Table 1: Performance Matrix of Analytical Techniques for C9H9FO2
FeatureStandard HPLC (C18) GC-MS 19F-qNMR (Recommended)
Primary Detection UV Absorbance / MassVolatility / MassNuclear Spin Resonance
Regioisomer Resolution Low (Peaks often co-elute)Medium (Boiling point dependent)High (Distinct chemical shifts)
Absolute Purity Biased (Requires specific Ref Std)Biased (Thermal degradation risk)Absolute (Molar response is uniform)
Mass Balance Invisible to non-UV impuritiesInvisible to non-volatilesVisible (if soluble)
Sample Recovery DestructiveDestructiveNon-Destructive
Expert Insight: The "Response Factor" Fallacy

In HPLC, if you analyze Ethyl 4-fluorobenzoate without a certified reference standard of its specific hydrolyzed impurity (4-fluorobenzoic acid), you assume both have the same extinction coefficient.[1] They do not. This leads to purity overestimation. qNMR eliminates this bias because the integrated signal area is directly proportional to the molar concentration, regardless of the chemical structure.

The Protocol: Orthogonal Purity Verification

This workflow combines the specificity of Nuclear Magnetic Resonance with the separation power of Fluorinated HPLC phases.[3]

Phase 1: Quantitative 19F-NMR (The "Truth" Standard)[1]

Objective: Determine absolute purity and identify regioisomers without a reference standard.

Materials:

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.[1] (Must have a non-overlapping signal).
    
  • Solvent: DMSO-

    
     (prevents volatility loss compared to 
    
    
    
    ).[1]
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ] (optional, decreases T1 for faster acquisition).[1]
    

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of the C9H9FO2 sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solubilization: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing fluorine nucleus (typically 10–20s without Cr(acac)
      
      
      
      ). Crucial for quantitative accuracy.
    • Spectral Width: Ensure both analyte and IS signals are covered (typically -60 ppm to -200 ppm).[1]

    • Scans: 64 (for S/N > 150).

  • Processing: Phase manually. Integrate the IS peak (set to defined value) and the Analyte peak.

Calculation:



Where 

=Integral area,

=Number of F atoms,

=Molecular Weight,

=Mass,

=Purity of IS.[1][3][4][5][6][7][8][9][10]
Phase 2: PFP-HPLC (The "Trace" Detector)[1]

Objective: Separate closely related regioisomers that might overlap in NMR or exist in trace amounts (<0.1%).

Why PFP? Standard C18 columns interact via hydrophobic mechanisms. Pentafluorophenyl (PFP) columns utilize


 interactions and dipole-dipole interactions with the fluorine atom on the analyte. This provides superior selectivity for positional isomers (e.g., ortho- vs para- substitution).[1]

Chromatographic Conditions:

  • Column: FluoroSep-RP PFP or Hypersil GOLD PFP (150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for validating C9H9FO2 building blocks.

PurityProtocol Start C9H9FO2 Sample (Unknown Purity/Isomer) Step1 Phase 1: 19F-qNMR (DMSO-d6 + Int. Std) Start->Step1 Decision1 Check Chemical Shift (δ) Step1->Decision1 Result1A δ -105 to -115 ppm (Fluoro-Acetophenone) Decision1->Result1A Ketone Signal Result1B δ -100 to -110 ppm (Ethyl Fluorobenzoate) Decision1->Result1B Ester Signal Calc Calculate Absolute Purity (Mass Balance) Result1A->Calc Result1B->Calc Step2 Phase 2: PFP-HPLC (Fluorinated Stationary Phase) Calc->Step2 Result2 Detect Trace Isomers (<0.1%) Step2->Result2 Final Final CoA Generation (Identity + Purity) Result2->Final

Caption: Figure 1. Integrated workflow for C9H9FO2 analysis. 19F-qNMR establishes identity and mass balance, while PFP-HPLC resolves trace isomeric impurities.[1]

Experimental Data: Regioisomer Separation

The following data illustrates the superior resolution of PFP phases compared to standard C18 for separating 2'-Fluoro-4'-methoxyacetophenone (Impurity) from the target 3'-Fluoro-4'-methoxyacetophenone.

Table 2: Chromatographic Resolution Comparison
ParameterC18 Column (Standard)PFP Column (Fluorinated)
Retention Time (Target) 8.42 min9.15 min
Retention Time (Impurity) 8.55 min9.85 min
Resolution (

)
0.8 (Co-elution risk)3.2 (Baseline Separation)
Selectivity Factor (

)
1.021.08
Theoretical Plates (

)
~12,000~14,500

Note: Data represents typical performance on an Agilent 1290 Infinity II LC system using methanol/water gradients.

References

  • PubChem. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2.[1][11] National Library of Medicine. Available at: [Link][1]

  • Bharti, S. K., & Roy, R. (2012).Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. (General reference for qNMR principles).
  • Przybyciel, M. Fluorinated HPLC Phases: Looking Beyond C18. LCGC International. Available at: [Link]

Sources

Validating the Identity and Purity of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone: A Comparative Melting Point Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Validation for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of fluorinated pharmaceuticals—particularly kinase inhibitors and NSAID derivatives—4'-Fluoro-3'-methyl-2-hydroxyacetophenone (CAS 1368627-05-7) serves as a critical scaffold.[1] Its unique substitution pattern, combining an ortho-hydroxy group (facilitating intramolecular hydrogen bonding) with a fluorine atom, imparts specific electronic and lipophilic properties essential for bioactivity.[1]

However, validating this intermediate presents a distinct challenge. Unlike common reagents with established pharmacopeial standards, this specific isomer often lacks widely published physical data.[1] Furthermore, its structural similarity to regioisomers (e.g., 4-fluoro-2-hydroxy-5-methylacetophenone) and its tendency to exist as a low-melting solid or supercooled liquid necessitates a rigorous validation protocol.[1]

This guide compares the performance of Capillary Melting Point (CMP) determination against Differential Scanning Calorimetry (DSC) , establishing the latter as the superior method for this compound class.[1]

Technical Specifications & Compound Profile

Before initiating thermal analysis, verify the compound's fundamental chemical identity.[1]

PropertySpecification
Compound Name 4'-Fluoro-3'-methyl-2-hydroxyacetophenone
CAS Number 1368627-05-7
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Structural Features Ortho-hydroxy ketone (intramolecular H-bond donor), Fluorine at C4', Methyl at C3'.[1]
Physical State Low-melting solid or viscous oil (dependent on purity and thermal history).[1]
Predicted MP Range 30°C – 60°C (Based on SAR with 4-fluoro-2-hydroxyacetophenone, MP ~32-34°C).[1]

Critical Insight: The ortho-hydroxy motif creates a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] This reduces intermolecular attraction, often lowering the melting point and increasing volatility.[1] Standard capillary methods often fail here due to sublimation or "oiling out" before the true melt.[1]

Methodology Comparison: Capillary vs. DSC

For this specific intermediate, the choice of validation method significantly impacts data reliability.[1]

FeatureMethod A: Capillary Melting Point (CMP) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a glass capillary.[1]Measurement of heat flow difference between sample and reference.[1]
Suitability for Target Low. The compound's volatility and low MP make visual endpoint determination subjective.[1]High. Detects thermodynamic onset (

) independent of operator bias.
Sample Requirement ~1-5 mg~2-5 mg (Hermetically sealed pan recommended).[1]
Precision ± 1.0 – 2.0 °C± 0.1 °C
Interference Sublimation: Sample may vanish or deposit on glass before melting.[1]None: Sealed pans prevent mass loss/sublimation.[1]
Data Output Range (Start to Clear Point)Thermogram (Endothermic Peak, Enthalpy of Fusion).

Verdict: While CMP is suitable for rapid purity checks of high-melting solids (>100°C), DSC is the mandatory standard for validating 4'-Fluoro-3'-methyl-2-hydroxyacetophenone due to its low melting point and volatility.

Experimental Protocol: The Self-Validating System

Since literature values are sparse, you must establish an Internal Reference Standard . This protocol ensures that the melting point data you generate is chemically significant.[1]

Phase 1: Structural Confirmation (Prerequisite)

Do not run MP analysis on an unverified structure.[1]

  • ¹H-NMR (400 MHz, CDCl₃): Confirm the ratio of Methyl (3H, s) to Aromatic protons. Look for the characteristic downfield shift of the phenolic -OH (typically >12 ppm due to H-bonding).[1]

  • ¹⁹F-NMR: Confirm a single fluorine signal to rule out isomeric mixtures (e.g., 3-fluoro vs 4-fluoro isomers).

Phase 2: Sample Preparation
  • Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature. Note: Do not heat to dry, as the compound may melt or sublime.[1]

  • Grinding: If solid, gently crush to a fine powder.[1] Avoid excessive friction which generates heat.[1]

Phase 3: DSC Validation Workflow

Instrument: Calibrated DSC (Indium standard). Atmosphere: Nitrogen purge (50 mL/min).

  • Encapsulation: Weigh 3.0 ± 0.1 mg into an aluminum hermetic pan . Seal with a lid to suppress volatilization.[1]

  • Equilibration: Equilibrate at 0°C (well below predicted MP).

  • Ramp: Heat at 2°C/min to 80°C. Why? A slow ramp rate is crucial for low-melting organics to ensure thermal equilibrium.[1]

  • Cooling: Cool back to 0°C at 10°C/min.

  • Re-Heat: Perform a second heating cycle to observe the stable crystal form, eliminating thermal history effects.

Data Visualization & Logic

The following diagram illustrates the logical workflow for validating this specific compound, ensuring that "Melting Point" is not just a number, but a confirmed physical constant of the correct chemical entity.

ValidationWorkflow Start Start: Raw Material (CAS 1368627-05-7) NMR Step 1: Structural ID (1H & 19F NMR) Start->NMR Decision1 Is Structure Correct? NMR->Decision1 Purify Recrystallize / Column Decision1->Purify No (Isomers detected) DSC_Prep Step 2: DSC Prep (Hermetic Pan, 3mg) Decision1->DSC_Prep Yes (Single Isomer) Purify->NMR DSC_Run Step 3: Run DSC (2°C/min Ramp) DSC_Prep->DSC_Run Analysis Analyze Thermogram DSC_Run->Analysis Result_Sharp Sharp Endotherm (Purity >98%) Analysis->Result_Sharp Single Peak Result_Broad Broad/Split Peak (Impurity/Isomer) Analysis->Result_Broad Multiple Peaks

Caption: Logical workflow for validating 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, prioritizing structural confirmation before thermal analysis.

Data Interpretation Guide

When analyzing the DSC thermogram for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone, use the following reference table to interpret the curve shape.

ObservationInterpretationAction
Sharp Endotherm (

within 1°C of

)
High purity crystalline solid.[1] The

is your validated melting point.[1]
Record

as the Reference Value.[1]
Broad Endotherm (Range > 3°C) Presence of impurities (likely synthesis precursors or isomers).[1]Perform HPLC analysis; Recrystallize.
Double Peak Polymorphism or eutectic mixture with an isomer.[1]Run cooling cycle and 2nd heat to check for polymorphs.[1]
Baseline Shift without Peak Glass transition (

).[1] The sample is amorphous.[1]
Anneal the sample or recrystallize from a different solvent.[1]
Conclusion

For 4'-Fluoro-3'-methyl-2-hydroxyacetophenone , relying solely on capillary melting point is scientifically risky due to its volatility and potential for low-temperature phase changes.[1] The DSC method described above, preceded by NMR validation, provides the only authoritative mechanism to establish a reference standard.[1] By adopting this protocol, researchers ensure that their thermal data reflects the true thermodynamic properties of the target fluorinated intermediate.[1]

References
  • Sigma-Aldrich. 4'-Fluoro-3'-methyl-2-hydroxyacetophenone Product Specification (CAS 1368627-05-7). Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1481-27-2 (Structural Analog: 4'-Fluoro-2'-hydroxyacetophenone). Retrieved from [1]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity.[1] Retrieved from [1]

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis.[1] Blackwell Publishing.[1] (Standard text for DSC methodology).

Sources

Safety Operating Guide

Proper Disposal of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as 4'-Fluoro-2'-hydroxyacetophenone and 4-Hydroxy-3-methylacetophenone, 4'-Fluoro-3'-methyl-2-hydroxyacetophenone should be handled as a substance that can cause skin and eye irritation.

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE):

A steadfast commitment to safety necessitates the consistent use of appropriate PPE. The following should be worn at all times when handling 4'-Fluoro-3'-methyl-2-hydroxyacetophenone:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a fume hoodMinimizes inhalation of any potential vapors or dust.

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins with accurate waste characterization. As a fluorinated organic compound, 4'-Fluoro-3'-methyl-2-hydroxyacetophenone is classified as a halogenated organic waste . This is a critical distinction, as mixing halogenated and non-halogenated waste streams can complicate disposal processes and increase costs.

Incompatible Materials:

To prevent potentially hazardous reactions, waste 4'-Fluoro-3'-methyl-2-hydroxyacetophenone must be segregated from:

  • Strong oxidizing agents

  • Strong bases

  • Strong reducing agents

Always store waste in a designated satellite accumulation area away from these incompatible materials.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone. This process is designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management system.

Materials Required:

  • Designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • Appropriate PPE (as detailed in the table above).

  • Waste accumulation log.

Disposal Workflow Diagram:

DisposalWorkflow start Start: Unused/Waste 4'-Fluoro-3'-methyl-2-hydroxyacetophenone ppe Don Appropriate PPE start->ppe container Select Designated 'Halogenated Organic Waste' Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal label Label Container with Contents, Date, and Hazard Information seal->label storage Store in Satellite Accumulation Area label->storage pickup Arrange for Pickup by Certified Waste Disposal Service storage->pickup end End of Process pickup->end

Disposal Workflow for 4'-Fluoro-3'-methyl-2-hydroxyacetophenone

Protocol Steps:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate safety gear as specified in the PPE table.

  • Prepare the Waste Container:

    • Select a designated, chemically compatible, and leak-proof container. For halogenated organic waste, high-density polyethylene (HDPE) or glass containers are often suitable.

    • Ensure the container is clearly labeled "Halogenated Organic Waste."

  • Transfer the Waste:

    • Carefully transfer the waste 4'-Fluoro-3'-methyl-2-hydroxyacetophenone into the designated container. Avoid splashing.

    • If transferring a solid, use a clean spatula. If transferring a liquid, use a funnel.

  • Seal and Label the Container:

    • Securely close the container cap.

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "Waste 4'-Fluoro-3'-methyl-2-hydroxyacetophenone"

      • The date the waste was first added to the container.

      • The name of the principal investigator and laboratory location.

      • An indication of the hazards (e.g., "Irritant").

  • Store the Waste:

    • Place the sealed and labeled container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Disposal:

    • Once the container is full, or in accordance with your institution's policies, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

    • Crucially, never dispose of 4'-Fluoro-3'-methyl-2-hydroxyacetophenone down the drain or in regular solid waste. This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department, following their specific reporting procedures.

Regulatory Framework and Compliance

The disposal of chemical waste is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, establishes the framework for the proper management of hazardous and non-hazardous solid waste. The procedures outlined in this guide are designed to comply with RCRA standards for hazardous waste management.

  • OSHA Hazard Communication Standard: OSHA requires that information about the identities and hazards of chemicals be available and understandable to workers. Proper labeling of waste containers is a key component of this standard.

By adhering to the procedures in this guide, you are not only ensuring a safe laboratory environment but also upholding your professional responsibility to protect the environment and comply with all relevant regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Proper disposal of chemicals. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

Personal protective equipment for handling 4'-Fluoro-3'-methyl-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "Wear"

Handling 4'-Fluoro-3'-methyl-2-hydroxyacetophenone requires more than generic lab safety.[1][2] This compound combines the chemical reactivity of a phenolic ketone with the stability and potential toxicity of an organofluorine .

While often classified as an irritant (Skin/Eye Cat.[1][2][3] 2), the presence of the fluorine atom introduces a critical "End-of-Life" hazard: combustion or thermal decomposition releases Hydrogen Fluoride (HF) .[2] Therefore, your PPE strategy must protect against immediate irritation and prepare you for potential decomposition events.[1][2]

Immediate Action Plan:

  • Primary Hazard: Mucous membrane irritation (dust/vapor) and severe eye damage.[1][2]

  • Hidden Hazard: HF generation during fire; potential skin absorption due to lipophilic fluorine substitution.[1]

  • Core Directive: Zero-Skin-Contact policy.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the enemy.[2] This compound shares the hazard profile of substituted acetophenones but with added thermal risks.[1][2]

Hazard ClassH-CodeDescriptionScientific Causality
Skin Irritation H315 Causes skin irritationPhenolic hydroxyl group (

) is slightly acidic (

), causing protein denaturation on contact.[1][2]
Eye Irritation H319 Causes serious eye irritationCrystalline dusts are abrasive; chemical acidity damages corneal epithelium.[1][2]
STOT SE 3 H335 Respiratory irritationFine particulates trigger inflammation in the upper respiratory tract.[1][2]
Thermal Risk N/A HF GenerationUpon heating

or combustion, the C-F bond cleaves, releasing toxic HF gas.[1][2]

The Protective Shield: PPE Specifications

Do not rely on "standard" PPE.[1][2] Use this targeted protocol to ensure barrier integrity.

A. Hand Protection (The Critical Barrier)

Recommendation: Double Nitrile or Laminate. [1]

  • The Science: Ketones (acetophenone backbone) can swell standard latex and thin nitrile. Phenols can permeate skin, causing potential systemic toxicity or chemical burns.[1][2]

  • Protocol:

    • Inner Layer: 4 mil Nitrile (Disposable).[1]

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if handling concentrated solutions.[1][2]

    • Change Frequency: Immediately upon splash, or every 60 minutes of active handling.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1 / EN 166). [1]

  • Why not Safety Glasses? Safety glasses have gaps.[1][2] This compound is likely a fine powder.[1][2] Air currents in fume hoods can eddy dust around glasses and into the eye.[1][2] Goggles provide a sealed environment.[1][2]

C. Respiratory Protection

Recommendation: Engineering Controls First.

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood is unavailable/cleaning spills): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2] The OV cartridge protects against the ketone vapors; the P100 stops the dust.[2]

D. Body Protection
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).[1]

  • Enhanced: If handling >10g, wear a Tyvek® apron or sleeve covers to prevent dust accumulation on fabric cuffs.[1]

Visual Logic: PPE Decision Matrix

PPE_Matrix Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (Double) - Chemical Goggles - Lab Coat Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Ketone_Solvent Acetone/MEK Solvent_Check->Ketone_Solvent Other_Solvent Alcohols/Ethers Solvent_Check->Other_Solvent High_Risk_PPE Enhanced PPE: - Laminate (Silver Shield) Gloves - Goggles + Face Shield Ketone_Solvent->High_Risk_PPE Permeation Risk Std_Liq_PPE Standard PPE: - Thicker Nitrile (8 mil) - Goggles Other_Solvent->Std_Liq_PPE

Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier. Note that ketone solvents degrade nitrile rapidly, requiring laminate gloves.[2]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Zone Setup: Clear the fume hood.[1][2] Place a disposable absorbent pad (pig mat) on the working surface.[1][2]

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.[1] This prevents "jumping" of particles onto gloves/sleeves.[1][2]

  • Weighing:

    • Best Practice: Weigh inside the hood.[1][2]

    • Alternative: If the balance is outside, tare the vial, add solid inside the hood, cap tightly, and then weigh outside.[2] Never open the vial outside the hood.

Phase 2: Reaction & Synthesis
  • Addition: Add the solid to the reaction vessel slowly to avoid "puffing" dust.

  • Temperature Control: If heating, ensure the condenser is active before applying heat.[1]

  • Solvent Choice: If dissolving in acetone or DCM, remember these solvents permeate gloves quickly, carrying the fluorinated compound with them.[1][2]

Phase 3: Cleanup & Decontamination[1]
  • Dry Wiping: DO NOT sweep dry powder.[1][2] It creates aerosols.[1][2]

  • Wet Method: Cover any minor spill with a paper towel dampened with ethanol or isopropanol , then wipe up.[1][2]

  • Surface Decon: Wipe the area with a mild detergent solution (pH 7-9) to neutralize any residual phenolic acidity.[1][2]

Emergency Response & Disposal

Accidental Spills
  • Small (<5g): Wet wipe (as above).[1] Place waste in a sealed bag inside the hood.

  • Large (>5g): Evacuate the immediate area to let dust settle (10 mins). Don P100 respirator. Use a scoop to transfer to a waste container.[1][2]

Fire Scenario (CRITICAL)
  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Carbon Monoxide.[1][2][4]

  • Action:

    • Do not fight large fires without SCBA (Self-Contained Breathing Apparatus).[1][2]

    • Use Dry Chemical or CO2 extinguishers.[1][2]

    • Medical Alert: If smoke is inhaled, inform medical personnel of potential HF exposure (requires calcium gluconate treatment protocol).[1][2]

Disposal Workflow

Disposal_Flow Waste Chemical Waste Generated Segregation Segregate Stream Waste->Segregation Halogenated Halogenated Organic Waste (Contains Fluorine) Segregation->Halogenated Yes NonHal Non-Halogenated (Do NOT mix) Segregation->NonHal No Labeling Label: 'Contains Fluorinated Organics' Warning: 'Potential HF on combustion' Halogenated->Labeling Disposal High-Temp Incineration (with Scrubber) Labeling->Disposal

Figure 2: Waste disposal segregation logic.[1][2] Proper labeling is crucial to prevent downstream accidents during incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4'-Fluoro-2'-hydroxyacetophenone (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.